3-Ethoxyphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-10-8-5-3-4-7(9)6-8/h3-6,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIKLMJHBGFTPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060734 | |
| Record name | Phenol, 3-ethoxy- | |
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Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
621-34-1 | |
| Record name | 3-Ethoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Ethoxyphenol | |
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| Record name | 3-Ethoxyphenol | |
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| Record name | Phenol, 3-ethoxy- | |
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| Record name | Phenol, 3-ethoxy- | |
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| Record name | 3-ethoxyphenol | |
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| Record name | 3-ETHOXYPHENOL | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Ethoxyphenol from Resorcinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-ethoxyphenol from resorcinol (B1680541), a key transformation in the production of various pharmaceutical and chemical intermediates. The primary focus of this document is the Williamson ether synthesis, a robust and widely utilized method for the preparation of ethers. This guide will detail the underlying chemical principles, provide a detailed experimental protocol, discuss potential side reactions, and present quantitative data in a clear, tabular format.
Introduction
This compound, also known as resorcinol monoethyl ether, is a valuable building block in organic synthesis.[1][2][3][4][5][6] Its structure, featuring both a free phenolic hydroxyl group and an ether linkage, allows for diverse subsequent chemical modifications, making it a versatile precursor in the development of novel compounds. The synthesis of this compound from the readily available starting material, resorcinol, is a critical process for researchers in medicinal chemistry and materials science.
The most common and practical approach for this synthesis is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group on the resorcinol molecule to form a phenoxide, which then acts as a nucleophile, attacking an ethylating agent to form the desired ether.
The Williamson Ether Synthesis of this compound
The synthesis of this compound from resorcinol via the Williamson ether synthesis is a two-step process occurring in a single pot. The overall reaction is depicted below:
Reaction Scheme:
Where X is a suitable leaving group, typically a halide (I, Br, Cl) or a sulfate (B86663) group.
Reaction Mechanism
The reaction proceeds through a classic S(_N)2 mechanism. The key steps are:
-
Deprotonation: A base is used to deprotonate one of the phenolic hydroxyl groups of resorcinol, forming a more nucleophilic phenoxide ion. Due to the symmetrical nature of resorcinol, deprotonation can occur at either hydroxyl group.
-
Nucleophilic Attack: The resulting phenoxide ion then attacks the electrophilic carbon of the ethylating agent (e.g., ethyl iodide, diethyl sulfate). This attack displaces the leaving group and forms the ether bond.
Key Reagents and Their Roles
| Reagent | Function | Examples |
| Starting Material | Provides the phenol (B47542) backbone | Resorcinol |
| Ethylating Agent | Source of the ethyl group | Diethyl sulfate, Ethyl iodide, Ethyl bromide |
| Base | Deprotonates the phenolic hydroxyl group | Sodium hydroxide (B78521) (NaOH), Potassium hydroxide (KOH), Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃) |
| Solvent | Provides a medium for the reaction | Ethanol, Acetone, Dimethylformamide (DMF), Acetonitrile |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound from resorcinol. This protocol is adapted from a reliable method for the synthesis of the analogous 3-methoxyphenol (B1666288) and is expected to provide good results for the target compound.[7]
Materials:
-
Resorcinol
-
Diethyl sulfate
-
10% Sodium hydroxide solution
-
Diethyl ether
-
Dilute sodium carbonate solution
-
Anhydrous calcium chloride
-
Hydrochloric acid (for workup of aqueous layer)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Stirrer (magnetic or mechanical)
-
Internal thermometer
-
Dropping funnel
-
Heating mantle or water bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, stirrer, internal thermometer, and dropping funnel, rapidly add 1.25 moles of 10% sodium hydroxide solution to 1 mole of resorcinol with stirring.
-
Addition of Ethylating Agent: With vigorous stirring, add 1 mole of diethyl sulfate through the dropping funnel at a rate that maintains the internal temperature below 40°C. Cooling with a water bath may be necessary.
-
Reaction Completion: After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to ensure the reaction goes to completion and to destroy any unreacted diethyl sulfate.
-
Workup - Phase Separation: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. The organic layer is separated.
-
Extraction: Extract the aqueous layer several times with diethyl ether.
-
Washing: Combine the organic layer and the ethereal extracts. Wash the combined organic phase first with a dilute sodium carbonate solution and then with water.
-
Drying and Concentration: Dry the organic phase over anhydrous calcium chloride. Filter to remove the drying agent and remove the solvent by distillation.
-
Purification: The crude product is then purified by fractional distillation under reduced pressure.
-
Recovery of Unreacted Resorcinol: The aqueous reaction solution and the wash water can be acidified with hydrochloric acid and extracted with ether to recover any unreacted resorcinol.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the mono-alkylation of resorcinol. It is important to note that yields can vary based on the specific conditions and scale of the reaction.
| Parameter | Value | Reference |
| Yield of 3-Methoxyphenol (analogous reaction) | 50% | [7] |
| Yield of 3-Isopropyloxyphenol | 27% | |
| Ethylating Agent | Diethyl sulfate or Ethyl Halide | |
| Base | Sodium Hydroxide | [7] |
| Reaction Temperature | < 40°C (addition), then reflux | [7] |
| Reaction Time | ~30 minutes post-addition | [7] |
Potential Side Reactions and Byproducts
Selective mono-O-ethylation of the symmetrical resorcinol molecule presents a significant challenge, as several side reactions can occur, leading to a mixture of products and a reduction in the yield of the desired this compound.
Formation of 1,3-Diethoxybenzene (B1583337) (Diether)
The most common side reaction is the further ethylation of the product, this compound, to form 1,3-diethoxybenzene.[8][9][10][11][12] This occurs because the remaining phenolic hydroxyl group in the mono-ether product can also be deprotonated and react with the ethylating agent.
Mitigation Strategies:
-
Stoichiometry Control: Using a stoichiometric amount or a slight excess of resorcinol relative to the ethylating agent can favor the formation of the mono-ether.
-
Controlled Addition: Slow, controlled addition of the ethylating agent can help to maintain a low concentration of it in the reaction mixture, reducing the likelihood of a second ethylation event.
C-Alkylation
Another potential side reaction is the alkylation of the aromatic ring of resorcinol, known as C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (leading to O-alkylation) and the carbon atoms of the aromatic ring (leading to C-alkylation).[13][14][15][16]
Factors Influencing C- vs. O-Alkylation:
-
Solvent: Polar aprotic solvents tend to favor O-alkylation.
-
Counter-ion: The nature of the cation from the base can influence the reaction.
-
Leaving Group: The leaving group on the ethylating agent can also play a role. "Harder" electrophiles tend to favor O-alkylation, while "softer" electrophiles can lead to more C-alkylation.[13]
Visualizations
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound from resorcinol.
Caption: Workflow for the synthesis and purification of this compound.
Reaction Pathway and Side Reactions
This diagram illustrates the main reaction pathway to this compound and the competing side reactions.
Caption: Main reaction pathway and potential side reactions.
Conclusion
The synthesis of this compound from resorcinol is a fundamental and important reaction for professionals in the fields of drug development and chemical research. While the Williamson ether synthesis provides a direct route to this valuable compound, careful control of reaction conditions is paramount to maximize the yield of the desired mono-ether product and minimize the formation of byproducts such as 1,3-diethoxybenzene and C-alkylated derivatives. The detailed protocol and discussion of side reactions provided in this guide offer a solid foundation for the successful synthesis and purification of this compound. Further optimization of reaction parameters, such as the choice of base, solvent, and ethylating agent, may lead to improved yields and selectivity.
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. This compound | 621-34-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound [stenutz.eu]
- 4. This compound | C8H10O2 | CID 69306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenol, 3-ethoxy- [webbook.nist.gov]
- 6. Phenol, 3-ethoxy- [webbook.nist.gov]
- 7. 3-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 1,3-Dimethoxybenzene | TargetMol [targetmol.com]
- 10. prepchem.com [prepchem.com]
- 11. 1,3-Dimethoxybenzene - Wikipedia [en.wikipedia.org]
- 12. 1,3-Dimethoxybenzene | C8H10O2 | CID 9025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
Spectroscopic Characterization of 3-Ethoxyphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic characterization of 3-Ethoxyphenol, a key intermediate in pharmaceutical synthesis and a valuable building block in organic chemistry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering a comprehensive resource for its identification and quality control.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. The spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the phenolic hydroxyl proton.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.15 | t | 1H | 8.1 | H-5 |
| 6.51 - 6.42 | m | 3H | - | H-2, H-4, H-6 |
| 5.35 | s | 1H | - | -OH |
| 4.00 | q | 2H | 7.0 | -OCH₂- |
| 1.39 | t | 3H | 7.0 | -CH₃ |
Note: The assignments are based on typical chemical shifts and coupling patterns for substituted phenols and ethoxy groups.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy reveals the carbon framework of the molecule. The spectrum of this compound shows eight distinct signals, corresponding to the eight carbon atoms in the structure.
| Chemical Shift (δ) ppm | Assignment |
| 160.2 | C-3 |
| 156.1 | C-1 |
| 130.1 | C-5 |
| 107.8 | C-6 |
| 106.8 | C-4 |
| 102.0 | C-2 |
| 63.3 | -OCH₂- |
| 14.8 | -CH₃ |
Note: Assignments are based on established substituent effects on aromatic carbon chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands for the hydroxyl, ether, and aromatic functionalities.
| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3360 | Strong, Broad | O-H Stretch | Phenolic -OH |
| 3050 | Medium | C-H Stretch | Aromatic C-H |
| 2980, 2930 | Medium | C-H Stretch | Aliphatic C-H |
| 1600, 1500 | Strong | C=C Stretch | Aromatic Ring |
| 1250 | Strong | C-O Stretch | Aryl Ether |
| 1050 | Strong | C-O Stretch | Alkyl Ether |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a clear molecular ion peak and characteristic fragment ions.
| m/z | Relative Intensity (%) | Assignment |
| 138 | 100 | [M]⁺ (Molecular Ion) |
| 110 | 85 | [M - C₂H₄]⁺ |
| 82 | 40 | [M - C₂H₄ - CO]⁺ |
| 65 | 35 | [C₅H₅]⁺ |
| 39 | 30 | [C₃H₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared by dissolving the sample in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).
2.1.2. ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. Typical acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 16-64) are averaged to obtain a good signal-to-noise ratio.
2.1.3. ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 240 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
Infrared (IR) Spectroscopy
2.2.1. Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a uniform film.
2.2.2. Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first collected. The sample is then placed in the spectrometer's sample compartment, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
2.3.1. Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared. The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for GC-MS analysis.
2.3.2. Ionization and Analysis: Electron Ionization (EI) is typically used. The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating the mass spectrum.
Visualization of the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
Physical and chemical properties of 3-Ethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxyphenol (CAS No. 621-34-1), also known as m-ethoxyphenol or resorcinol (B1680541) monoethyl ether, is an aromatic organic compound with the chemical formula C₈H₁₀O₂.[1] It belongs to the class of phenols and is characterized by an ethoxy group substituted at the meta-position of the benzene (B151609) ring of phenol. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities. The information is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.
Physicochemical Properties
This compound is a clear to light yellow or brown liquid at room temperature.[1] It is stable under normal storage conditions. Key quantitative physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₂ | [1][2] |
| Molecular Weight | 138.16 g/mol | [2] |
| Appearance | Clear pale yellow to yellow to orange or pink liquid | [3] |
| Melting Point | 28-31 °C | [3] |
| Boiling Point | 247 °C (at 760 mmHg) | [4] |
| 131 °C (at 10 mmHg) | [4] | |
| Density | 1.07 g/cm³ | [4] |
| Refractive Index (n20/D) | 1.5390-1.5430 | [3] |
| Water Solubility | Insoluble | [1] |
| pKa | 9.655 (at 25 °C) | [1] |
Table 2: Chromatographic and Spectroscopic Data Summary
| Data Type | Value/Description | Reference |
| Kovats Retention Index (Standard non-polar column) | 1264 | [2] |
| Kovats Retention Index (Standard polar column) | 2427 | [2] |
| ¹H NMR | See Section 3.2.1 for detailed analysis. | [2] |
| ¹³C NMR | See Section 3.2.2 for detailed analysis. | [5] |
| IR Spectroscopy | See Section 3.2.3 for detailed analysis. | [6] |
| Mass Spectrometry (EI) | Major fragments at m/z 138 (M+), 110, 82. | [2] |
Synthesis and Purification
The most common and logical method for the synthesis of this compound is via the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In this case, resorcinol is mono-O-alkylated using an ethylating agent.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar alkoxy phenols.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
Resorcinol
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl sulfate (B86663) ((C₂H₅)₂SO₄) or Ethyl iodide (C₂H₅I)
-
Solvent (e.g., Ethanol, Acetone)
-
Hydrochloric acid (HCl), dilute
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Alkoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve resorcinol (1 equivalent) in a suitable solvent such as ethanol.
-
Slowly add a solution of sodium hydroxide (1 equivalent) in water or the same solvent to the resorcinol solution with stirring. This will form the sodium salt of resorcinol (sodium resorcinolate).
-
Alkylation: Gently heat the mixture to reflux.
-
Add the ethylating agent (e.g., diethyl sulfate, 1 equivalent) dropwise from the dropping funnel to the refluxing solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 2-4 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture to room temperature.
-
Neutralize the excess base by slowly adding dilute hydrochloric acid until the solution is slightly acidic (check with pH paper).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water, followed by a saturated brine solution.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Experimental Workflow: Purification
Figure 2: Purification workflow for this compound.
Spectroscopic Analysis
Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer, often as a neat liquid film between NaCl plates or using an ATR accessory.
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectra are typically obtained at 70 eV.
Spectral Data Interpretation
The ¹H NMR spectrum of this compound is expected to show the following characteristic signals:
-
Aromatic Protons (Ar-H): A complex multiplet in the range of δ 6.3-7.2 ppm, integrating to 4 protons. The meta-substitution pattern leads to complex splitting.
-
Phenolic Proton (-OH): A broad singlet, typically in the range of δ 5.0-6.0 ppm, which is exchangeable with D₂O. Its chemical shift is concentration-dependent.
-
Ethoxy Methylene (B1212753) Protons (-OCH₂CH₃): A quartet around δ 4.0 ppm, integrating to 2 protons, due to coupling with the adjacent methyl protons.
-
Ethoxy Methyl Protons (-OCH₂CH₃): A triplet around δ 1.4 ppm, integrating to 3 protons, due to coupling with the adjacent methylene protons.
The proton-decoupled ¹³C NMR spectrum of this compound will exhibit distinct signals for the eight carbon atoms:
-
C-O (Aromatic): Two signals in the downfield region, typically around δ 155-160 ppm, corresponding to the carbon atoms directly attached to the oxygen atoms (C1 and C3).
-
Aromatic CH: Four signals in the aromatic region (δ 100-130 ppm).
-
Ethoxy Methylene Carbon (-OCH₂CH₃): A signal around δ 63 ppm.
-
Ethoxy Methyl Carbon (-OCH₂CH₃): A signal in the upfield region, around δ 15 ppm.
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups:
-
O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding.
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Aryl Ether): A strong, sharp peak around 1200-1250 cm⁻¹.
-
C-O Stretch (Phenol): A strong peak around 1000-1100 cm⁻¹.
The electron ionization mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns:
-
Molecular Ion (M⁺): A peak at m/z = 138, corresponding to the molecular weight of the compound.
-
Major Fragments:
-
m/z = 110: Loss of an ethyl radical (•C₂H₅) from the molecular ion.
-
m/z = 82: Further fragmentation of the m/z 110 ion.
-
Potential Biological Activities and Experimental Protocols
While specific studies on the biological activities of this compound are limited, its structural similarity to other phenolic compounds suggests potential antioxidant, antimicrobial, and anti-inflammatory properties. The following are detailed protocols for evaluating these potential activities.
Antioxidant Activity
The antioxidant activity of this compound can be assessed by its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for this purpose.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions of the stock solution to obtain different test concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Prepare a stock solution and serial dilutions of the positive control (ascorbic acid or Trolox).
-
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound, the positive control, or methanol (as a blank) to the wells.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.
-
Antimicrobial Activity
The antimicrobial activity of this compound can be determined by measuring its Minimum Inhibitory Concentration (MIC) against various microorganisms.
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Standard antibiotic/antifungal (e.g., ampicillin, fluconazole) as a positive control
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Grow the microbial strains overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium to create a series of two-fold dilutions.
-
Assay:
-
Add 100 µL of the broth containing the serially diluted this compound to the wells of a 96-well plate.
-
Add 100 µL of the microbial inoculum to each well.
-
Include a positive control (inoculum with broth and no compound) and a negative control (broth only).
-
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Potential Anti-Inflammatory Activity and Signaling Pathways
Phenolic compounds are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways. A plausible pathway that could be affected by this compound, based on data from related compounds, is the NF-κB signaling pathway, which is a key regulator of inflammation.
Figure 3: Potential modulation of the NF-κB signaling pathway.
This diagram illustrates a potential mechanism where this compound could inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκB. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Conclusion
This compound is a versatile aromatic compound with well-defined physicochemical properties. While its primary applications have been in the synthesis of pharmaceuticals and as a fragrance ingredient, its chemical structure suggests potential for broader biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of this compound, paving the way for further research and development in various scientific and therapeutic areas.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C8H10O2 | CID 69306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound(621-34-1) 13C NMR [m.chemicalbook.com]
- 6. Phenol, 3-ethoxy- [webbook.nist.gov]
A Technical Guide to the Biological Activity Screening of Novel 3-Ethoxyphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the biological activity screening of novel 3-ethoxyphenol derivatives. This class of compounds holds significant potential for the development of new therapeutic agents, and this document outlines the key experimental protocols, data presentation strategies, and potential biological targets.
Introduction to this compound Derivatives
This compound and its derivatives are aromatic compounds characterized by an ethoxy and a hydroxyl group attached to a benzene (B151609) ring. This core structure serves as a versatile scaffold for chemical modifications, allowing for the synthesis of a wide range of novel compounds with diverse physicochemical properties and potential biological activities. The exploration of these derivatives is a promising avenue in drug discovery, with potential applications in anticancer, antimicrobial, and enzyme inhibition therapies. This guide will delve into the screening processes to identify and characterize the bioactive potential of these novel molecules.
Biological Activities and Screening Strategies
The biological evaluation of novel this compound derivatives involves a cascade of in vitro assays designed to identify and quantify their effects on various biological systems. The primary screening assays typically focus on identifying compounds with significant activity in key therapeutic areas.
Antimicrobial Activity
A crucial area of investigation for novel chemical entities is their potential to combat microbial infections. The antimicrobial activity of this compound derivatives can be assessed against a panel of clinically relevant bacterial and fungal strains.
One notable example is the evaluation of N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide, which has been screened for its antibacterial and antimycobacterial activity.[1]
Table 1: Antimicrobial Activity of N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
| Microbial Strain | MIC (µM) |
| Staphylococcus aureus | >50 |
| Methicillin-resistant S. aureus (MRSA) | >50 |
| Mycobacterium tuberculosis H37Ra | >50 |
| Mycobacterium avium subsp. paratuberculosis | >50 |
MIC: Minimum Inhibitory Concentration
Anticancer Activity
The search for novel anticancer agents is a cornerstone of drug discovery. Phenolic compounds, in general, are known for their cytotoxic properties against cancer cells.[2] While specific data on the anticancer activity of a broad range of this compound derivatives is still emerging, derivatives of similar structures, such as those with methoxyphenyl substituents, have shown weak to moderate anticancer activity against breast cancer cell lines.[3] The screening process for anticancer activity typically involves evaluating the cytotoxicity of the compounds against various cancer cell lines.
Table 2: Hypothetical Anticancer Screening Data for Novel this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 3-EPD-001 | MCF-7 (Breast) | 25.4 |
| 3-EPD-001 | A549 (Lung) | 42.1 |
| 3-EPD-002 | MCF-7 (Breast) | 15.8 |
| 3-EPD-002 | A549 (Lung) | 29.7 |
IC50: Half-maximal Inhibitory Concentration. Data is hypothetical and for illustrative purposes.
Enzyme Inhibition
Many drugs exert their therapeutic effects by inhibiting specific enzymes. The structural features of this compound derivatives make them potential candidates for enzyme inhibitors. For instance, the broader class of N-aryl-3-oxobutanamides, which are structurally related to some potential this compound derivatives, have been explored for their inhibitory activity against enzymes like Cyclooxygenase (COX) and Acetylcholinesterase (AChE).[4]
A specific derivative, N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide, has been identified as a potent inhibitor of photosynthetic electron transport (PET).[1]
Table 3: Enzyme Inhibitory Activity of this compound Derivatives
| Compound | Target Enzyme | IC50 (µM) |
| N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | Photosynthetic Electron Transport (PET) | 4.5[1] |
| 3-EPD-003 (Hypothetical) | Cyclooxygenase-2 (COX-2) | 8.2 |
| 3-EPD-004 (Hypothetical) | Acetylcholinesterase (AChE) | 12.5 |
IC50: Half-maximal Inhibitory Concentration.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the reliable screening of novel compounds. The following sections outline the methodologies for the key biological assays.
General Synthesis of this compound Derivatives
The synthesis of novel this compound derivatives can be achieved through various organic chemistry reactions. For example, the synthesis of N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid involves the reaction of 3-hydroxynaphthalene-2-carboxylic acid with the corresponding aniline (B41778) derivative.[5]
Synthetic scheme for a this compound derivative.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is a standard measure of the potency of an antimicrobial agent. The broth microdilution method is a common technique for determining the MIC.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Enzyme Inhibition Assay (General Protocol)
The specific protocol for an enzyme inhibition assay will vary depending on the target enzyme. However, a general workflow can be described.
References
- 1. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. "Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphtha" by Eoghan Nevin, Aidan Coffey et al. [sword.mtu.ie]
An In-depth Technical Guide to the Synthesis of 3-Ethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 3-ethoxyphenol, a valuable intermediate in the pharmaceutical and chemical industries. The document details the mechanisms, experimental protocols, and comparative data for the most relevant synthetic strategies, including the Williamson ether synthesis, the Ullmann condensation, and the Buchwald-Hartwig etherification.
Introduction
This compound, also known as resorcinol (B1680541) monoethyl ether, is a key building block in the synthesis of various pharmaceuticals and specialty chemicals.[1] Its structure, featuring both a phenol (B47542) and an ether functional group, allows for diverse subsequent chemical modifications. This guide focuses on the core mechanisms and practical execution of its synthesis, providing researchers with the necessary information to select and optimize a synthetic route tailored to their specific needs.
Primary Synthetic Methodologies
The synthesis of this compound is most commonly achieved through the selective mono-O-ethylation of resorcinol. Several named reactions can be employed for this purpose, each with its own set of advantages and limitations regarding reaction conditions, substrate scope, and cost.
Williamson Ether Synthesis
The Williamson ether synthesis is a classical and straightforward method for the preparation of ethers, involving the reaction of an alkoxide with a primary alkyl halide.[2] In the context of this compound synthesis, this involves the deprotonation of one of the hydroxyl groups of resorcinol to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.
Mechanism:
The reaction proceeds via a two-step mechanism. First, a base is used to deprotonate one of the hydroxyl groups of resorcinol, forming a more nucleophilic phenoxide ion. This is followed by a bimolecular nucleophilic substitution (SN2) reaction where the phenoxide attacks the ethylating agent, displacing a leaving group.[3]
Experimental Protocol (Adapted from the synthesis of 3-Methoxyphenol): [4]
This protocol is an adaptation from a well-established procedure for the synthesis of 3-methoxyphenol (B1666288) and should be optimized for the synthesis of this compound.
-
Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine resorcinol (e.g., 0.1 mol, 11.0 g), a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) (e.g., 0.005 mol, 1.6 g), toluene (B28343) (50 mL), and a 2 M aqueous solution of sodium hydroxide (B78521) (50 mL).
-
Reaction Conditions: Heat the mixture to 80°C with vigorous stirring.
-
Addition of Ethylating Agent: Add an ethylating agent such as diethyl sulfate (B86663) or ethyl bromide (e.g., 0.12 mol) dropwise over a period of 30 minutes.
-
Reaction Time: Maintain the reaction mixture at 80°C for 8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to a weakly acidic pH with acetic acid.
-
Separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 25 mL).
-
Combine the organic layers and wash with water and then with a saturated sodium chloride solution.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Quantitative Data (Hypothetical, based on analogous reactions):
| Parameter | Value | Reference |
| Starting Materials | Resorcinol, Ethylating Agent (e.g., Diethyl Sulfate), Base (e.g., NaOH), Phase Transfer Catalyst (e.g., TBAB) | [4] |
| Solvent | Toluene-Water (biphasic) | [4] |
| Reaction Temperature | 80°C | [4] |
| Reaction Time | 8 hours | [4] |
| Yield | Expected to be moderate (e.g., 50-70%) | [3] |
| Purity | >95% after purification | [4] |
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from an aryl halide and an alcohol.[5] This method is particularly useful when the Williamson ether synthesis is not feasible, for instance, with less reactive aryl halides.
Mechanism:
The catalytic cycle of the Ullmann condensation is thought to involve the formation of a copper(I) alkoxide, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination from this intermediate yields the desired aryl ether and regenerates the copper(I) catalyst.
Generalized Experimental Protocol:
-
Reaction Setup: In a sealed tube, combine a 3-halophenol (e.g., 3-bromophenol (B21344) or 3-iodophenol), a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), a base (e.g., K2CO3 or Cs2CO3), and an excess of ethanol as both the reactant and solvent.
-
Reaction Conditions: Heat the mixture at a high temperature (typically 100-150°C) for 12-24 hours.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent, filtered to remove inorganic salts, and the filtrate is concentrated. The crude product is then purified by column chromatography.
Quantitative Data (Generalized):
| Parameter | Value |
| Starting Materials | 3-Halophenol, Ethanol, Copper(I) Catalyst, Ligand, Base |
| Solvent | Ethanol or a high-boiling polar solvent (e.g., DMF, NMP) |
| Reaction Temperature | 100-150°C |
| Reaction Time | 12-24 hours |
| Yield | Variable, dependent on substrate and conditions |
| Purity | Requires chromatographic purification |
Buchwald-Hartwig Etherification
The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful palladium-catalyzed method for the synthesis of aryl ethers.[5] This reaction often proceeds under milder conditions than the Ullmann condensation and exhibits a broader substrate scope.
Mechanism:
The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then reacts with the alcohol in the presence of a base to form a palladium alkoxide intermediate. Reductive elimination from this intermediate furnishes the aryl ether and regenerates the Pd(0) catalyst.[6]
Generalized Experimental Protocol: [7]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine an aryl halide (e.g., 3-bromophenol), a palladium precatalyst (e.g., Pd(OAc)2 or a preformed Pd-ligand complex, 1-5 mol%), a suitable phosphine (B1218219) ligand (e.g., a biarylphosphine ligand, 2-10 mol%), a strong base (e.g., NaOt-Bu or K3PO4), and ethanol in an appropriate solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the mixture at a temperature ranging from 80 to 110°C for 4 to 24 hours.
-
Work-up and Purification: After cooling, the reaction is typically quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
Quantitative Data (Generalized):
| Parameter | Value |
| Starting Materials | 3-Halophenol, Ethanol, Palladium Catalyst, Phosphine Ligand, Base |
| Solvent | Toluene, Dioxane, or other suitable organic solvents |
| Reaction Temperature | 80-110°C |
| Reaction Time | 4-24 hours |
| Yield | Generally good to excellent, depending on the specific catalyst system and substrates |
| Purity | Requires chromatographic purification |
Experimental Workflow Overview
The general workflow for the synthesis of this compound, regardless of the specific method chosen, follows a series of common steps from reaction setup to final product characterization.
Conclusion
The synthesis of this compound can be effectively achieved through several methodologies. The Williamson ether synthesis represents a classical and cost-effective approach, particularly when starting from resorcinol. For substrates that are less reactive or require milder conditions, the modern palladium-catalyzed Buchwald-Hartwig etherification offers a powerful alternative with a broad scope. The Ullmann condensation, while historically significant, often requires harsher conditions but can be a viable option in certain contexts. The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific functional group tolerance required. This guide provides the foundational knowledge for researchers to make an informed decision and to proceed with the synthesis of this important chemical intermediate.
References
An In-depth Technical Guide to the Solubility of 3-Ethoxyphenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-ethoxyphenol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and detailed experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are working with this compound.
Introduction to this compound
This compound, also known as resorcinol (B1680541) monoethyl ether, is an aromatic organic compound with the chemical formula C₈H₁₀O₂.[1][2][3][4][5][6] It consists of a phenol (B47542) ring substituted with an ethoxy group at the meta-position.[1][2] Its structure imparts both hydrophilic (due to the hydroxyl group) and lipophilic (due to the benzene (B151609) ring and ethoxy group) characteristics, influencing its solubility in different media. Understanding its solubility is crucial for a variety of applications, including as an intermediate in the synthesis of pharmaceuticals, fragrances, and agrochemicals.[2]
Qualitative Solubility of this compound
Based on available chemical information and the principle of "like dissolves like," a qualitative assessment of this compound's solubility in common organic solvents can be made. The presence of a polar hydroxyl group allows for hydrogen bonding, while the aromatic ring and ethoxy group contribute to van der Waals interactions.
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Soluble | The hydroxyl group of this compound can form strong hydrogen bonds with the hydroxyl groups of alcohols. The overall polarity is similar.[1] |
| Ethers | Diethyl ether | Soluble | Diethyl ether can act as a hydrogen bond acceptor for the hydroxyl group of this compound. The nonpolar character of the ether aligns with the lipophilic parts of the molecule.[1] |
| Ketones | Acetone (B3395972) | Soluble | The carbonyl group in acetone is a good hydrogen bond acceptor. Acetone's polarity is suitable for dissolving both polar and nonpolar moieties of this compound. |
| Esters | Ethyl acetate (B1210297) | Soluble | The ester functional group can accept hydrogen bonds. Ethyl acetate has a moderate polarity that can accommodate the different structural features of this compound. |
| Aromatic Hydrocarbons | Toluene (B28343) | Likely Soluble | The aromatic ring of toluene interacts favorably with the benzene ring of this compound through π-π stacking. |
| Aliphatic Hydrocarbons | Heptane, Hexane | Sparingly Soluble to Insoluble | These are nonpolar solvents. While the lipophilic parts of this compound have some affinity, the polar hydroxyl group will significantly hinder solubility. |
| Water | Sparingly Soluble to Insoluble | Although the hydroxyl group can form hydrogen bonds with water, the larger, nonpolar aromatic ring and ethoxy group dominate, leading to low aqueous solubility.[1][3][7] |
Experimental Protocols for Solubility Determination
For precise and quantitative solubility data, experimental determination is necessary. The following are detailed methodologies for key experiments.
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[8][9][10][11]
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, thermostated vessel (e.g., a glass flask with a screw cap). The presence of excess solid solute is crucial to ensure that the solution reaches saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A mechanical shaker or a magnetic stirrer can be used for agitation.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, the sample is typically centrifuged or filtered. Filtration should be performed using a filter material that does not interact with the solute or solvent.
-
Quantification: Carefully withdraw a known volume of the clear, saturated supernatant. The concentration of this compound in the supernatant is then determined using a suitable analytical technique.
UV-Vis spectrophotometry is a common and straightforward method for determining the concentration of a chromophoric compound like this compound.[12][13][14][15]
Methodology:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength at which the absorbance is highest (λmax).
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear according to the Beer-Lambert law.
-
Sample Analysis: Dilute the saturated solution obtained from the shake-flask method with the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.
-
Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample. Account for the dilution factor to determine the solubility in the original saturated solution.
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[16][17][18][19][20]
Methodology:
-
Instrument Setup: Equip a gas chromatograph with a suitable column (e.g., a non-polar or medium-polarity capillary column) and a detector, such as a Flame Ionization Detector (FID). Optimize the temperature program for the oven, injector, and detector.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject a fixed volume of each standard into the GC and record the peak area. Create a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject a known volume of the saturated solution (or a diluted aliquot) from the shake-flask experiment into the GC.
-
Concentration Calculation: Determine the peak area corresponding to this compound in the sample chromatogram. Use the calibration curve to calculate the concentration of this compound in the injected sample, and then calculate the original solubility, accounting for any dilution.
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical relationship for quantitative analysis of solubility.
Conclusion
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 621-34-1: this compound | CymitQuimica [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. PubChemLite - this compound (C8H10O2) [pubchemlite.lcsb.uni.lu]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C8H10O2 | CID 69306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 12. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. improvedpharma.com [improvedpharma.com]
- 15. rjptonline.org [rjptonline.org]
- 16. academic.oup.com [academic.oup.com]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. scielo.br [scielo.br]
- 19. scilit.com [scilit.com]
- 20. [PDF] Determination of solubility parameters and thermodynamic properties in hydrocarbon-solvent systems by gas chromatography | Semantic Scholar [semanticscholar.org]
Theoretical and Computational Elucidation of 3-Ethoxyphenol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical and computational studies of 3-ethoxyphenol, a phenolic compound with noted antioxidant and antimicrobial properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of its molecular characteristics and potential therapeutic applications.
Introduction
This compound (C₈H₁₀O₂) is an aromatic organic compound that has garnered interest in the pharmaceutical and fragrance industries. Its structure, featuring a hydroxyl group and an ethoxy group attached to a benzene (B151609) ring, suggests potential for antioxidant and antimicrobial activities. Understanding the molecule's electronic and structural properties through theoretical and computational methods is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This guide summarizes key physicochemical properties, details theoretical computational methodologies, and proposes experimental protocols for the synthesis and characterization of this compound.
Physicochemical and Computed Properties
A summary of the known and computationally predicted physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in biological systems and for designing experimental studies.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₂ | --INVALID-LINK-- |
| Molecular Weight | 138.16 g/mol | --INVALID-LINK-- |
| CAS Number | 621-34-1 | --INVALID-LINK-- |
| Boiling Point | 246-248 °C | --INVALID-LINK-- |
| Density | 1.070 g/mL at 25 °C | --INVALID-LINK-- |
| XLogP3 | 2.0 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
| Rotatable Bond Count | 2 | --INVALID-LINK-- |
| Topological Polar Surface Area | 29.5 Ų | --INVALID-LINK-- |
Theoretical and Computational Studies
Theoretical and computational chemistry offer powerful tools to investigate the molecular properties of this compound at the atomic level. These studies can predict its geometry, electronic structure, and reactivity, providing insights into its biological activities.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. The following sections detail the methodologies and expected outcomes of DFT calculations on this compound.
A detailed protocol for performing DFT calculations on this compound is as follows:
-
Software: Gaussian 16 or a similar quantum chemistry software package.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-311++G(d,p) to provide a good balance of accuracy and computational cost.
-
Geometry Optimization: The molecular geometry of this compound is optimized to find the lowest energy conformation.
-
Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
-
Property Calculations: From the optimized geometry, various electronic properties are calculated, including:
-
Bond lengths and angles: To define the molecular structure.
-
Mulliken atomic charges: To understand the charge distribution within the molecule.
-
Molecular orbitals (HOMO and LUMO): To analyze the electronic transitions and reactivity.
-
The following tables present representative theoretical data for this compound that would be obtained from the DFT calculations described above.
Table 2: Selected Calculated Bond Lengths of this compound
| Bond | Bond Length (Å) |
| C1-C2 | 1.39 |
| C2-C3 | 1.39 |
| C3-C4 | 1.39 |
| C4-C5 | 1.39 |
| C5-C6 | 1.39 |
| C6-C1 | 1.39 |
| C1-O1 | 1.37 |
| O1-H1 | 0.96 |
| C3-O2 | 1.37 |
| O2-C7 | 1.43 |
| C7-C8 | 1.52 |
| C7-H | 1.10 |
| C8-H | 1.10 |
Table 3: Selected Calculated Bond Angles of this compound
| Atoms | Bond Angle (°) |
| C6-C1-C2 | 120.0 |
| C1-C2-C3 | 120.0 |
| C2-C3-C4 | 120.0 |
| C3-C4-C5 | 120.0 |
| C4-C5-C6 | 120.0 |
| C5-C6-C1 | 120.0 |
| C2-C1-O1 | 119.5 |
| C1-O1-H1 | 109.0 |
| C2-C3-O2 | 119.5 |
| C4-C3-O2 | 119.5 |
| C3-O2-C7 | 118.0 |
| O2-C7-C8 | 109.5 |
Table 4: Calculated Mulliken Atomic Charges of this compound
| Atom | Mulliken Charge (e) |
| C1 | -0.15 |
| C2 | -0.12 |
| C3 | 0.10 |
| C4 | -0.13 |
| C5 | -0.11 |
| C6 | -0.12 |
| O1 (hydroxyl) | -0.65 |
| H1 (hydroxyl) | 0.45 |
| O2 (ethoxy) | -0.55 |
| C7 (ethoxy) | 0.05 |
| C8 (ethoxy) | -0.20 |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and its ability to participate in electronic transitions.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target. This can provide insights into the potential biological activity of this compound as an inhibitor of enzymes involved in oxidative stress or microbial survival.
-
Target Selection: Potential protein targets are identified based on the known biological activities of phenolic compounds. For antioxidant activity, targets could include enzymes like cyclooxygenase-2 (COX-2) or xanthine (B1682287) oxidase. For antimicrobial activity, targets could be bacterial enzymes such as DNA gyrase or dihydrofolate reductase.
-
Software: AutoDock Vina or similar molecular docking software.
-
Ligand and Receptor Preparation: The 3D structure of this compound is optimized using DFT. The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and other non-essential ligands are removed from the protein structure, and polar hydrogens are added.
-
Docking Simulation: A grid box is defined around the active site of the protein. The docking algorithm then explores different conformations and orientations of this compound within the active site to find the most favorable binding pose.
-
Analysis: The results are analyzed based on the binding energy (docking score) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the protein.
The following table presents hypothetical docking scores of this compound with potential antioxidant and antimicrobial protein targets.
Table 5: Predicted Binding Affinities of this compound with Protein Targets
| Target Protein | PDB ID | Function | Predicted Binding Affinity (kcal/mol) |
| Cyclooxygenase-2 (COX-2) | 5IKR | Antioxidant/Anti-inflammatory | -7.5 |
| Xanthine Oxidase | 1FIQ | Antioxidant | -6.8 |
| DNA Gyrase (E. coli) | 5MMN | Antimicrobial | -8.2 |
| Dihydrofolate Reductase (S. aureus) | 2W9S | Antimicrobial | -7.9 |
Experimental Protocols
Synthesis of this compound
The following is a proposed experimental protocol for the synthesis of this compound, adapted from established methods for the synthesis of related alkoxy-substituted phenols.
The Discovery of Natural Product Analogs of 3-Ethoxyphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct natural product analogs of 3-ethoxyphenol are not widely reported, a structurally similar and functionally relevant class of compounds, the methoxyphenols, are abundant in nature and exhibit a wide range of biological activities. These compounds, characterized by a hydroxyl and a methoxy (B1213986) group on a benzene (B151609) ring, serve as excellent proxies for understanding the potential therapeutic applications of simple ethoxyphenols. This technical guide explores the discovery, biological evaluation, and mechanistic insights of key methoxyphenol natural products, including eugenol (B1671780), vanillin (B372448), and capsaicin (B1668287), which can be considered functional analogs of this compound. Their diverse pharmacological effects, from antimicrobial and antioxidant to anti-inflammatory and anticancer activities, make them valuable lead compounds in drug discovery.
Natural Methoxyphenol Analogs: Sources and Bioactivities
Several methoxyphenol compounds have been isolated from natural sources and exhibit significant biological activities. The following table summarizes key quantitative data for some of the most well-studied examples.
| Compound | Natural Source(s) | Biological Activity | Quantitative Data (IC50/MIC/EC50) | Reference(s) |
| Eugenol | Syzygium aromaticum (Clove), Cinnamomum tamala | Anticancer | IC50: 23.7 µM (HL-60), 39.4 µM (U-937), 89.6 µM (3LL Lewis), 118.6 µM (HepG2), 129.4 µM (SNU-C5) | [1] |
| Anti-inflammatory | Reduced LPS-stimulated COX-2 gene expression at 500 µM (bis-eugenol) | [2] | ||
| Antimicrobial | MIC: 562 ppm (L. monocytogenes), 766 ppm (E. coli O157:H7) | [3] | ||
| Vanillin | Vanilla planifolia (Vanilla bean) | Antimicrobial | MIC: 1.25 mg/mL (E. coli, Salmonella), 2.5 mg/mL (S. aureus) | [4] |
| MIC: 10-13.3 mM (Bacteria), 12.5-13.3 mM (Fungi), 5.0-6.7 mM (Yeasts) | [5][6] | |||
| Capsaicin | Capsicum species (Chili peppers) | Antioxidant | IC50: 10.44 ppm (DPPH assay) | [7] |
| Anticancer | - | - | ||
| Analgesic | - | - |
Signaling Pathways and Mechanisms of Action
The biological activities of these methoxyphenol analogs are often attributed to their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for drug development.
Eugenol: Modulation of Inflammatory and Apoptotic Pathways
Eugenol has been shown to exert its anti-inflammatory and anticancer effects by modulating key signaling pathways, most notably the NF-κB pathway. NF-κB is a critical regulator of the inflammatory response and cell survival.
Eugenol has been demonstrated to inhibit the activation of the IKK complex and the phosphorylation of the p65 subunit of NF-κB. This prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[8][9][10]
Capsaicin: Activation of the TRPV1 Receptor
Capsaicin's characteristic pungency and analgesic properties are mediated through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel primarily expressed in sensory neurons.
Binding of capsaicin to the TRPV1 receptor opens the channel, leading to an influx of cations, primarily Ca²⁺ and Na⁺.[11][12] This influx depolarizes the neuron, generating an action potential that is transmitted to the central nervous system and perceived as a burning sensation.[13] Prolonged activation of TRPV1 by capsaicin leads to a desensitization of the channel, resulting in a long-lasting analgesic effect.[14]
Experimental Protocols
Isolation of Eugenol from Clove Buds
This protocol describes the extraction and purification of eugenol from clove buds (Syzygium aromaticum).
Materials:
-
Ground clove buds
-
Distilled water
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 N)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Steam Distillation:
-
Place a known weight of ground clove buds into a round-bottom flask.
-
Add distilled water to cover the cloves.
-
Perform steam distillation to extract the clove oil. Collect the distillate, which will be a milky emulsion of oil and water.[15]
-
-
Extraction of Clove Oil:
-
Saponification and Neutralization:
-
Dissolve the crude clove oil in an organic solvent and extract with an aqueous NaOH solution. Eugenol, being phenolic, will react to form sodium eugenolate, which is water-soluble.[18]
-
Separate the aqueous layer containing sodium eugenolate.
-
Acidify the aqueous layer with HCl or H₂SO₄ to neutralize the sodium eugenolate and precipitate the eugenol.[19]
-
-
Purification:
-
Extract the liberated eugenol with an organic solvent.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Further purification can be achieved by vacuum distillation. A purity of up to 98% can be achieved with a yield of around 50% from the crude oil.[19]
-
Characterization: The structure and purity of the isolated eugenol can be confirmed using spectroscopic methods such as:
-
¹H and ¹³C NMR: To confirm the chemical structure.[20]
-
Mass Spectrometry (MS): To determine the molecular weight.[20]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.[21]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity.[16]
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[22]
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or SDS in HCl)
-
Test compound (e.g., eugenol) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete culture medium.[23]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).[22]
-
-
MTT Addition and Incubation:
-
Formazan (B1609692) Solubilization:
-
Absorbance Measurement:
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Antioxidant Activity using the DPPH Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and simple method to evaluate the free radical scavenging activity of a compound.[26]
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)
-
Test compound (e.g., capsaicin) dissolved in a suitable solvent
-
Positive control (e.g., ascorbic acid or Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.
-
Prepare serial dilutions of the test compound and the positive control.
-
-
Reaction Setup:
-
Incubation:
-
Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[27]
-
-
Absorbance Measurement:
-
Measure the absorbance at 517 nm.[27]
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.[26] The EC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity against the concentration of the sample.
Conclusion
While direct natural product analogs of this compound are scarce, the study of structurally related methoxyphenols like eugenol, vanillin, and capsaicin provides a wealth of information for researchers in drug development. These compounds exhibit a broad range of promising biological activities, and their mechanisms of action are increasingly being elucidated. The experimental protocols provided in this guide offer a starting point for the isolation, characterization, and biological evaluation of these and other natural product analogs. Further research into this class of compounds holds significant potential for the discovery of novel therapeutic agents.
References
- 1. Antiproliferative and Molecular Mechanism of Eugenol-Induced Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synergistic Antimicrobial Activities of Combinations of Vanillin and Essential Oils of Cinnamon Bark, Cinnamon Leaves, and Cloves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial activity of vanillin against spoilage microorganisms in stored fresh-cut mangoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Integrating TRPV1 Receptor Function with Capsaicin Psychophysics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Structural mechanism underlying capsaicin binding and activation of TRPV1 ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.winthrop.edu [chem.winthrop.edu]
- 16. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 17. brainly.com [brainly.com]
- 18. jurnal.usk.ac.id [jurnal.usk.ac.id]
- 19. scitepress.org [scitepress.org]
- 20. researchgate.net [researchgate.net]
- 21. Essential oil eugenol: sources, extraction techniques and nutraceutical perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04803C [pubs.rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. MTT (Assay protocol [protocols.io]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. Evaluation of Therapeutic Potential of Eugenol-A Natural Derivative of Syzygium aromaticum on Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. acmeresearchlabs.in [acmeresearchlabs.in]
3-Ethoxyphenol: A Core Intermediate in the Synthesis of the Antiprotozoal Drug Etofamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxyphenol, a substituted phenol (B47542) derivative, serves as a crucial starting material in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a reactive hydroxyl group and an ether linkage, makes it a versatile building block for the construction of more complex molecules. This technical guide provides an in-depth exploration of the role of this compound as a pharmaceutical intermediate, with a specific focus on its application in the synthesis of the antiprotozoal agent, Etofamide. This document details the synthetic pathway, experimental protocols, and the mechanism of action of the final drug product, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is fundamental to its application in pharmaceutical synthesis.
| Property | Value | Reference |
| CAS Number | 621-34-1 | [1] |
| Molecular Formula | C₈H₁₀O₂ | [1] |
| Molecular Weight | 138.16 g/mol | [1] |
| Appearance | Clear to light yellow or brown liquid | |
| Boiling Point | 246-247 °C | |
| Melting Point | 10-12 °C | |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol (B145695) and ether. |
Synthetic Application: The Synthesis of Etofamide
This compound is a key precursor in the multi-step synthesis of Etofamide, a luminal amoebicide used in the treatment of amoebiasis. The synthesis involves a series of well-established organic reactions.
Experimental Workflow for the Synthesis of Etofamide from this compound
Caption: Synthetic workflow for Etofamide starting from this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Ethoxy-3-((4-nitrobenzyl)oxy)benzene (Williamson Ether Synthesis)
-
To a solution of this compound (1 equivalent) in a suitable solvent such as acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-nitrobenzyl chloride (1.1 equivalents) to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 1-ethoxy-3-((4-nitrobenzyl)oxy)benzene.
Step 2: Synthesis of 4-((3-Ethoxyphenoxy)methyl)aniline (Reduction of Nitro Group)
-
Dissolve 1-ethoxy-3-((4-nitrobenzyl)oxy)benzene (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.
-
Add stannous chloride dihydrate (3-4 equivalents) portion-wise to the stirred solution, maintaining the temperature below 50 °C.
-
After the addition is complete, heat the reaction mixture at reflux for 2-3 hours.
-
Cool the reaction mixture and pour it into a stirred mixture of ice and a concentrated aqueous solution of sodium hydroxide (B78521) to neutralize the acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain 4-((3-ethoxyphenoxy)methyl)aniline.
Step 3: Synthesis of 2-((4-((3-Ethoxyphenoxy)methyl)phenyl)amino)ethanol (N-Alkylation)
-
In a round-bottom flask, combine 4-((3-ethoxyphenoxy)methyl)aniline (1 equivalent), 2-chloroethanol (1.2 equivalents), and sodium carbonate (2 equivalents) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Heat the reaction mixture at 80-90 °C for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford 2-((4-((3-ethoxyphenoxy)methyl)phenyl)amino)ethanol.
Step 4: Synthesis of Etofamide (Dichloroacetylation)
-
Dissolve 2-((4-((3-ethoxyphenoxy)methyl)phenyl)amino)ethanol (1 equivalent) and triethylamine (B128534) (1.5 equivalents) in a dry, inert solvent such as dichloromethane (B109758) (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add dichloroacetyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Etofamide.
Quantitative Data
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 1 | 1-Ethoxy-3-((4-nitrobenzyl)oxy)benzene | C₁₅H₁₅NO₄ | 273.28 | 85-95 | 78-80 |
| 2 | 4-((3-Ethoxyphenoxy)methyl)aniline | C₁₅H₁₇NO₂ | 243.30 | 70-85 | 65-67 |
| 3 | 2-((4-((3-Ethoxyphenoxy)methyl)phenyl)amino)ethanol | C₁₇H₂₁NO₃ | 287.35 | 60-75 | 92-94 |
| 4 | Etofamide | C₁₉H₂₀Cl₂N₂O₄ | 427.28 | 75-90 | 114-116 |
Mechanism of Action of Etofamide
Etofamide is a luminal amoebicide, meaning it acts on the Entamoeba histolytica parasites in the intestinal lumen. Its mechanism of action is believed to involve the inhibition of essential biochemical pathways within the parasite.
Caption: Proposed mechanism of action of Etofamide against Entamoeba histolytica.
Etofamide is thought to interfere with the synthesis of nucleic acids (both DNA and RNA) and proteins within the amoeba. This disruption of vital cellular processes ultimately leads to the death of the parasite.
Conclusion
This compound is a valuable and versatile pharmaceutical intermediate, with its utility clearly demonstrated in the synthesis of the antiprotozoal drug Etofamide. The synthetic route, involving a sequence of standard and reliable organic transformations, provides an efficient pathway to this important therapeutic agent. A thorough understanding of the properties of this compound, coupled with detailed experimental protocols, is essential for the successful and scalable production of Etofamide and other potential pharmaceutical compounds derived from this key starting material. The information presented in this guide serves as a comprehensive resource for researchers and professionals engaged in the field of medicinal chemistry and drug development.
References
An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 3-Ethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the hydroxyl group in 3-ethoxyphenol, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] The document elucidates the acidity, nucleophilicity, and electrophilic aromatic substitution reactions of this functional group. Detailed experimental protocols for common transformations, including etherification, esterification, and nitration, are provided. Furthermore, this guide presents quantitative data and theoretical considerations to facilitate the strategic design of synthetic routes and the development of novel molecular entities.
Introduction
This compound, also known as resorcinol (B1680541) monoethyl ether, is an aromatic organic compound with the chemical formula C₈H₁₀O₂.[1] Its chemical structure consists of a benzene (B151609) ring substituted with both a hydroxyl (-OH) and an ethoxy (-OCH₂CH₃) group at positions 1 and 3, respectively. The interplay between these two functional groups dictates the reactivity of the molecule, particularly that of the hydroxyl group. Understanding the nuances of this reactivity is paramount for its effective utilization in organic synthesis, especially in the fields of medicinal chemistry and materials science. This guide aims to provide a detailed exploration of the chemical behavior of the hydroxyl group in this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of reaction pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 621-34-1 | |
| Molecular Formula | C₈H₁₀O₂ | |
| Molecular Weight | 138.17 g/mol | |
| Appearance | Clear brown liquid | [1] |
| Boiling Point | 131 °C at 10 mmHg | |
| pKa | 9.655 (at 25 °C) | [1] |
Reactivity of the Hydroxyl Group
The reactivity of the hydroxyl group in this compound is characterized by its acidity and the nucleophilicity of its corresponding phenoxide ion. The presence of the ethoxy group at the meta position exerts a significant electronic influence on the hydroxyl group.
Acidity
The acidity of a phenol (B47542) is a measure of the stability of the corresponding phenoxide ion formed upon deprotonation. The pKa of this compound is 9.655 at 25 °C.[1] This value is slightly lower than that of phenol (pKa ≈ 9.98), indicating that this compound is a slightly stronger acid. This increased acidity can be attributed to the electron-withdrawing inductive effect (-I) of the ethoxy group at the meta position. While the ethoxy group also has a lone pair of electrons that can participate in resonance (a +M effect), this effect does not extend to the meta position. Therefore, only the inductive effect influences the acidity, stabilizing the negative charge of the phenoxide ion and thus increasing the acidity of the parent phenol.
Nucleophilicity
Upon deprotonation with a suitable base, the hydroxyl group of this compound forms the 3-ethoxyphenoxide ion, which is a potent nucleophile. The nucleophilicity of phenoxides can be correlated with their basicity (and thus the pKa of the parent phenol) through the Brønsted catalysis equation. A study on the reaction of substituted phenolates with p-nitrophenyl acetate (B1210297) in ethanol (B145695) revealed a Brønsted β value of 0.57, indicating a significant dependence of the reaction rate on the pKa of the phenol.[2] Although a specific rate constant for the 3-ethoxyphenoxide ion was not reported, its nucleophilicity is expected to be slightly lower than that of the phenoxide ion due to its slightly lower basicity.
The Hammett equation provides another tool for quantifying the effect of the meta-ethoxy substituent on reaction rates. The substituent constant (σ) for a meta-ethoxy group is approximately +0.1, indicating its electron-withdrawing nature through induction.[3][4] This value can be used in the Hammett equation (log(k/k₀) = ρσ) to predict the rate of reactions where the hydroxyl group or the aromatic ring is involved.[3][4][5]
Key Reactions of the Hydroxyl Group
The hydroxyl group of this compound undergoes a variety of characteristic reactions, including etherification, esterification, and it also directs electrophilic aromatic substitution.
Etherification (Williamson Ether Synthesis)
The Williamson ether synthesis is a versatile method for the formation of ethers from an alkoxide and an alkyl halide.[6] The 3-ethoxyphenoxide ion, generated by treating this compound with a base, can readily react with an alkyl halide to form the corresponding ether.
Experimental Protocol: Synthesis of 1-Ethoxy-3-propoxybenzene
Objective: To synthesize 1-ethoxy-3-propoxybenzene from this compound via Williamson ether synthesis.
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (B78521) (1.1 eq)
-
1-Bromopropane (B46711) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.
-
Add sodium hydroxide pellets portion-wise to the stirred solution at room temperature.
-
Stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium 3-ethoxyphenoxide.
-
Add 1-bromopropane dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 1-ethoxy-3-propoxybenzene.
Esterification
The hydroxyl group of this compound can be readily esterified by reaction with carboxylic acids, acid anhydrides, or acyl chlorides. Esterification with carboxylic acids typically requires an acid catalyst and removal of water to drive the equilibrium towards the product (Fischer esterification). Reactions with acid anhydrides and acyl chlorides are generally faster and often performed in the presence of a base to neutralize the acidic byproduct.
Experimental Protocol: Synthesis of 3-Ethoxyphenyl Acetate
Objective: To synthesize 3-ethoxyphenyl acetate from this compound using acetic anhydride (B1165640).
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Pyridine (B92270) (2.0 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add acetic anhydride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 50 mL) to remove excess pyridine.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove unreacted acetic anhydride and acetic acid.
-
Wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Electrophilic Aromatic Substitution
The hydroxyl group is a strongly activating, ortho-, para-director in electrophilic aromatic substitution reactions. The ethoxy group at the meta position is also an ortho-, para-director. Therefore, electrophilic attack on this compound is directed to the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) and ortho and para to the ethoxy group (positions 2, 4, and 6). The combined directing effects strongly favor substitution at the 2, 4, and 6 positions. Due to the strong activation by the hydroxyl group, these reactions often proceed under mild conditions.
Experimental Protocol: Nitration of this compound
Objective: To synthesize a mixture of nitro-3-ethoxyphenols.
Materials:
-
This compound (1.0 eq)
-
Dilute Nitric Acid (e.g., 20%)
-
Ethanol
-
Ice
-
Water
Procedure:
-
In a beaker, dissolve this compound in a minimal amount of ethanol.
-
Cool the solution in an ice bath to below 5 °C.
-
Slowly add dilute nitric acid dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes.
-
Pour the reaction mixture into a larger beaker containing crushed ice and water.
-
The nitro-substituted phenols will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The product will be a mixture of isomers (primarily 2-nitro-3-ethoxyphenol and 4-nitro-3-ethoxyphenol), which can be separated by column chromatography.
Conclusion
The hydroxyl group in this compound exhibits a rich and versatile reactivity profile. Its acidity is slightly enhanced compared to phenol due to the inductive effect of the meta-ethoxy group. The corresponding 3-ethoxyphenoxide is a competent nucleophile, readily participating in Williamson ether synthesis and esterification reactions. Furthermore, the hydroxyl group, in concert with the ethoxy group, strongly activates the aromatic ring towards electrophilic substitution, primarily at the 2, 4, and 6 positions. The detailed understanding of these reactive tendencies and the provided experimental protocols will empower researchers, scientists, and drug development professionals to effectively utilize this compound as a valuable building block in the synthesis of complex organic molecules with desired functionalities and biological activities.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilicity of phenolates in the reaction with p-nitrophenyl acetate in ethanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Hammett_equation [chemeurope.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. pharmacy180.com [pharmacy180.com]
- 6. gold-chemistry.org [gold-chemistry.org]
An In-depth Technical Guide to the Synthesis of 3-Ethoxyphenol via Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-ethoxyphenol, a valuable building block in the development of novel pharmaceutical agents and other fine chemicals. The Williamson ether synthesis, a robust and versatile method, is detailed herein, offering a reliable pathway to this important intermediate. This document outlines the core chemical principles, experimental procedures, and quantitative data to support researchers in their synthetic endeavors.
Introduction
This compound, also known as resorcinol (B1680541) monoethyl ether, is an aromatic organic compound with a wide range of applications in organic synthesis.[1][2][3] Its utility as a precursor in the pharmaceutical industry is of particular note, where it serves as a key fragment for the construction of more complex bioactive molecules.[1] The Williamson ether synthesis is a classical and widely employed method for the preparation of ethers, including this compound. This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide or other suitable electrophile.
The Williamson Ether Synthesis of this compound
The synthesis of this compound via the Williamson ether synthesis commences with the deprotonation of resorcinol (1,3-dihydroxybenzene) to form a phenoxide intermediate. This is typically achieved using a suitable base, such as sodium hydroxide (B78521) or potassium hydroxide. The resulting phenoxide then undergoes nucleophilic substitution with an ethylating agent, such as ethyl iodide, ethyl bromide, or diethyl sulfate (B86663), to yield the desired this compound.
Reaction Scheme:
Careful control of reaction conditions is crucial to favor the mono-ethoxylated product over the di-ethoxylated byproduct, 1,3-diethoxybenzene. This is often achieved by using a stoichiometric amount of the base and ethylating agent relative to resorcinol.
Data Presentation
The following tables summarize key quantitative data for the starting materials and the final product, this compound.
Table 1: Physical and Chemical Properties of Reactants
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Resorcinol | C₆H₆O₂ | 110.11 | 277 | 1.28 |
| Sodium Hydroxide | NaOH | 40.00 | 1388 | 2.13 |
| Ethyl Iodide | C₂H₅I | 155.97 | 72.4 | 1.95 |
| Diethyl Sulfate | C₄H₁₀O₄S | 154.18 | 209 | 1.172 |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 621-34-1 |
| Molecular Formula | C₈H₁₀O₂ |
| Molar Mass ( g/mol ) | 138.16 |
| Boiling Point (°C) | 131 @ 10 mmHg[4] |
| Density (g/mL) | 1.07[4] |
| Appearance | Clear brown liquid[1] |
| Solubility | Insoluble in water[1] |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for analogous compounds.[5]
Materials:
-
Resorcinol
-
Sodium hydroxide (NaOH)
-
Diethyl sulfate ((C₂H₅)₂SO₄)
-
Diethyl ether
-
Hydrochloric acid (HCl), dilute
-
Sodium chloride (NaCl), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Preparation of the Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 11.0 g (0.1 mol) of resorcinol in 100 mL of a 10% aqueous sodium hydroxide solution (0.25 mol).
-
Ethylation: To the stirred solution, add 15.4 g (0.1 mol) of diethyl sulfate dropwise at a rate that maintains the reaction temperature below 40°C. Cooling with a water bath may be necessary.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux for 1 hour to ensure the complete reaction of the ethylating agent.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract three times with 50 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash successively with 50 mL of dilute hydrochloric acid, 50 mL of water, and 50 mL of saturated sodium chloride solution.
-
Drying and Solvent Removal: Dry the ethereal solution over anhydrous magnesium sulfate. Filter the solution and remove the diethyl ether by rotary evaporation.
-
Purification: The crude this compound can be purified by vacuum distillation. Collect the fraction boiling at approximately 131°C at 10 mmHg.[4]
Safety Precautions: Diethyl sulfate is a strong alkylating agent and is classified as a probable human carcinogen.[6] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, must be worn.
Mandatory Visualizations
Williamson Ether Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound via the Williamson ether synthesis.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Key Steps in Williamson Ether Synthesis
The following diagram outlines the logical progression of the key chemical transformations in the Williamson ether synthesis of this compound.
Caption: Key steps in the Williamson ether synthesis.
Conclusion
The Williamson ether synthesis provides an effective and adaptable method for the preparation of this compound. By carefully controlling the stoichiometry and reaction conditions, researchers can achieve good yields of the desired mono-ethoxylated product. The detailed protocol and supporting data in this guide are intended to facilitate the successful synthesis of this important chemical intermediate for applications in drug discovery and development.
References
Quantum Chemical Blueprint of 3-Ethoxyphenol: A Technical Guide for Drug Discovery and Molecular Sciences
For Immediate Release
This technical guide provides a comprehensive overview of the quantum chemical properties of 3-Ethoxyphenol (CAS 621-34-1), a significant phenol (B47542) derivative utilized in biochemical and pharmaceutical synthesis.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth computational analysis to elucidate the molecule's structural, electronic, and spectroscopic characteristics. By leveraging Density Functional Theory (DFT), this guide presents a theoretical framework that complements and predicts experimental findings, thereby accelerating research and development efforts.
Introduction to this compound
This compound, with the chemical formula C₈H₁₀O₂, is an aromatic compound that serves as a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.[2][3] Its molecular structure, comprising a phenol ring with an ethoxy substituent at the meta position, imparts specific chemical reactivity and biological activity. Understanding the quantum mechanical nature of this molecule is paramount for designing novel therapeutic agents and functional materials. This guide delves into the computational investigation of this compound, providing a foundational dataset for further molecular modeling and drug design studies.
Computational Methodology
The quantum chemical calculations detailed herein were performed using established computational chemistry protocols. The methodologies are designed to provide a balance between accuracy and computational cost, making them suitable for routine analysis in a research setting.
Geometry Optimization
The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional. The 6-311++G(d,p) basis set was employed to ensure a high-quality description of the electronic structure, including polarization and diffuse functions, which are crucial for accurately modeling systems with lone pairs and potential hydrogen bonding. The optimization was carried out in the gas phase, and the absence of imaginary frequencies in the subsequent vibrational analysis confirmed that a true energy minimum was located.
Vibrational Analysis
Following geometry optimization, a vibrational frequency analysis was conducted at the same B3LYP/6-311++G(d,p) level of theory. The calculated harmonic frequencies are valuable for interpreting experimental infrared (IR) and Raman spectra. A uniform scaling factor of 0.967 was applied to the computed frequencies to account for anharmonicity and the approximate nature of the theoretical method, thereby improving the agreement with experimental data.
Electronic Properties
Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were determined from the optimized structure. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. Additionally, the Molecular Electrostatic Potential (MESP) was calculated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.
The computational workflow is depicted in the diagram below:
References
Methodological & Application
High-Yield Synthesis of 3-Ethoxyphenol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the high-yield synthesis of 3-ethoxyphenol, a valuable intermediate in the pharmaceutical and chemical industries. The presented method is based on the well-established Williamson ether synthesis, adapted for the selective mono-ethylation of resorcinol (B1680541). This protocol offers a robust and efficient route to this compound, focusing on optimizing reaction conditions to maximize yield and purity.
Introduction
This compound is a key building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Its structure, featuring both a hydroxyl and an ether group on an aromatic ring, allows for diverse chemical modifications. The Williamson ether synthesis is a classic and versatile method for preparing ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide or sulfate (B86663).[1][2] This protocol details a phase-transfer catalyzed approach for the selective mono-ethylation of resorcinol, a strategy proven effective for the analogous synthesis of 3-methoxyphenol (B1666288), to achieve a high yield of the desired product.[3]
Reaction Scheme
The synthesis of this compound from resorcinol proceeds via the following reaction:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a high-yield synthesis of 3-methoxyphenol and is optimized for the synthesis of this compound.[3]
3.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Resorcinol | C₆H₆O₂ | 110.11 | 11.0 g | 0.1 |
| Diethyl Sulfate | (C₂H₅)₂SO₄ | 154.18 | 18.5 g (15.5 mL) | 0.12 |
| Sodium Hydroxide (B78521) | NaOH | 40.00 | 8.0 g | 0.2 |
| Tetrabutylammonium (B224687) Bromide (TBAB) | (C₄H₉)₄NBr | 322.37 | 0.5 g | - |
| Toluene (B28343) | C₇H₈ | 92.14 | 50 mL | - |
| Deionized Water | H₂O | 18.02 | 50 mL | - |
| Glacial Acetic Acid | CH₃COOH | 60.05 | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
| Saturated Sodium Chloride Solution | NaCl(aq) | - | As needed | - |
3.2. Equipment
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
3.3. Procedure
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and thermometer, add resorcinol (11.0 g, 0.1 mol), tetrabutylammonium bromide (TBAB, 0.5 g), and toluene (50 mL).
-
Base Addition: Prepare a 2 M sodium hydroxide solution by dissolving sodium hydroxide (8.0 g, 0.2 mol) in deionized water (50 mL). Add this solution to the reaction flask.
-
Heating: Stir the biphasic mixture vigorously and heat to 80°C using a heating mantle.
-
Addition of Ethylating Agent: Once the temperature has stabilized at 80°C, add diethyl sulfate (18.5 g, 0.12 mol) dropwise from the dropping funnel over a period of 30 minutes. Maintain the reaction temperature at 80°C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 80°C for 8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by adding glacial acetic acid dropwise until the pH is weakly acidic (pH ~6).
-
Transfer the mixture to a separatory funnel and separate the organic (toluene) layer.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine all organic layers.
-
-
Purification:
-
Wash the combined organic layers with deionized water (2 x 50 mL) and then with a saturated sodium chloride solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (toluene and diethyl ether) under reduced pressure using a rotary evaporator.
-
-
Distillation: Purify the crude product by vacuum distillation. Collect the fraction boiling at 131°C at 10 mmHg.
Data Presentation
Table 1: Reaction Parameters and Expected Outcome
| Parameter | Value | Reference |
| Reaction Temperature | 80°C | [3] |
| Reaction Time | 8 hours | [3] |
| Molar Ratio (Resorcinol:Diethyl Sulfate) | 1:1.2 | [3] |
| Expected Yield | >60% | [3] |
| Product Purity (by GC) | >96% | [3] |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The Williamson ether synthesis proceeds through a nucleophilic substitution (SN2) mechanism. The base deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the electrophilic ethyl group of diethyl sulfate.
Caption: Simplified mechanistic pathway for the Williamson ether synthesis of this compound.
Conclusion
This protocol provides a comprehensive and high-yield method for the synthesis of this compound. By adapting a proven procedure for a similar transformation and utilizing phase-transfer catalysis, this approach offers excellent control over the selective mono-ethylation of resorcinol. The detailed experimental steps and purification procedures are designed to ensure a high purity of the final product, making it suitable for demanding applications in research and development.
References
Application Notes and Protocols for the Derivatization of 3-Ethoxyphenol for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxyphenol is a phenolic compound of interest in various fields, including environmental science and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar compounds like this compound by GC can be challenging due to poor peak shape and potential thermal degradation.
Derivatization is a chemical modification process that converts polar, less volatile compounds into less polar and more volatile derivatives, making them amenable to GC analysis. This application note provides detailed protocols for two common derivatization techniques for this compound: silylation and acylation. These methods improve chromatographic performance, leading to enhanced sensitivity and accuracy.
Derivatization Strategies for this compound
The primary goal of derivatizing this compound is to replace the active hydrogen of the phenolic hydroxyl group with a non-polar functional group. This modification reduces the polarity of the molecule, decreases intermolecular hydrogen bonding, and increases its volatility. The two most common and effective strategies for this purpose are silylation and acylation.
Silylation: This process involves the reaction of the hydroxyl group with a silylating agent to form a trimethylsilyl (B98337) (TMS) ether. Silylating reagents are highly effective and widely used for the derivatization of phenols.
Acylation: In this method, the hydroxyl group is converted to an ester by reaction with an acylating agent. This also effectively masks the polar hydroxyl group, leading to improved chromatographic behavior.
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA
This protocol describes the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a common and effective silylating agent. The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reaction rate.
Materials:
-
This compound standard solution (in a dry, aprotic solvent like pyridine (B92270) or acetonitrile)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS) (optional, as a catalyst)
-
Dry pyridine or acetonitrile (B52724) (as solvent and catalyst)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Pipette 100 µL of the this compound standard solution into a reaction vial.
-
If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen before proceeding.
-
Add 100 µL of BSTFA to the vial. If using a catalyst, a mixture of BSTFA + 1% TMCS can be used.
-
Add 50 µL of dry pyridine to the vial. Pyridine acts as a solvent and a catalyst by scavenging the acidic byproducts of the reaction.
-
Tightly cap the vial and vortex the mixture for 1 minute to ensure thorough mixing.
-
Heat the vial at 70°C for 30 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS system.
Protocol 2: Acylation of this compound using Acetic Anhydride (B1165640)
This protocol details the acetylation of this compound using acetic anhydride to form the corresponding acetate (B1210297) ester.
Materials:
-
This compound standard solution
-
Acetic anhydride
-
Pyridine (as a catalyst)
-
Dichloromethane (B109758) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
GC-MS system
Procedure:
-
Pipette 100 µL of the this compound standard solution into a reaction vial.
-
Add 200 µL of pyridine and 100 µL of acetic anhydride to the vial.
-
Tightly cap the vial and vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature for 30 minutes. Gentle heating (e.g., 60°C for 15 minutes) can be applied to accelerate the reaction.
-
After the reaction is complete, add 1 mL of dichloromethane to the vial.
-
Wash the organic layer with 1 mL of saturated sodium bicarbonate solution to neutralize any excess acetic anhydride and pyridine. Vortex and allow the layers to separate.
-
Carefully transfer the organic (bottom) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The derivatized sample is now ready for injection into the GC-MS system.
Protocol 3: Acylation of this compound using Pentafluorobenzyl Bromide (PFBBr)
This protocol is particularly useful for enhancing sensitivity when using an Electron Capture Detector (ECD). The resulting pentafluorobenzyl ether derivative is highly electronegative.
Materials:
-
This compound standard solution
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)
-
Potassium carbonate (anhydrous, powdered)
-
Acetone (high purity)
-
Hexane (B92381) (high purity)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Heating block or water bath
-
GC-ECD or GC-MS system
Procedure:
-
Pipette 100 µL of the this compound standard solution into a reaction vial.
-
Add 50 µL of the PFBBr solution and a small amount (approx. 10 mg) of anhydrous potassium carbonate to the vial.
-
Tightly cap the vial and vortex the mixture.
-
Heat the vial at 60°C for 1 hour.
-
After cooling to room temperature, add 500 µL of hexane and 500 µL of water. Vortex thoroughly and allow the layers to separate.
-
Carefully transfer the upper hexane layer, which contains the derivatized product, to a clean autosampler vial.
-
The sample is now ready for GC analysis.
Data Presentation
The following tables summarize typical quantitative data for the GC analysis of derivatized phenols. It is important to note that specific values for this compound are limited in the literature; therefore, the data presented for retention time, limit of detection (LOD), limit of quantification (LOQ), and recovery are based on values reported for structurally similar phenolic compounds and should be considered as estimates. Method validation is crucial to determine the exact performance characteristics for this compound in your specific matrix and analytical system.
Table 1: Silylation with BSTFA - Estimated GC-MS Performance
| Parameter | Estimated Value | Notes |
| Retention Time (min) | 10 - 15 | Dependent on GC column and temperature program. |
| LOD (µg/L) | 0.1 - 1.0 | Estimated for similar phenolic compounds. |
| LOQ (µg/L) | 0.3 - 3.0 | Estimated for similar phenolic compounds. |
| Linearity (R²) | > 0.99 | Typically achievable with this method. |
| Recovery (%) | 85 - 110 | Dependent on sample matrix and extraction method. |
| RSD (%) | < 10 | Indicates good precision of the method. |
Table 2: Acylation with Acetic Anhydride - Estimated GC-MS Performance
| Parameter | Estimated Value | Notes |
| Retention Time (min) | 8 - 12 | Generally shorter than silylated derivatives. |
| LOD (µg/L) | 0.5 - 5.0 | May be slightly higher than silylation. |
| LOQ (µg/L) | 1.5 - 15.0 | May be slightly higher than silylation. |
| Linearity (R²) | > 0.99 | Typically achievable. |
| Recovery (%) | 80 - 105 | Dependent on extraction and work-up steps. |
| RSD (%) | < 15 | Good precision can be achieved. |
Table 3: Acylation with PFBBr - Estimated GC-ECD/MS Performance
| Parameter | Estimated Value | Notes |
| Retention Time (min) | 15 - 20 | PFB derivatives are typically less volatile. |
| LOD (ng/L) | 1 - 10 | Significantly lower due to high ECD response. |
| LOQ (ng/L) | 3 - 30 | Significantly lower due to high ECD response. |
| Linearity (R²) | > 0.99 | Excellent linearity is expected. |
| Recovery (%) | 90 - 115 | Dependent on extraction and derivatization efficiency.[1] |
| RSD (%) | < 10 | High precision is achievable. |
Visualizations
The following diagrams illustrate the experimental workflows for the derivatization of this compound.
References
Application Notes and Protocols: Utilizing 3-Ethoxyphenol in the Synthesis of Tyrosinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxyphenol is a versatile aromatic compound that serves as a valuable starting material in the synthesis of various biologically active molecules.[1] Its structural features, including a reactive phenolic hydroxyl group and an ethoxy substituent, make it an ideal scaffold for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent enzyme inhibitors, with a specific focus on tyrosinase inhibitors.
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis and the enzymatic browning of fruits and vegetables. Overproduction of melanin can lead to hyperpigmentation disorders in humans. Therefore, the development of tyrosinase inhibitors is of significant interest in the fields of medicine and cosmetics. This application note outlines a two-step synthetic pathway starting from this compound to produce 3-ethoxy-4-hydroxybenzaldehyde (B1662144), which is then converted into a potent tyrosinase inhibitor.
Synthesis Pathway Overview
The overall synthetic strategy involves two key steps:
-
Ortho-formylation of this compound: Introduction of a formyl group (-CHO) at the position ortho to the hydroxyl group of this compound to yield 3-ethoxy-4-hydroxybenzaldehyde (also known as ethyl vanillin). This can be achieved through various methods, including the Reimer-Tiemann or Vilsmeier-Haack reactions.[2][3][4]
-
Synthesis of Phenylmethylenethiosemicarbazone: Condensation of the synthesized 3-ethoxy-4-hydroxybenzaldehyde with thiosemicarbazide (B42300) to form the corresponding phenylmethylenethiosemicarbazone derivative, a class of compounds known to exhibit significant tyrosinase inhibitory activity.
Data Presentation
The following table summarizes the tyrosinase inhibitory activity of various synthesized 4-hydroxybenzaldehyde (B117250) derivatives, demonstrating the potential for compounds derived from this compound.
| Compound ID | Structure | Enzyme | IC50 (µM) | Inhibition Type | Reference |
| 1 | 4-hydroxybenzaldehyde | Mushroom Tyrosinase | 1220 | - | [1] |
| 2 | 4-hydroxy-3-methoxybenzaldehyde (Vanillin) | Mushroom Tyrosinase | - | - | |
| 3c | 4-(dimethoxyphosphoryloxy)benzaldehyde | Mushroom Tyrosinase | 59 | Non-competitive | [1] |
Experimental Protocols
Protocol 1: Synthesis of 3-Ethoxy-4-hydroxybenzaldehyde from this compound (via Reimer-Tiemann Reaction)
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[2][3][5][6]
Materials:
-
This compound
-
Chloroform (B151607) (CHCl₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve this compound (1 mole) in ethanol.
-
Slowly add a solution of sodium hydroxide (4 moles) in water to the flask with constant stirring.
-
Heat the mixture to 60-70°C.
-
Add chloroform (1.5 moles) dropwise to the reaction mixture while maintaining the temperature. The addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at 60-70°C for an additional 1-2 hours.
-
Cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Acidify the remaining aqueous solution with dilute hydrochloric acid to a pH of approximately 5-6.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent to obtain the crude product.
-
Purify the crude 3-ethoxy-4-hydroxybenzaldehyde by recrystallization or column chromatography.
Protocol 2: Synthesis of 3-Ethoxy-4-hydroxy-phenylmethylenethiosemicarbazone
This protocol describes the condensation reaction to form the final tyrosinase inhibitor.
Materials:
-
3-Ethoxy-4-hydroxybenzaldehyde (from Protocol 1)
-
Thiosemicarbazide
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add thiosemicarbazide (1.1 equivalents) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified 3-ethoxy-4-hydroxy-phenylmethylenethiosemicarbazone product.
Visualizations
Caption: Synthetic workflow from this compound to a tyrosinase inhibitor.
References
- 1. Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Use of 3-Ethoxyphenol in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 3-ethoxyphenol as a versatile building block in solid-phase organic synthesis (SPOS). The protocols outlined below are based on established methodologies for the immobilization, derivatization, and cleavage of phenolic compounds on solid supports. While specific examples detailing the extensive use of this compound in solid-phase library synthesis are not prevalent in the literature, the following sections provide a practical guide for researchers to develop their own synthetic strategies for creating diverse molecular libraries based on the this compound scaffold.
Introduction: The Potential of this compound in Drug Discovery
This compound is a valuable bifunctional building block for combinatorial chemistry and the generation of small molecule libraries. Its structure, featuring a nucleophilic phenolic hydroxyl group and an aromatic ring that can be further functionalized, makes it an attractive starting point for the synthesis of diverse compound collections aimed at identifying novel therapeutic agents. The ethoxy group provides a point of variation and can influence the pharmacokinetic properties of the resulting molecules.
The solid-phase synthesis approach offers significant advantages for the construction of libraries based on the this compound core. These benefits include simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation for high-throughput synthesis.[1]
A promising application of this compound in SPOS is the synthesis of substituted benzofuran (B130515) libraries. Benzofurans are a class of heterocyclic compounds known to exhibit a wide range of biological activities, making them "privileged scaffolds" in medicinal chemistry.[2] By immobilizing this compound on a solid support, its phenolic hydroxyl group can be utilized for the construction of the benzofuran ring system, while the aromatic ring can be further decorated to create a library of analogues for biological screening.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflows for the solid-phase synthesis of a chemical library using this compound as a scaffold.
Caption: General workflow for solid-phase synthesis using this compound.
Key Experimental Protocols
The following protocols are generalized procedures that can be adapted for the solid-phase synthesis of a combinatorial library using this compound. These are based on standard and widely practiced solid-phase organic synthesis (SPOS) techniques.
Protocol 1: Immobilization of this compound onto Wang Resin
This protocol describes the attachment of this compound to a solid support via its phenolic hydroxyl group using Wang resin, which is a common choice for the immobilization of alcohols and phenols.[3]
Materials:
-
Wang resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acetic anhydride (B1165640)
Procedure:
-
Resin Swelling: In a reaction vessel, swell the Wang resin in anhydrous DCM for 30 minutes.
-
Activation of this compound: In a separate flask, dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of anhydrous DMF. Add DIC (3 eq.) and DMAP (0.1 eq.). Stir the mixture at room temperature for 20 minutes to activate the hydroxyl group for esterification.
-
Coupling to Resin: Add the activated this compound solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Filter the resin and wash sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Capping of Unreacted Sites: To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DCM (1:1:8 v/v/v) for 1 hour.
-
Final Washing and Drying: Wash the resin as in step 4 and dry under vacuum. The resin is now ready for subsequent synthetic steps.
Protocol 2: Solid-Phase Synthesis of a Benzofuran Library
This protocol outlines a potential route to a library of 2-substituted benzofurans starting from immobilized this compound. This is an adaptation of known solution-phase and solid-phase benzofuran syntheses.[4]
Materials:
-
Resin-bound this compound (from Protocol 1)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Cs₂CO₃ or Et₃N)
-
A library of terminal alkynes (R-C≡CH)
-
Anhydrous solvent (e.g., DMF or Dioxane)
Procedure:
-
Reaction Setup: In a reaction vessel, suspend the resin-bound this compound in the anhydrous solvent.
-
Addition of Reagents: Add the terminal alkyne (3-5 equivalents), palladium catalyst (0.1 eq.), CuI (0.2 eq.), and base (3 eq.).
-
Coupling and Cyclization: Heat the reaction mixture at 80-100 °C for 12-24 hours. This one-pot procedure should facilitate a Sonogashira-type coupling followed by an intramolecular cyclization to form the benzofuran ring.
-
Washing: After cooling to room temperature, filter the resin and wash extensively with DMF, DCM, and methanol to remove excess reagents and by-products.
-
Iteration (Optional): If further diversification is desired on the alkyne-derived portion of the molecule (if it contains a suitable functional handle), additional reaction cycles can be performed.
Protocol 3: Cleavage of the Final Product from the Resin
This protocol describes the final step of releasing the synthesized benzofuran derivatives from the solid support. The cleavage of the ester linkage to the Wang resin is typically achieved under acidic conditions.[3]
Materials:
-
Derivatized resin from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., triisopropylsilane (B1312306) (TIS) or water)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the dried, derivatized resin in DCM in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/DCM/Scavenger. A common mixture is 95:2.5:2.5 (v/v/v) of TFA:TIS:Water.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Product Collection: Filter the resin and wash it with additional DCM or TFA. Collect the filtrate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the majority of the TFA and DCM.
-
Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by centrifugation or filtration. Wash with cold diethyl ether and dry under vacuum. The crude product can then be purified by standard techniques such as HPLC.
Data Presentation
The following tables provide a template for summarizing key data from the synthesis and characterization of a hypothetical library of 3-ethoxy-benzofuran derivatives.
Table 1: Reagents for Solid-Phase Synthesis of a 3-Ethoxy-Benzofuran Library
| Step | Reagent/Building Block | Equivalents | Purpose |
| Immobilization | This compound | 3.0 | Scaffold |
| DIC | 3.0 | Coupling Agent | |
| DMAP | 0.1 | Catalyst | |
| Diversification | Terminal Alkyne (R₁-C≡CH) | 4.0 | Building Block |
| Pd(PPh₃)₄ | 0.1 | Catalyst | |
| CuI | 0.2 | Co-catalyst | |
| Cs₂CO₃ | 3.0 | Base | |
| Cleavage | TFA | - | Cleavage Reagent |
| TIS | - | Scavenger | |
| Water | - | Scavenger |
Table 2: Characterization of a Hypothetical 3-Ethoxy-Benzofuran Library
| Compound ID | R₁-Group | Calculated MW | Observed MS (M+H)⁺ | Purity (%) | Yield (mg) |
| LIB-001 | Phenyl | 236.28 | 237.1 | >95 | 5.2 |
| LIB-002 | 4-Fluorophenyl | 254.27 | 255.1 | >95 | 4.8 |
| LIB-003 | Cyclohexyl | 242.34 | 243.2 | >90 | 3.9 |
| LIB-004 | n-Butyl | 216.30 | 217.2 | >95 | 5.5 |
| LIB-005 | 2-Thienyl | 242.31 | 243.1 | >90 | 4.1 |
Concluding Remarks
This compound presents itself as a highly adaptable scaffold for the solid-phase synthesis of diverse chemical libraries. The protocols provided herein offer a foundational approach for researchers to explore the chemical space around this core structure. By leveraging the efficiencies of solid-phase synthesis, new libraries of 3-ethoxy-substituted compounds can be rapidly assembled and screened, accelerating the pace of drug discovery and development. Further optimization of reaction conditions for specific building blocks will likely be necessary to maximize yields and purities.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Ethoxyphenol
Introduction
3-Ethoxyphenol is a phenolic compound used in various industrial applications, including as an intermediate in the synthesis of pharmaceuticals and other organic compounds. Accurate and reliable quantification of this compound is crucial for quality control, stability testing, and research and development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of phenolic compounds due to its high sensitivity, specificity, and resolving power.[1][2][3][4] This application note presents a detailed protocol for the development and validation of a reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Principle
The method is based on reversed-phase chromatography, where the separation is achieved on a nonpolar stationary phase (C18 column) and a polar mobile phase. This compound is separated from other components in the sample matrix based on its hydrophobicity. The analyte is detected and quantified using a UV-Vis detector at a wavelength where it exhibits maximum absorbance.
Experimental Protocols
1. Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™)
-
-
Materials and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric acid (analytical grade) or Formic acid (for MS-compatible methods)[5][6]
-
Syringe filters (0.45 µm or 0.22 µm)
-
2. Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for method development. Optimization may be required based on the specific HPLC system and sample matrix.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Program | See Table 2 for a typical gradient elution program. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 274 nm |
Table 1: Recommended Chromatographic Conditions
Table 2: Example Gradient Elution Program
| Time (min) | % Mobile Phase A (Water + 0.1% H₃PO₄) | % Mobile Phase B (Acetonitrile + 0.1% H₃PO₄) |
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 12.0 | 30 | 70 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase as the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
-
Sample Preparation: The sample preparation procedure will depend on the sample matrix. A generic procedure for a solid sample is provided below:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase).
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range, if necessary.
-
Method Development and Validation
A systematic approach to method development and validation is essential to ensure the reliability and accuracy of the analytical results.
Workflow for HPLC Method Development
References
- 1. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples | Semantic Scholar [semanticscholar.org]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Phenol, 3-ethoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Phenol, 3-ethoxy- | SIELC Technologies [sielc.com]
Application Notes and Protocols: 3-Ethoxyphenol as a Versatile Precursor for Novel Antioxidant Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-ethoxyphenol as a starting material for the synthesis of novel antioxidant compounds. While direct literature on a wide array of this compound-derived antioxidants is limited, this document outlines potential synthetic strategies and detailed experimental protocols based on established chemical principles and research on analogous phenolic structures.
Introduction to this compound as a Precursor
This compound, also known as resorcinol (B1680541) monoethyl ether, is an aromatic compound featuring a phenol (B47542) hydroxyl group and an ethoxy group on a benzene (B151609) ring.[1][2][3] The presence of the electron-donating hydroxyl and ethoxy groups suggests inherent antioxidant potential, as the phenolic proton can be readily donated to scavenge free radicals.[4] Furthermore, the structure of this compound provides reactive sites for various chemical modifications, allowing for the synthesis of a diverse library of derivatives with potentially enhanced antioxidant activities and improved physicochemical properties for pharmaceutical and nutraceutical applications.[1]
Core Rationale for Derivatization:
-
Enhancing Radical Scavenging: Introducing additional hydroxyl or amino groups, or constructing sterically hindered phenolic structures, can significantly increase the radical-scavenging capacity.
-
Improving Lipophilicity: Modification of the phenolic group can modulate the lipophilicity of the resulting compound, which is crucial for its interaction with biological membranes and its application in various formulations.
-
Chelating Metal Ions: Introducing functionalities capable of chelating pro-oxidant metal ions like Fe²⁺ and Cu²⁺ can add another mechanism of antioxidant action.
Proposed Synthetic Pathways for this compound Derivatives
Based on common organic synthesis reactions for phenols, several classes of antioxidant compounds can be proposed starting from this compound.
2.1. Synthesis of Hindered Phenolic Antioxidants
Hindered phenols are a major class of antioxidants used in various industries.[5][6] The introduction of bulky alkyl groups ortho to the phenolic hydroxyl group enhances their stability and antioxidant efficacy.
-
Proposed Reaction: Friedel-Crafts alkylation of this compound with tert-butyl alcohol or isobutylene (B52900) in the presence of a strong acid catalyst.
2.2. Synthesis of Biphenolic and Polyphenolic Compounds
Coupling two or more phenolic units can lead to compounds with multiple sites for radical scavenging, often resulting in synergistic antioxidant effects.[7][8][9]
-
Proposed Reaction: Oxidative coupling of this compound using a metal catalyst (e.g., iron or copper salts) or enzymatic catalysis (e.g., laccase or peroxidase).
2.3. Synthesis of Ether and Ester Derivatives
Modification of the phenolic hydroxyl group through etherification or esterification can be used to tune the solubility and bioavailability of the resulting compounds.
-
Proposed Reactions:
-
Etherification: Williamson ether synthesis by reacting this compound with an alkyl halide in the presence of a base.
-
Esterification: Reaction of this compound with an acyl chloride or carboxylic acid anhydride.
-
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and evaluation of antioxidant compounds derived from this compound. Researchers should adapt these protocols based on the specific target molecule and available laboratory equipment.
3.1. Synthesis Protocol: Friedel-Crafts Alkylation of this compound
This protocol describes the synthesis of a sterically hindered phenolic antioxidant.
Materials:
-
This compound
-
tert-Butyl alcohol
-
Sulfuric acid (concentrated)
-
Dichloromethane (B109758) (anhydrous)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (B86663) (anhydrous)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
-
Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the stirred solution.
-
From a dropping funnel, add tert-butyl alcohol (2.2 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired hindered phenolic antioxidant.
3.2. Antioxidant Activity Assays
The following are standard in vitro assays to evaluate the antioxidant capacity of the synthesized compounds.
3.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is monitored spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Synthesized compound (test sample)
-
Trolox or Ascorbic Acid (positive control)
-
96-well microplate reader or UV-Vis spectrophotometer
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of the test compound and the positive control in methanol.
-
Prepare a series of dilutions of the test compound and the positive control.
-
In a 96-well plate, add 20 µL of each dilution of the test sample or standard to respective wells.
-
Add 180 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.
3.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol (B145695)
-
Synthesized compound (test sample)
-
Trolox (positive control)
-
96-well microplate reader or UV-Vis spectrophotometer
Protocol:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare a series of dilutions of the test compound and the positive control.
-
In a 96-well plate, add 10 µL of each dilution of the test sample or standard to respective wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
Data Presentation
Quantitative data from antioxidant assays should be summarized in a clear and structured table for easy comparison of the synthesized compounds' efficacy.
Table 1: Antioxidant Activity of this compound Derivatives
| Compound ID | Derivative Class | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
| 3-EP | Precursor | Data to be determined | Data to be determined |
| 3-EP-D1 | Hindered Phenol | Data to be determined | Data to be determined |
| 3-EP-D2 | Biphenolic | Data to be determined | Data to be determined |
| Trolox | Standard | Reference value | Reference value |
Visualizations
Caption: Mechanism of free radical scavenging by phenolic antioxidants.
Diagram 3: Logical Relationship for SAR Analysis
Caption: Key factors influencing the structure-activity relationship of antioxidant compounds.
References
- 1. guidechem.com [guidechem.com]
- 2. Phenol, 3-ethoxy- [webbook.nist.gov]
- 3. This compound | C8H10O2 | CID 69306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Antioxidant properties of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 6. EP0116712B1 - Synthesis of hindered phenols - Google Patents [patents.google.com]
- 7. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in oxidative phenol coupling for the total synthesis of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Protocol for the O-alkylation of 3-Ethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The O-alkylation of phenols is a cornerstone of synthetic organic chemistry, enabling the formation of aryl ethers. These motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and materials. This protocol details the O-alkylation of 3-ethoxyphenol via the Williamson ether synthesis, a robust and versatile method for constructing ether linkages.
The Williamson ether synthesis proceeds via an SN2 mechanism, involving the reaction of a phenoxide ion with an alkyl halide. The reaction is typically carried out in the presence of a base, which deprotonates the phenol (B47542) to the more nucleophilic phenoxide. The choice of base, solvent, and temperature is critical for achieving high yields and minimizing side reactions.
Common bases for this transformation include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). Polar aprotic solvents such as acetone (B3395972) or N,N-dimethylformamide (DMF) are often employed as they effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide anion. The reaction is typically performed at elevated temperatures to ensure a reasonable reaction rate.
This document provides a general protocol for the O-alkylation of this compound with various alkyl halides, a summary of reaction parameters in a tabular format for easy comparison, and a detailed experimental procedure for a representative reaction.
Data Presentation
The following table summarizes the reaction conditions and yields for the O-alkylation of this compound with different alkylating agents.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Product Name |
| Benzyl (B1604629) Bromide | K₂CO₃ | Acetone | Reflux (56 °C) | 12 | 92 | 1-(Benzyloxy)-3-ethoxybenzene (B6328148) |
| Ethyl Iodide | K₂CO₃ | Acetone | Reflux (56 °C) | 24 | 88 | 1,3-Diethoxybenzene |
| Methyl Iodide | K₂CO₃ | Acetone | Reflux (56 °C) | 24 | 85 | 1-Ethoxy-3-methoxybenzene |
Note: The yields reported are based on typical results for Williamson ether synthesis of phenols and may vary depending on the specific experimental conditions and scale.
Experimental Protocols
General
This protocol describes the synthesis of 1-(benzyloxy)-3-ethoxybenzene from this compound and benzyl bromide. The same general procedure can be adapted for other primary alkyl halides.
Materials:
-
This compound
-
Benzyl Bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Diethyl ether
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone (to achieve a concentration of approximately 0.5 M of the phenol).
-
Addition of Alkylating Agent: While stirring the suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain this temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid residue with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH solution (to remove any unreacted phenol), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary to yield the pure 1-(benzyloxy)-3-ethoxybenzene.
Mandatory Visualization
Caption: Workflow for the O-alkylation of this compound.
Application of 3-Ethoxyphenol in the Synthesis of COX-2 Inhibitors: A Review of Current Findings
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A comprehensive review of scientific literature and patent databases was conducted to investigate the use of 3-ethoxyphenol as a precursor or key intermediate in the synthesis of cyclooxygenase-2 (COX-2) inhibitors. The search did not yield any specific examples or established protocols for the utilization of this compound in the synthesis of either well-known commercial COX-2 inhibitors, such as Celecoxib and Etoricoxib, or novel compounds described in the literature. The established synthetic routes for major COX-2 inhibitors typically employ different starting materials. While this compound is a commercially available fine chemical intermediate used in the synthesis of pharmaceuticals and other organic compounds, its specific application in the creation of diaryl heterocyclic COX-2 inhibitors appears to be undocumented in the reviewed sources.[1][2]
This document provides an overview of the general synthetic strategies for COX-2 inhibitors and details the crucial role of the COX-2 signaling pathway in inflammation, which is the therapeutic target of these drugs.
General Synthetic Strategies for Diaryl Heterocyclic COX-2 Inhibitors
The core structure of many selective COX-2 inhibitors consists of a central heterocyclic ring, such as pyrazole (B372694) or pyridine, substituted with two aryl groups. The synthetic strategies for these compounds often involve the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) or a related derivative to form the central heterocyclic ring.
A representative, though not exhaustive, synthetic workflow for a diarylpyrazole-based COX-2 inhibitor is depicted below. This general scheme illustrates the key bond-forming steps that are common in the synthesis of this class of compounds.
Caption: General synthetic workflow for diarylpyrazole COX-2 inhibitors.
The COX-2 Signaling Pathway in Inflammation
Cyclooxygenase (COX) enzymes are central to the inflammatory process as they catalyze the conversion of arachidonic acid into prostaglandins (B1171923) (PGs).[3][4] There are two main isoforms of this enzyme, COX-1 and COX-2.[3] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the stomach lining and regulating kidney blood flow.[3] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated by inflammatory stimuli, growth factors, and cytokines.[3]
The overexpression of COX-2 at sites of inflammation leads to an increased production of prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2).[5][6] PGE2 is a potent mediator of inflammation, contributing to the classic signs of inflammation such as vasodilation, increased vascular permeability (leading to swelling), pain, and fever.[3][7]
Selective COX-2 inhibitors are designed to specifically block the activity of the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1.[8] This selectivity is the basis for their improved gastrointestinal safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.[3][8]
The signaling cascade initiated by inflammatory stimuli leading to the production of pro-inflammatory prostaglandins via the COX-2 pathway is illustrated in the diagram below.
Caption: The COX-2 signaling pathway in inflammation.
Experimental Protocols
As no specific protocols involving this compound for the synthesis of COX-2 inhibitors were identified, this section provides a general protocol for the in vitro assessment of COX-2 inhibitory activity, which is a crucial step in the evaluation of newly synthesized compounds.
In Vitro COX-2 Inhibitor Screening Assay (General Protocol)
This protocol is based on the principles of commercially available COX inhibitor screening assays.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Celecoxib)
-
Prostaglandin screening ELISA kit (for detection of PGE2)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme to each well.
-
Add the diluted test compounds or positive control to the respective wells. Include a control group with no inhibitor.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).
-
Stop the reaction by adding a suitable stopping reagent (e.g., a solution of hydrochloric acid).
-
Quantify the amount of PGE2 produced in each well using a prostaglandin screening ELISA kit according to the manufacturer's instructions.
-
The absorbance is read using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.
Quantitative Data
Since no COX-2 inhibitors synthesized from this compound were found, a table of representative quantitative data for well-established and novel COX-2 inhibitors is provided below for comparative purposes. This data highlights the typical potency and selectivity that researchers aim for in the development of new COX-2 inhibitors.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference |
| Celecoxib | 14.93 | 0.05 | 298.6 | [9] |
| Compound 5f | >100 | 0.06 | >1666 | [9] |
| Compound 6b | 13.16 | 0.04 | 329 | [10] |
| Compound 6j | 12.48 | 0.04 | 312 | [10] |
| Compound VIIa | 19.5 | 0.29 | 67.24 | [11] |
Note: IC50 values and selectivity indices can vary depending on the specific assay conditions and the source of the enzymes.
Conclusion
Based on an extensive review of the available scientific and patent literature, there is no documented evidence to suggest that this compound is currently utilized as a key starting material or intermediate in the synthesis of COX-2 inhibitors. Researchers in the field of drug development typically employ other well-established synthetic routes. The information provided herein on general synthetic strategies and the COX-2 signaling pathway serves as a valuable resource for professionals in the field. Future research may explore the potential of various phenolic compounds, including ethoxy-substituted phenols, in the design of novel anti-inflammatory agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 5. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ijbs.com [ijbs.com]
- 8. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Fractional Distillation of 3-Ethoxyphenol for High-Purity Isolation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the purification of 3-Ethoxyphenol using fractional distillation. This method is crucial for obtaining high-purity material essential for research, development, and quality control in the pharmaceutical and chemical industries. The protocol details the experimental setup, operational parameters, and safety considerations.
Introduction
This compound is a valuable intermediate in the synthesis of various organic compounds. Its purity is critical for ensuring the desired reaction outcomes and the quality of the final products. Fractional distillation is a highly effective technique for separating this compound from impurities that have boiling points close to that of the desired product. This process is particularly important when dealing with crude reaction mixtures that may contain unreacted starting materials, byproducts, or isomers. Due to its relatively high boiling point at atmospheric pressure, vacuum fractional distillation is the preferred method to prevent thermal decomposition.
Physicochemical Data
A summary of the key physical properties of this compound is presented in the table below. This data is essential for setting up the distillation parameters and for the subsequent characterization of the purified product.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₂ | [1][2] |
| Molecular Weight | 138.17 g/mol | [1] |
| Boiling Point (atm) | 247 °C | [1][2] |
| Boiling Point (10 mmHg) | 131 °C | [3][4] |
| Melting Point | 28-31 °C | [2][4] |
| Density | ~1.070 g/mL | [1][2] |
| Refractive Index | ~1.541 | [1][2] |
| Appearance | Clear brown or pale yellow to pink liquid | [4][5] |
| Odor | Phenol-like | [2] |
Experimental Protocol: Vacuum Fractional Distillation of this compound
This protocol outlines the procedure for the purification of this compound using vacuum fractional distillation.
1. Materials and Equipment:
-
Glassware: Round-bottom flask, Vigreux or packed fractionating column, distillation head with condenser, vacuum adapter, receiving flasks, thermometer, and ground glass joints.
-
Heating and Control: Heating mantle with a stirrer, variable transformer (Variac), and a magnetic stir bar or boiling chips.
-
Vacuum System: Vacuum pump, cold trap (e.g., with dry ice/acetone or liquid nitrogen), and a manometer for pressure monitoring.
-
Chemicals: Crude this compound, drying agent (e.g., anhydrous magnesium sulfate), and materials for the cold trap.
-
Safety Equipment: Fume hood, safety glasses, lab coat, and appropriate gloves.
2. Pre-Distillation Preparation:
-
Drying: If the crude this compound contains water, it should be dried using a suitable drying agent like anhydrous magnesium sulfate. The mixture should be swirled and allowed to stand, after which the drying agent is removed by filtration.
-
Assembly of Apparatus: The fractional distillation apparatus should be assembled in a fume hood as depicted in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
3. Distillation Procedure:
-
Charging the Flask: The crude this compound is charged into the round-bottom flask, filling it to no more than two-thirds of its capacity. A magnetic stir bar or boiling chips should be added to ensure smooth boiling.
-
Evacuation: The system is slowly evacuated to the desired pressure (e.g., 10 mmHg). It is crucial to evacuate the system before heating to prevent bumping.
-
Heating: The heating mantle is turned on, and the temperature is gradually increased. The stirring should be initiated if a magnetic stir bar is used.
-
Equilibration: As the mixture begins to boil, a ring of condensate will be observed rising up the fractionating column. The heating rate should be adjusted to allow this ring to rise slowly, enabling the establishment of a temperature gradient in the column and ensuring proper separation.
-
Fraction Collection:
-
Forerun: The first fraction to distill will likely be lower-boiling impurities. This forerun should be collected in a separate receiving flask and discarded. The temperature will be unstable during this phase.
-
Main Fraction: A stable temperature reading on the thermometer, corresponding to the boiling point of this compound at the working pressure (e.g., ~131 °C at 10 mmHg), indicates that the main fraction is distilling. The receiving flask should be switched to collect this pure fraction.
-
Final Fraction: A significant drop or rise in temperature, or a change in the appearance of the distillate, signals the end of the main fraction. At this point, the heating should be discontinued.
-
-
Shutdown: The heating mantle is turned off and allowed to cool. The vacuum is then slowly released, and the apparatus is disassembled.
4. Post-Distillation Analysis:
The purity of the collected fraction(s) should be assessed using appropriate analytical techniques, such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The refractive index of the purified liquid can also be measured and compared to the literature value.
Experimental Workflow Diagram
Caption: Workflow for the fractional distillation of this compound.
Safety Precautions
-
Handling: this compound is classified as a skin and eye irritant.[6] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Vacuum: Distillation under reduced pressure carries the risk of implosion. It is essential to inspect all glassware for cracks or defects before use. A safety shield should be placed in front of the apparatus.
-
Heating: Heating mantles should be used with a variable transformer to control the temperature carefully. Never heat a sealed system.
-
Cold Trap: When using a cold trap with liquid nitrogen, be aware that oxygen can condense from the air, creating a potential explosion hazard if it comes into contact with organic materials. The system should not be left under vacuum with the cold trap open to the atmosphere.
By following this detailed protocol, researchers can effectively purify this compound to a high degree of purity, suitable for a wide range of applications in research and development.
References
Application Notes and Protocols for the Recrystallization of 3-Ethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of 3-Ethoxyphenol via recrystallization. The protocols outlined below are designed to ensure a high-purity final product, suitable for a range of research and development applications.
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. For this compound, a compound soluble in various organic solvents and insoluble in water, selecting an appropriate solvent system is crucial for effective purification.[1][2] This guide details a robust protocol for the recrystallization of this compound, leveraging a mixed-solvent system of ethanol (B145695) and water.
Data Presentation
The following table summarizes the key physical and chemical properties of this compound, which are critical for understanding its behavior during the recrystallization process.
| Property | Value | Source |
| Molecular Formula | C8H10O2 | [1] |
| Molecular Weight | 138.16 g/mol | [1] |
| Appearance | Clear brown liquid | [1][2] |
| Melting Point | 28-31 °C | [1] |
| Boiling Point | 131 °C | [1] |
| Water Solubility | Insoluble | [1][2] |
| Organic Solvent Solubility | Soluble in ethanol and ether | [2] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the recrystallization of this compound. The procedure is based on established recrystallization techniques for phenolic compounds and adapted for the specific properties of this compound.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
-
Graduated cylinders
Protocol: Mixed-Solvent Recrystallization of this compound
This protocol utilizes a mixed-solvent system of ethanol and water. Ethanol is the "good" solvent in which this compound is readily soluble, while water acts as the "poor" solvent or "anti-solvent" to induce crystallization.
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol (e.g., 10-15 mL) to the flask.
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Continue to add small portions of ethanol until the this compound is completely dissolved at a near-boiling temperature. Avoid adding a large excess of solvent to ensure a good recovery yield.
-
-
Induction of Crystallization:
-
Once the solid is fully dissolved, slowly add deionized water dropwise to the hot solution while stirring vigorously.
-
Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This indicates that the solution is saturated.
-
To ensure the impurities remain dissolved, add a few drops of hot ethanol back into the solution until the cloudiness just disappears.
-
-
Cooling and Crystal Formation:
-
Remove the flask from the hot plate and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified this compound.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol/water filtrate.
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities.
-
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum on for a period to air-dry them as much as possible.
-
Transfer the crystals to a watch glass or drying dish and allow them to dry completely in a desiccator or a vacuum oven at a low temperature.
-
-
Purity and Yield Assessment:
-
Once dry, weigh the purified this compound to calculate the percent recovery.
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (28-31 °C) is indicative of high purity.
-
Mandatory Visualization
The following diagram illustrates the logical workflow of the recrystallization process for this compound.
Caption: Workflow for the recrystallization of this compound.
References
Application Notes and Protocols: 3-Ethoxyphenol as a Starting Material for Novel Heterocycles
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Ethoxyphenol is a versatile and readily available starting material for the synthesis of a variety of novel heterocycles. Its chemical structure, featuring a nucleophilic hydroxyl group and an activated aromatic ring, allows for diverse functionalization and cyclization strategies. This document provides detailed application notes and experimental protocols for the synthesis of several classes of bioactive heterocycles, including coumarins, benzofurans, chromones, and xanthones, using this compound as a key precursor. The synthetic pathways detailed herein utilize well-established and scalable chemical transformations, making them suitable for applications in medicinal chemistry and drug discovery.
Synthesis of 7-Ethoxy-4-methylcoumarin via Pechmann Condensation
Coumarins are a significant class of benzopyrones that exhibit a wide range of biological activities. The Pechmann condensation is a classic and efficient method for the synthesis of coumarins from phenols and β-ketoesters under acidic conditions.[1]
Application Notes
7-Ethoxy-4-methylcoumarin, a derivative of this compound, has been identified as a novel dopamine (B1211576) D2 receptor (DRD2) agonist.[2] Research has shown its potential in ameliorating experimental Parkinson's disease models in mice and C. elegans.[2] This makes the synthesis of this compound and its analogs a topic of interest for neurodegenerative disease research. The Pechmann condensation provides a straightforward route to this and other 7-alkoxy-substituted coumarins.
Experimental Protocol: Pechmann Condensation
Reaction:
Materials:
-
This compound
-
Ethyl acetoacetate (B1235776)
-
Concentrated sulfuric acid (or other suitable acid catalyst, e.g., Amberlyst-15)[3]
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid (e.g., 5 mL per 5 g of phenol) to the stirred mixture, maintaining the temperature below 10°C.[4]
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 18-22 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly into ice-cold water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure 7-ethoxy-4-methylcoumarin.
Quantitative Data
| Starting Material | Reagent | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Resorcinol | Ethyl acetoacetate | Conc. H₂SO₄ | 18-22 | 5 - Room Temp | 80-88 | [5] |
| Resorcinol | Ethyl acetoacetate | Amberlyst-15 | 1.7 | 110 | ~95 | [5] |
| m-Amino phenol (B47542) | Ethyl acetoacetate | Nano-crystalline sulfated-zirconia | < 0.1 | 110 | ~100 | [6] |
Note: The yields are based on analogous reactions with structurally similar phenols and are provided for estimation.
Synthesis Workflow
Caption: Pechmann condensation workflow for 7-ethoxy-4-methylcoumarin.
Synthesis of 6-Ethoxybenzofurans
Benzofurans are another important class of heterocyclic compounds with a wide range of biological activities. A common synthetic route involves the reaction of phenols with α-haloketones.[7][8]
Application Notes
Ethoxy-substituted benzofurans are scaffolds of interest in medicinal chemistry due to their presence in various bioactive molecules. The synthesis of these compounds from this compound allows for the exploration of structure-activity relationships by varying the substituent at the 2- and 3-positions of the benzofuran (B130515) ring.
Experimental Protocol: Benzofuran Synthesis
Reaction:
Materials:
-
This compound
-
α-Bromo ketone (e.g., 2-bromoacetophenone)
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (DCM), anhydrous
-
Inert gas (e.g., Argon or Nitrogen)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C and slowly add titanium tetrachloride (1.0-1.5 eq).
-
To this mixture, add a solution of the α-bromo ketone (1.0 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and quench by carefully adding it to ice-water.
-
Extract the product with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data
| Phenol | α-Haloketone | Catalyst | Solvent | Yield (%) | Reference |
| Naphthols | Various α-haloketones | TiCl₄ | Polyfluoroalkanol | 66-89 | [9] |
| Phenols | α-Haloketones | TiCl₄ | Dichloromethane | Moderate to Excellent | [7] |
Note: Yields are based on the general method and may vary for this compound.
Synthesis Workflow
Caption: Synthesis of 6-ethoxybenzofurans from this compound.
Synthesis of Ethoxy-Substituted Chromones via Vilsmeier-Haack Reaction
Chromones are isomers of coumarins and also possess a wide range of pharmacological properties. A versatile route to 3-substituted chromones involves the Vilsmeier-Haack formylation of a phenol to an o-hydroxyaryl aldehyde, followed by cyclization.
Application Notes
The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group onto electron-rich aromatic rings.[10][11] In the case of this compound, formylation is expected to occur at the ortho and para positions relative to the hydroxyl group. The resulting 2-hydroxy-4-ethoxybenzaldehyde or 4-hydroxy-2-ethoxybenzaldehyde can then be cyclized to form the corresponding ethoxy-substituted chromone (B188151). These chromone scaffolds can be further functionalized to generate libraries of compounds for biological screening.
Experimental Protocol: Two-Step Chromone Synthesis
Step 1: Vilsmeier-Haack Formylation of this compound
Reaction:
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, cool anhydrous DMF in an ice bath.
-
Slowly add POCl₃ (1.5-3.0 eq) to the DMF with stirring to form the Vilsmeier reagent.
-
To this reagent, add this compound (1.0 eq) portion-wise while maintaining the temperature at 0-5°C.
-
After the addition, allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium acetate (B1210297) or sodium hydroxide (B78521) solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Separate the isomeric aldehyde products by column chromatography.
Step 2: Cyclization to form the Chromone
Reaction (example using 2-hydroxy-4-ethoxybenzaldehyde):
Procedure:
-
Dissolve the o-hydroxybenzaldehyde from Step 1 in a suitable solvent (e.g., ethanol).
-
Add a base such as sodium metal or sodium ethoxide.
-
Add ethyl acetate and heat the mixture to reflux.
-
After the reaction is complete, cool the mixture and neutralize with acid.
-
The chromone product can be isolated by filtration or extraction and purified by recrystallization.
Synthesis Pathway
Caption: A plausible pathway for ethoxy-chromone synthesis.
Synthesis of Ethoxy-Substituted Xanthones
Xanthones are a class of dibenzo-γ-pyrone compounds that have attracted significant interest due to their diverse biological activities.[12] A common synthetic approach involves the condensation of a phenol with a salicylic (B10762653) acid derivative.
Application Notes
The synthesis of ethoxy-substituted xanthones from this compound opens up avenues for creating novel compounds with potential as anticancer, anti-inflammatory, or antibacterial agents. The use of Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) is an effective method for this transformation.[13]
Experimental Protocol: Xanthone (B1684191) Synthesis
Reaction:
Materials:
-
This compound
-
A suitable salicylic acid derivative (e.g., salicylic acid, 2-hydroxy-4-methoxybenzoic acid)
-
Eaton's reagent (P₂O₅ in CH₃SO₃H)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and the salicylic acid derivative (1.0-1.5 eq).
-
Carefully add Eaton's reagent to the mixture with stirring.
-
Heat the reaction mixture (e.g., 80-100°C) for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and pour it onto ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and then with a dilute sodium bicarbonate solution to remove any unreacted acidic starting material.
-
Purify the crude xanthone by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Quantitative Data
| Phenol | Salicylic Acid Derivative | Catalyst | Yield (%) | Reference |
| Phloroglucinol | Salicylic acid | Eaton's Reagent | High | [14] |
| Resorcinol | Salicylic acid | Eaton's Reagent | Good | [15] |
Note: Yields are based on analogous reactions and are for estimation purposes.
Synthesis Pathway
Caption: Synthetic pathway for ethoxy-xanthones.
Conclusion
This compound serves as a valuable and cost-effective starting material for the synthesis of a diverse range of novel heterocycles with potential applications in drug discovery and development. The protocols outlined in this document for the synthesis of coumarins, benzofurans, chromones, and xanthones provide a solid foundation for researchers to explore the chemical space around these privileged scaffolds. Further optimization of reaction conditions and exploration of a wider range of reaction partners will undoubtedly lead to the discovery of new bioactive molecules derived from this compound.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. Pepper component 7-ethoxy-4-methylcoumarin, a novel dopamine D2 receptor agonist, ameliorates experimental Parkinson's disease in mice and Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 7. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN109516968B - Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials - Google Patents [patents.google.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. New 3-O-substituted xanthone derivatives as promising acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of 3-Ethoxyphenol in the Development of Next-Generation Imaging Agents: A Perspective
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: While 3-Ethoxyphenol is not yet established as a mainstream scaffold in molecular imaging, its chemical structure presents intriguing possibilities for the development of novel imaging agents. This document explores the potential applications of this compound as a versatile building block for creating fluorescent probes and radiolabeled tracers for PET and SPECT imaging. We provide a perspective on how its unique combination of a reactive phenol (B47542) group and a modulating ethoxy substituent could be leveraged for targeted imaging of various biological processes. This includes hypothetical synthetic protocols and conceptual workflows for the development of this compound-based imaging agents.
Introduction: The Untapped Potential of a Simple Scaffold
Molecular imaging is a rapidly evolving field that plays a crucial role in diagnosing diseases, understanding pathophysiology, and accelerating drug development.[1][2] The design and synthesis of novel imaging agents with improved specificity, sensitivity, and pharmacokinetic properties are central to advancing this discipline. Phenolic structures are prevalent in many biologically active molecules and have been utilized in the development of various imaging probes.[3] this compound, a simple and commercially available derivative, offers a unique combination of a reactive hydroxyl group and an ethoxy substituent that can be strategically exploited for creating sophisticated imaging agents.
The phenolic hydroxyl group provides a versatile handle for chemical modification, allowing for the attachment of fluorophores, chelators for radiometals, or targeting moieties.[3] The ethoxy group, on the other hand, can subtly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets, potentially leading to improved imaging characteristics. To date, the direct application of this compound in mainstream imaging agent development has not been extensively reported. This document, therefore, serves as a forward-looking guide, outlining the hypothetical potential and providing conceptual frameworks for its use.
Potential Applications and Design Concepts
The this compound scaffold can be envisioned as a core component in various types of imaging agents:
-
Fluorescent Probes: By conjugating this compound to a fluorophore, it could serve as part of a recognition unit for a specific analyte or enzyme. The phenol group's electronic properties can influence the fluorophore's emission, potentially enabling the design of "turn-on" or ratiometric probes.
-
PET/SPECT Tracers: The phenol group is amenable to radiohalogenation (e.g., with ¹⁸F, ¹²³I) or can be derivatized with a chelator (like DOTA or NOTA) for radiolabeling with metallic radionuclides (e.g., ⁶⁸Ga, ⁶⁴Cu).[4]
-
Targeted Imaging Agents: The scaffold can be chemically modified to attach a ligand that directs the imaging agent to a specific biological target, such as a receptor or enzyme, which is a common strategy in modern probe development.[4]
The ethoxy group can play a crucial role in optimizing the pharmacokinetic properties of the resulting imaging agent. It can increase lipophilicity compared to its dihydroxy counterpart (resorcinol), which may enhance membrane permeability. This modification can be critical for brain imaging agents that need to cross the blood-brain barrier.
Hypothetical Experimental Protocols
The following are generalized, conceptual protocols for the chemical modification of this compound to create potential imaging agents. These are illustrative and would require substantial optimization and validation for any specific application.
Synthesis of a Fluorescent Probe Scaffold from this compound
This protocol describes a hypothetical pathway to couple a fluorophore to the this compound scaffold, where the phenol group acts as a reactive handle.
Objective: To synthesize a generic fluorescent probe by attaching a fluorophore to this compound via an ether linkage.
Materials:
-
This compound
-
A fluorophore with a leaving group (e.g., a bromo- or chloro-functionalized fluorophore)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Purification supplies (silica gel for column chromatography)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add potassium carbonate (2 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the phenolic hydroxyl group.
-
Add the functionalized fluorophore (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to 80°C and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by adding deionized water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired fluorescent probe.
Conceptual Protocol for Radiolabeling via a Chelator
This protocol outlines a hypothetical multi-step synthesis to attach a chelator to this compound, preparing it for radiolabeling with a metallic radionuclide for PET or SPECT imaging.
Objective: To synthesize a this compound derivative functionalized with a chelator for subsequent radiolabeling.
Part 1: Synthesis of an Amine-Functionalized this compound
-
Nitrate this compound using standard nitration conditions (e.g., nitric acid in sulfuric acid) to introduce a nitro group onto the aromatic ring.
-
Reduce the nitro group to an amine using a standard reduction method (e.g., hydrogenation with a palladium catalyst or reduction with tin(II) chloride). This yields an amino-3-ethoxyphenol derivative.
Part 2: Conjugation of the Chelator
-
Activate a commercially available chelator with a carboxylic acid functional group (e.g., a derivative of DOTA or NOTA) using a peptide coupling agent (e.g., HATU or HBTU).
-
React the activated chelator with the amino-3-ethoxyphenol derivative in the presence of a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent like DMF.
-
Purify the resulting chelator-conjugated this compound derivative using reverse-phase HPLC.
Part 3: Radiolabeling
-
To a solution of the purified conjugate in an appropriate buffer, add the desired metallic radionuclide (e.g., ⁶⁸GaCl₃).
-
Heat the reaction mixture at an optimized temperature (e.g., 95°C) for a short duration (e.g., 10-15 minutes).
-
Purify the radiolabeled product using a C18 solid-phase extraction cartridge to remove any unchelated radionuclide.
-
The final product would be ready for quality control and subsequent in vitro or in vivo imaging studies.
Visualization of Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate the conceptual workflows described above.
References
Application Note: Derivatization of 3-Ethoxyphenol for Enhanced Biological Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction 3-Ethoxyphenol, a resorcinol (B1680541) monoethyl ether, serves as a versatile scaffold in medicinal chemistry.[1][2] Its phenolic hydroxyl and ethoxy groups offer multiple sites for chemical modification, enabling the synthesis of novel derivatives with potentially enhanced or entirely new biological activities.[1][3] The parent molecule and its related alkoxyphenols are known to possess intrinsic antimicrobial and antioxidant properties.[1][4] Strategic derivatization, such as the formation of amides, esters, or ethers, can modulate physicochemical properties like lipophilicity and electronic distribution. These modifications can lead to improved target engagement, enhanced potency, and better pharmacological profiles. This document outlines protocols for the derivatization of this compound and presents data on the biological evaluation of the resulting compounds, focusing on antimicrobial and enzyme inhibitory activities.
Data Presentation: Biological Activity of N-Alkoxyphenyl Carboxamide Derivatives
A series of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxamides were synthesized and evaluated for their biological activities. The derivative incorporating the 3-ethoxyphenyl moiety demonstrated potent inhibition of photosynthetic electron transport (PET).[5] The antimicrobial activities of this series against various bacterial strains are summarized below, showcasing the effect of the alkoxyphenyl substitution on potency.
Table 1: Antimicrobial and PET Inhibitory Activity of Selected N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxamides
| Compound ID | Alkoxy-Substituent | Activity Type | Target | Result |
| 1a | N-(3-Ethoxyphenyl) | PET Inhibition | Spinach Chloroplasts | IC₅₀ = 4.5 µM[5] |
| 1b | N-(2-Propoxyphenyl) | Antibacterial | Methicillin-Resistant S. aureus (MRSA) | MIC = 12 µM[5] |
| 1c | N-[2-(But-2-yloxy)phenyl] | Antibacterial | Methicillin-Resistant S. aureus (MRSA) | MIC = 12 µM[5] |
| 1d | N-[2-(But-2-yloxy)phenyl] | Antimycobacterial | M. avium subsp. paratuberculosis | Higher activity than Rifampicin[5] |
| 1e | N-[3-(Prop-2-yloxy)phenyl] | Antimycobacterial | M. tuberculosis H37Ra | MIC = 24 µM[5] |
Data sourced from a study on N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid.[5]
Experimental Workflow and Signaling Pathways
The overall process for developing and screening novel this compound derivatives follows a logical progression from synthesis to biological validation.
Caption: General workflow for synthesis and evaluation of this compound derivatives.
Phenolic compounds are well-known for their anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes. The COX-2 pathway is a key target in the development of anti-inflammatory drugs.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Ethoxyphenol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Ethoxyphenol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) (in this case, resorcinol) to form a phenoxide ion, which then acts as a nucleophile to attack an ethylating agent, such as diethyl sulfate (B86663) or an ethyl halide.
Q2: What are the key starting materials for the synthesis of this compound via Williamson ether synthesis?
A2: The primary starting materials are resorcinol (B1680541) and an ethylating agent. Common ethylating agents include diethyl sulfate, ethyl iodide, and ethyl bromide. A base is also required to deprotonate the resorcinol; sodium hydroxide (B78521) or potassium hydroxide are frequently used.
Q3: What are the major challenges in synthesizing this compound from resorcinol?
A3: A significant challenge is achieving selective mono-ethylation to obtain this compound, as the di-ethylated byproduct, 1,3-diethoxybenzene (B1583337), can also be formed. Controlling the stoichiometry of the reactants and the reaction conditions is crucial to maximize the yield of the desired mono-ethylated product. Other potential issues include side reactions such as C-alkylation and elimination reactions, depending on the chosen ethylating agent and reaction conditions.
Q4: How can the progress of the reaction be monitored?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material (resorcinol) on a TLC plate, the consumption of the reactant and the formation of the product can be visualized. The product, this compound, is less polar than the di-hydroxy resorcinol and will therefore have a higher Rf value.
Q5: What is a suitable work-up and purification procedure for this compound?
A5: A typical work-up involves quenching the reaction, separating the organic and aqueous layers, and extracting the aqueous layer with an organic solvent. The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure. The crude product is often purified by vacuum distillation.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Increase reaction time or temperature. Ensure efficient stirring. |
| Formation of 1,3-diethoxybenzene (di-ethylation). | Use a strict 1:1 or slightly less than 1:1 molar ratio of ethylating agent to resorcinol. Add the ethylating agent dropwise to the reaction mixture. | |
| C-alkylation of the phenoxide. | Use a polar aprotic solvent like DMF or DMSO to favor O-alkylation.[2] | |
| Elimination side reaction (with ethyl halides). | Use a primary ethyl halide (e.g., ethyl iodide or ethyl bromide) as they are less prone to elimination. Maintain a moderate reaction temperature. | |
| Reaction Not Starting or Sluggish | Ineffective deprotonation of resorcinol. | Ensure the base is of good quality and used in a sufficient amount (at least one equivalent). Consider using a stronger base if necessary, but be mindful of side reactions. |
| Low reactivity of the ethylating agent. | Ethyl iodide is generally more reactive than ethyl bromide. Diethyl sulfate is also a highly effective ethylating agent. | |
| Difficulty in Product Isolation | Emulsion formation during work-up. | Add a saturated brine solution to help break the emulsion. |
| Product loss during purification. | For vacuum distillation, ensure the vacuum is stable and the collection flasks are appropriately cooled. This compound has a boiling point of 131 °C at 10 mmHg.[3] | |
| Presence of Multiple Spots on TLC | Formation of byproducts (di-ethylated product, C-alkylated product). | Refer to the solutions for low yield. Optimize stoichiometry and reaction conditions. |
| Unreacted starting material. | Ensure the reaction has gone to completion by monitoring with TLC over a longer period. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 3-Alkoxyphenols from Resorcinol
| Parameter | Protocol 1 (for 3-Methoxyphenol) [1] | Protocol 2 (General Williamson Ether Synthesis) |
| Starting Material | Resorcinol | Resorcinol |
| Alkylating Agent | Dimethyl sulfate | Ethyl Iodide or Diethyl Sulfate |
| Base | Sodium hydroxide | Sodium hydroxide or Potassium carbonate |
| Solvent | Toluene-water (biphasic) | DMF or Acetone |
| Catalyst | Tetrabutylammonium (B224687) bromide (TBAB) | Optional: Phase-transfer catalyst |
| Temperature | 80 °C | 50-100 °C |
| Reaction Time | 8 hours | 1-8 hours |
| Yield | 66% (for 3-methoxyphenol) | Varies depending on specific conditions |
| Purity | >96% (GC) | Varies |
Experimental Protocols
Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis (Adapted from 3-Methoxyphenol (B1666288) Synthesis)[1]
This protocol is adapted from a well-documented procedure for the synthesis of 3-methoxyphenol and is expected to provide good yields for this compound with minor modifications.
Materials:
-
Resorcinol
-
Diethyl sulfate
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Acetic acid (glacial)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for organic synthesis (three-necked flask, condenser, dropping funnel, etc.)
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add resorcinol (11.0 g, 0.1 mol), tetrabutylammonium bromide (0.5 g), toluene (50 mL), and a 2 M aqueous solution of sodium hydroxide (50 mL).
-
Reaction Initiation: Stir the mixture and heat to 80 °C.
-
Addition of Ethylating Agent: Once the reaction temperature is stable, add diethyl sulfate (18.5 g, 0.12 mol) dropwise from the dropping funnel over a period of 30-60 minutes.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 80 °C for 8 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully add glacial acetic acid to adjust the pH to weakly acidic. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene (2 x 25 mL).
-
Washing and Drying: Combine all organic layers and wash sequentially with water and saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator. The crude this compound can then be purified by vacuum distillation (b.p. 131 °C at 10 mmHg).[3]
Visualizations
References
Technical Support Center: Purification of 3-Ethoxyphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of resorcinol (B1680541) impurity from 3-Ethoxyphenol.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing resorcinol from a mixture with this compound?
A1: The primary methods for separating resorcinol from this compound leverage the differences in their chemical and physical properties. The most common techniques include:
-
Liquid-Liquid Extraction: This method utilizes the acidic nature of the free phenolic hydroxyl group on resorcinol, which is absent in this compound.
-
Crystallization: This technique relies on the differential solubility of the two compounds in a selected solvent system.
-
Column Chromatography: A versatile method that separates compounds based on their differential adsorption to a stationary phase.
Q2: Why is my liquid-liquid extraction not effectively removing the resorcinol impurity?
A2: Ineffective removal of resorcinol during liquid-liquid extraction can be due to several factors:
-
Incorrect pH: The aqueous solution's pH must be sufficiently basic to deprotonate resorcinol, making it water-soluble, but not so basic that it causes hydrolysis of the desired product. A dilute base like sodium bicarbonate or sodium carbonate is often recommended.[1]
-
Insufficient Mixing: Inadequate mixing of the organic and aqueous phases will lead to poor extraction efficiency. Ensure vigorous shaking or stirring.
-
Emulsion Formation: The formation of an emulsion at the interface of the two layers can trap the product and prevent clean separation. If an emulsion forms, adding a small amount of brine or allowing the mixture to stand for an extended period can help break it.
-
Inappropriate Solvent: The organic solvent should have good solubility for this compound and be immiscible with water. Ethers and ethyl acetate (B1210297) are commonly used.[1]
Q3: I am trying to purify this compound by crystallization, but the resorcinol is co-crystallizing. What can I do?
A3: Co-crystallization of resorcinol can be a challenge. Here are some troubleshooting steps:
-
Solvent Selection: The chosen solvent should ideally have high solubility for one compound and low solubility for the other at a given temperature. Toluene is often used for the crystallization of similar phenolic compounds.[2][3] Experiment with different solvents or solvent mixtures to optimize the separation.
-
Cooling Rate: A slow cooling rate generally promotes the formation of purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Seeding: Adding a small, pure crystal of this compound (a seed crystal) to the supersaturated solution can induce selective crystallization of the desired compound.
-
Purity of the Crude Mixture: If the concentration of resorcinol is very high, multiple crystallization steps may be necessary to achieve the desired purity.
Q4: My column chromatography separation of this compound and resorcinol is showing poor resolution. How can I improve it?
A4: Poor resolution in column chromatography can be addressed by optimizing several parameters:
-
Stationary Phase: Silica (B1680970) gel is a common choice for separating polar compounds like phenols.[4] The particle size of the silica gel can affect resolution; smaller particles generally provide better separation.
-
Mobile Phase (Eluent): The polarity of the eluent is critical. A common approach is to start with a non-polar solvent and gradually increase the polarity. For separating resorcinol and this compound, a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate or diethyl ether) is a good starting point. A gradient elution may be more effective than an isocratic one.
-
Column Loading: Overloading the column with the crude mixture is a common cause of poor separation. Use a smaller amount of the sample relative to the amount of stationary phase.
-
Flow Rate: A slower flow rate generally allows for better equilibrium between the stationary and mobile phases, leading to improved resolution.[5]
Troubleshooting Guides
Liquid-Liquid Extraction Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Resorcinol remains in the organic layer. | The pH of the aqueous wash is too low. | Increase the pH of the aqueous solution by using a slightly stronger, yet dilute, base (e.g., switch from sodium bicarbonate to sodium carbonate). |
| Low yield of this compound. | Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to break the emulsion. Alternatively, allow the mixture to stand undisturbed for a longer period. |
| Product is present in the aqueous layer. | The pH of the aqueous wash is too high, potentially causing some hydrolysis or deprotonation of this compound. | Use a milder base for the extraction, such as a dilute solution of sodium bicarbonate. |
Crystallization Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Oily precipitate instead of crystals. | The solution is too concentrated, or the cooling is too rapid. | Dilute the solution with more solvent before heating and allow it to cool slowly. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is too soluble in the chosen solvent. | Try a different solvent in which the this compound is less soluble. Alternatively, carefully evaporate some of the solvent to increase the concentration. |
| Crystals are highly colored. | Colored impurities are trapped in the crystal lattice. | Consider treating the solution with activated carbon before crystallization to adsorb colored impurities.[6] |
Experimental Protocols
Protocol 1: Purification of this compound by Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude this compound containing resorcinol impurity in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate. Repeat the wash 2-3 times. This will extract the more acidic resorcinol into the aqueous layer.[1]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification of this compound by Crystallization
-
Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while resorcinol has a different solubility profile. Toluene can be a good starting point.[3]
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude this compound to dissolve it completely.
-
Cooling: Allow the solution to cool slowly to room temperature. If needed, further cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Purification by Column Chromatography
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using a slurry packing method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). For example, start with 95:5 hexane:ethyl acetate, then 90:10, and so on.
-
Fraction Collection: Collect the eluting solvent in small fractions.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Workflow for purification by liquid-liquid extraction.
Caption: Workflow for purification by crystallization.
Caption: Workflow for purification by column chromatography.
References
- 1. 3-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 2. US4420376A - Separation of resorcinol from non-extractable impurities - Google Patents [patents.google.com]
- 3. US4239921A - Process for purification of crude resorcinol - Google Patents [patents.google.com]
- 4. column-chromatography.com [column-chromatography.com]
- 5. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting low yield in 3-Ethoxyphenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-Ethoxyphenol.
Troubleshooting Guide
Question: My this compound synthesis is resulting in a very low yield. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in the synthesis of this compound, typically performed via the Williamson ether synthesis, can stem from several factors. The primary reaction involves the deprotonation of resorcinol (B1680541) to form a phenoxide, which then undergoes nucleophilic substitution with an ethylating agent. Here’s a breakdown of potential issues and their solutions:
1. Incomplete Deprotonation of Resorcinol:
-
Problem: The phenolic hydroxyl group of resorcinol is not fully deprotonated, leading to a low concentration of the reactive phenoxide nucleophile.
-
Troubleshooting:
-
Base Strength: Ensure the base is strong enough to deprotonate the phenol (B47542). While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases like sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH) in an appropriate solvent are more effective.[1]
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the base to ensure complete deprotonation.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material (resorcinol). If a significant amount of resorcinol remains, the deprotonation is likely incomplete.
-
2. Competing Side Reactions:
-
Problem: The desired O-alkylation competes with other reactions, primarily C-alkylation and elimination (E2) of the ethylating agent.
-
Troubleshooting:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the carbon atoms of the aromatic ring.[2] To favor O-alkylation, consider using polar aprotic solvents like DMF or DMSO. Milder reaction conditions (lower temperature) can also favor O-alkylation.
-
E2 Elimination: This is more likely with sterically hindered alkyl halides or at high temperatures. Since ethylating agents like ethyl bromide or diethyl sulfate (B86663) are primary, this is less of a concern but can be minimized by maintaining a moderate reaction temperature.
-
3. Suboptimal Reaction Conditions:
-
Problem: The chosen solvent, temperature, or reaction time may not be optimal for the Sₙ2 reaction.
-
Troubleshooting:
-
Solvent Choice: Aprotic polar solvents such as acetonitrile, DMF, or DMSO are generally preferred as they can accelerate the reaction rate by solvating the cation of the base and leaving the phenoxide anion more available for reaction.
-
Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions. A typical temperature range for this synthesis is 50-100°C. Optimization may be required within this range.
-
Reaction Time: Monitor the reaction progress by TLC. If the reaction stalls, extending the reaction time may be necessary. Typical reaction times range from 1 to 8 hours.
-
4. Issues with Reagents:
-
Problem: The purity and reactivity of the starting materials can significantly impact the yield.
-
Troubleshooting:
-
Resorcinol Purity: Ensure the resorcinol is pure and dry.
-
Ethylating Agent: Use a fresh, high-purity ethylating agent (e.g., ethyl bromide, ethyl iodide, or diethyl sulfate). If using an alkyl halide, consider adding a catalytic amount of sodium iodide (NaI) to in-situ generate the more reactive ethyl iodide.
-
Solvent Quality: Use anhydrous (dry) solvents, especially when working with highly reactive bases like NaH.
-
5. Introduction of Phase-Transfer Catalysis (PTC):
-
For biphasic reactions (e.g., toluene (B28343)/water), the use of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can significantly improve the yield by facilitating the transfer of the phenoxide ion from the aqueous phase to the organic phase where the ethylating agent resides.[1]
Below is a troubleshooting workflow diagram to help visualize the decision-making process when encountering low yields.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the synthesis of this compound?
A1: The choice of base depends on the desired reactivity and reaction conditions. For a high-yielding synthesis, a strong base that can completely deprotonate resorcinol is recommended. Sodium hydroxide (NaOH) is a common and effective choice. For reactions requiring strictly anhydrous conditions, sodium hydride (NaH) is very effective but requires careful handling. Weaker bases like potassium carbonate (K₂CO₃) can also be used, often in a polar aprotic solvent like DMF, and may offer better selectivity for mono-alkylation.
Q2: Can I use ethanol (B145695) as the solvent for this reaction?
A2: While ethanol can be used as a solvent, it is a protic solvent and can solvate the phenoxide ion, reducing its nucleophilicity and potentially leading to lower yields. Aprotic polar solvents like acetonitrile, DMF, or DMSO are generally preferred as they can accelerate the Sₙ2 reaction rate.
Q3: How can I avoid the formation of the diether byproduct (1,3-diethoxybenzene)?
A3: Formation of the diether is a common issue. To favor mono-etherification:
-
Use a stoichiometric amount or a slight excess of the ethylating agent relative to resorcinol.
-
Control the addition of the ethylating agent (e.g., dropwise addition) to maintain a low instantaneous concentration.
-
Monitor the reaction closely by TLC and stop it once the desired product is maximized.
Q4: What is the best ethylating agent to use?
A4: Common ethylating agents include ethyl bromide, ethyl iodide, and diethyl sulfate. Ethyl iodide is the most reactive of the halides, followed by ethyl bromide. Diethyl sulfate is also a very effective ethylating agent. The choice may depend on availability, cost, and safety considerations.
Q5: My reaction is very slow. How can I increase the reaction rate?
A5: To increase the reaction rate:
-
Ensure complete deprotonation by using a sufficiently strong base.
-
Use a polar aprotic solvent (DMF, DMSO).
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Gently increase the reaction temperature, while monitoring for the formation of byproducts.
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If using an ethyl halide, add a catalytic amount of sodium iodide (NaI).
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In a biphasic system, use a phase-transfer catalyst.
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of phenolic ethers, based on literature data for analogous reactions.
| Starting Phenol | Ethylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | Diethyl sulfate | K₂CO₃ | Solvent-free | 60 | 5.0 | 87 | [2] |
| Resorcinol | Dimethyl sulfate | NaOH | Toluene/Water | 80 | 8 | 66 (for 3-methoxyphenol) | [1] |
| 2-Naphthol | Diethyl sulfate | K₂CO₃ | Solvent-free | 60 | 1.5 | 86 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis (Adapted from 3-Methoxyphenol (B1666288) Synthesis)[1]
This protocol is adapted from a high-yield synthesis of 3-methoxyphenol and is expected to be effective for this compound.
Materials:
-
Resorcinol
-
Diethyl sulfate
-
Sodium hydroxide (NaOH)
-
Toluene
-
Tetrabutylammonium bromide (TBAB) - Phase-transfer catalyst
-
Ice-cold acetic acid
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-necked flask, condenser, dropping funnel, etc.)
Procedure:
-
In a 250 mL three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add 11.0 g (0.1 mol) of resorcinol, 0.5 g of TBAB, 50 mL of toluene, and 50 mL of 2 mol/L sodium hydroxide solution.
-
Stir the mixture and heat to 80°C.
-
Slowly add 18.5 g (0.12 mol) of diethyl sulfate dropwise to the reaction mixture.
-
After the addition is complete, continue to stir the reaction at 80°C for 8 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully adjust the pH to weakly acidic with ice-cold acetic acid.
-
Transfer the mixture to a separatory funnel and separate the organic phase.
-
Extract the aqueous phase with 25 mL of toluene.
-
Combine the organic phases and wash with water and then with a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the toluene under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Signaling Pathways and Logical Relationships
The Williamson ether synthesis proceeds through an Sₙ2 mechanism. The key steps are the deprotonation of the phenol and the subsequent nucleophilic attack of the phenoxide on the ethylating agent.
Caption: Reaction pathway for the synthesis of this compound via Williamson ether synthesis.
References
Preventing side reactions in the etherification of resorcinol
Technical Support Center: Etherification of Resorcinol (B1680541)
Welcome to our technical support center for the etherification of resorcinol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you prevent common side reactions and improve the yield and selectivity of your etherification reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider during the etherification of resorcinol?
A1: The main side reactions in resorcinol etherification are:
-
C-alkylation vs. O-alkylation: Resorcinol's phenoxide ion is an ambident nucleophile, meaning it can be alkylated at the oxygen (O-alkylation) to form the desired ether or at the aromatic ring (C-alkylation), typically at the positions ortho and para to the hydroxyl groups.[1][2]
-
Mono- vs. Di-alkylation: Since resorcinol has two hydroxyl groups, it can undergo alkylation once to form a monoether or twice to form a diether. Controlling the stoichiometry is crucial for achieving selective mono-etherification.[3][4]
-
Elimination: When using alkyl halides, particularly secondary and tertiary ones, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene byproduct.[1][5][6]
Q2: How can I favor O-alkylation over C-alkylation?
A2: The choice of solvent and the nature of the cation from the base play a significant role in directing the alkylation.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are known to favor O-alkylation.[7] Protic solvents, such as water or alcohols, can solvate the oxygen atom of the phenoxide through hydrogen bonding, making it less available for alkylation and thus promoting C-alkylation.[8]
-
Counter-ion: The cation from the base can influence the reaction's regioselectivity. For instance, in some phenoxide alkylations, potassium and lithium salts have been observed to favor O-alkylation.[8]
Q3: What is the best way to achieve selective mono-etherification of resorcinol?
A3: Achieving selective mono-etherification can be challenging due to the two reactive hydroxyl groups. Here are some strategies:
-
Stoichiometry: Use a controlled amount of the alkylating agent (typically 1.0 to 1.1 equivalents) relative to resorcinol.
-
Use of a Large Excess of Resorcinol: Employing a significant excess of resorcinol can statistically favor the formation of the mono-alkylated product. One reported method achieved a 70% yield of resorcinol monobenzyl ether by using a tenfold excess of resorcinol.[3]
-
Phase Transfer Catalysis (PTC): This technique has been shown to provide high selectivity for mono-O-alkylation of dihydroxybenzenes with no detectable bis-alkylated product.[3]
Q4: Can I use secondary or tertiary alkyl halides for the Williamson ether synthesis with resorcinol?
A4: It is generally not recommended. The Williamson ether synthesis proceeds via an SN2 mechanism, which is most efficient with primary alkyl halides.[6][9] Secondary alkyl halides will likely lead to a mixture of substitution (ether) and elimination (alkene) products, with elimination often being the major pathway.[1][6] Tertiary alkyl halides will almost exclusively yield the elimination product.[1][6]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Ether Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale | Citation |
| Incomplete Deprotonation | Use a stronger base (e.g., NaH instead of NaOH or K₂CO₃). Ensure anhydrous conditions. | The alkoxide is a much stronger nucleophile than the neutral alcohol. Incomplete deprotonation leads to a lower concentration of the active nucleophile. | [5][9] |
| Poor Leaving Group | Use an alkyl halide with a better leaving group (I > Br > Cl). Alternatively, convert the alcohol to a tosylate or mesylate. | The rate of the SN2 reaction is dependent on the ability of the leaving group to depart. | [5][6] |
| Side Reaction (Elimination) | Use a primary alkyl halide. Lower the reaction temperature. | Elimination reactions are favored with sterically hindered alkyl halides and at higher temperatures. | [1][5][6] |
| Reaction Not Gone to Completion | Increase reaction time and monitor by TLC. Ensure proper stoichiometry of reagents. | Insufficient reaction time can lead to incomplete conversion of starting materials. | [10] |
| Product Loss During Workup | Ensure complete extraction with an appropriate solvent. Minimize transfers and rinse all glassware. | Mechanical losses during transfers and extractions can significantly reduce the final yield. | [10] |
Problem 2: Formation of Significant C-Alkylated Byproducts
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale | Citation |
| Use of Protic Solvent | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. | Protic solvents solvate the oxygen of the phenoxide, hindering O-alkylation and promoting C-alkylation. | [7][8] |
| "Hard" vs. "Soft" Electrophiles | For O-alkylation, "harder" electrophiles might be favored. For C-alkylation, "softer" electrophiles (like iodides) tend to give more C-alkylation. | According to Hard-Soft Acid-Base (HSAB) theory, the harder oxygen atom of the phenoxide prefers to react with a harder electrophile, while the softer carbon atom of the ring reacts more readily with a softer electrophile. | |
| Influence of the Cation | Experiment with different bases (e.g., KOH, NaOH, Cs₂CO₃) to alter the counter-ion. | The nature of the cation can influence the charge distribution on the phenoxide and its solvation, thereby affecting the O/C alkylation ratio. | [8] |
Problem 3: Formation of Di-ether Byproduct in a Mono-etherification Reaction
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale | Citation |
| Excess Alkylating Agent | Carefully control the stoichiometry, using no more than 1.0-1.1 equivalents of the alkylating agent. | Adding an excess of the alkylating agent will inevitably lead to the formation of the di-substituted product. | |
| High Reactivity of Mono-ether | Add the alkylating agent slowly to the reaction mixture. | Slow addition can help to maintain a low concentration of the alkylating agent, favoring reaction with the more abundant resorcinol over the newly formed mono-ether. | |
| Reaction Conditions | Use a large excess of resorcinol. | This statistically favors the reaction of the alkylating agent with resorcinol over the mono-ether.[3] | [3] |
Experimental Protocols
Protocol 1: Selective Mono-O-benzylation of Resorcinol using Phase Transfer Catalysis
This method has been reported to yield 100% selectivity for the mono-ether with no detectable di-ether formation.[3]
Materials:
-
Resorcinol
-
Benzyl (B1604629) chloride
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
A suitable organic solvent (e.g., toluene)
-
Aqueous solution of a base (e.g., NaOH)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol in the organic solvent.
-
Add the tetrabutylammonium bromide (TBAB) catalyst to the mixture.
-
Add the aqueous base solution to the flask.
-
Heat the mixture to the desired reaction temperature (e.g., 90 °C).
-
Slowly add benzyl chloride (1.0 equivalent) to the reaction mixture over a period of time.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 3-(phenylmethoxy)phenol.
Visualizations
Caption: Competing reaction pathways in the etherification of resorcinol.
Caption: A decision-making workflow for troubleshooting low yields in resorcinol etherification.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 8. researchgate.net [researchgate.net]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Troubleshooting [chem.rochester.edu]
Identification and removal of common impurities in 3-Ethoxyphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethoxyphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Common impurities in commercial this compound typically originate from its synthesis, which often involves the etherification of resorcinol (B1680541). Therefore, the most probable impurities are:
-
Resorcinol: Unreacted starting material.
-
1,3-Diethoxybenzene (B1583337): A byproduct resulting from the over-alkylation of resorcinol.
-
Residual Solvents: Solvents used during the synthesis and purification process.
-
Isomeric Ethoxyphenols (ortho- and para-): Depending on the specificity of the synthesis, trace amounts of other isomers may be present.
Q2: How can I identify and quantify the impurities in my this compound sample?
A2: Several analytical techniques are suitable for identifying and quantifying impurities in this compound:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for separating and identifying volatile and semi-volatile impurities. It provides both retention time data for quantification and mass spectra for structural elucidation of unknown impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a robust technique for quantifying non-volatile impurities and can be adapted for this compound analysis. A reverse-phase C18 column is often effective for separating phenolic compounds.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the main component and impurities, and quantitative NMR (qNMR) can be used for accurate quantification without the need for reference standards for each impurity.
Q3: What are the recommended methods for purifying this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. The two most common and effective methods are fractional vacuum distillation and recrystallization.
-
Fractional Vacuum Distillation: This is highly effective for separating this compound from impurities with different boiling points, such as residual solvents, resorcinol (higher boiling point), and 1,3-diethoxybenzene (potentially a close boiler, requiring an efficient column).
-
Recrystallization: This method is suitable for removing impurities that have different solubility profiles from this compound. A suitable solvent system (e.g., a mixture of a good solvent like dichloromethane (B109758) and a poor solvent like hexane) is crucial for successful recrystallization.[3]
Q4: Are there any known biological activities or signaling pathways associated with this compound?
A4: While specific research on the biological activities of this compound is limited, its structural similarity to other phenolic compounds suggests potential biological relevance. Phenolic compounds are known to modulate various intracellular signaling pathways, often exerting antioxidant and anti-inflammatory effects.[4][5][6][7][8] These pathways include:
-
NF-κB (Nuclear Factor kappa B) Signaling: Many phenolic compounds can inhibit the NF-κB pathway, which is a key regulator of inflammation.
-
MAPK (Mitogen-Activated Protein Kinase) Pathways: Phenols can modulate MAPK signaling, which is involved in cellular responses to a variety of stimuli and plays a role in inflammation and cell proliferation.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Some phenolic compounds can activate the Nrf2 pathway, a key regulator of the cellular antioxidant response.
The ethoxy group in this compound may influence its lipophilicity and ability to interact with biological targets compared to other phenols.[9]
Troubleshooting Guides
Fractional Vacuum Distillation
| Problem | Possible Cause | Solution |
| Poor Separation of Impurities | Inefficient distillation column. | Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates. |
| Incorrect reflux ratio. | Optimize the reflux ratio; a higher reflux ratio can improve separation but will increase the distillation time. | |
| Product Solidifies in Condenser | The melting point of this compound is near room temperature. | Gently warm the condenser with a water bath to prevent solidification. |
| Decomposition of Product | The boiling point is too high at atmospheric pressure. | Perform the distillation under vacuum to lower the boiling point and prevent thermal decomposition. |
Recrystallization
| Problem | Possible Cause | Solution |
| Oiling Out (Product separates as a liquid) | The solution is cooling too quickly. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| The solvent is too good. | Add a small amount of a "poor" solvent (antisolvent) to the solution to reduce the solubility of the product. | |
| The solution is supersaturated. | Add a seed crystal of pure this compound to induce crystallization. Scratching the inside of the flask with a glass rod can also create nucleation sites. | |
| Low Recovery of Purified Product | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Incomplete crystallization. | Ensure the solution is cooled to a sufficiently low temperature for an adequate amount of time. | |
| Colored Impurities Remain in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing the solution to cool. |
Data Presentation
Table 1: Representative Purity Improvement of an Ethoxyphenol Derivative by Purification
The following table provides illustrative quantitative data on the effectiveness of purification methods for a related ethoxyphenol compound. Similar results can be expected for this compound.
| Parameter | Before Purification (Typical) | After Fractional Distillation | After Recrystallization |
| Purity of Ethoxyphenol | ~97% | >99.5% | >99.8% |
| Starting Material (e.g., Resorcinol) | < 2% | Not Detected | Not Detected |
| Di-alkylation Byproduct (e.g., 1,3-Diethoxybenzene) | < 1% | < 0.1% | < 0.05% |
Experimental Protocols
Protocol 1: Identification of Impurities by GC-MS
Objective: To identify and semi-quantify impurities in a this compound sample.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column suitable for polar compounds (e.g., DB-5ms or equivalent).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent like dichloromethane or methanol.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a library database (e.g., NIST).
-
Estimate the relative concentration of each impurity based on the peak area percentage.
-
Protocol 2: Purification by Fractional Vacuum Distillation
Objective: To purify this compound by removing volatile and less volatile impurities.
Apparatus:
-
Round-bottom flask, fractionating column (e.g., Vigreux), distillation head with a thermometer, condenser, receiving flask, and a vacuum source with a pressure gauge.
Procedure:
-
Setup: Assemble the fractional distillation apparatus.
-
Charging the Flask: Charge the round-bottom flask with the impure this compound and add a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask.
-
Collect an initial fraction which will contain any low-boiling impurities.
-
Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at that pressure.
-
Change the receiving flask if the temperature begins to rise, indicating the distillation of higher-boiling impurities.
-
-
Completion: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Potential modulation of cellular signaling pathways by phenolic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rem.bioscientifica.com [rem.bioscientifica.com]
- 7. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
How to improve the purity of synthesized 3-Ethoxyphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 3-Ethoxyphenol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized this compound?
The primary impurities in this compound typically arise from the Williamson ether synthesis reaction, which is a common route for its preparation. These impurities include:
-
Unreacted Starting Materials: Primarily resorcinol (B1680541), the starting phenol (B47542) for the synthesis.
-
Over-alkylation Products: 1,3-Diethoxybenzene (B1583337), which results from the etherification of both hydroxyl groups of resorcinol.
-
Residual Solvents: Solvents used during the synthesis and workup procedures.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
To accurately determine the purity of your this compound sample and identify impurities, the following analytical methods are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An effective method for identifying and quantifying volatile and semi-volatile impurities.[1][2]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for analyzing the purity of this compound, particularly with UV detection.[3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can help in identifying and quantifying impurities.[2]
Troubleshooting Guides for Purification
Issue 1: Low Purity After Initial Synthesis
If your initial crude this compound has a low purity, one or a combination of the following purification techniques can be employed.
Vacuum distillation is a highly effective method for purifying this compound, especially for removing less volatile impurities like resorcinol and more volatile byproducts.
Experimental Protocol:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound in the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Distillation Process:
-
Begin stirring and gradually reduce the pressure using a vacuum pump.
-
Slowly heat the distillation flask with a heating mantle.
-
Collect and discard the initial fraction, which may contain volatile impurities.
-
Monitor the temperature at the distillation head. The boiling point of this compound is approximately 131 °C at 10 mmHg.
-
Collect the fraction that distills at a constant temperature. This will be your purified this compound.
-
Higher boiling impurities, such as 1,3-diethoxybenzene, will remain in the distillation flask.
-
-
Post-Distillation: Allow the apparatus to cool to room temperature before releasing the vacuum.
Purity Improvement Data (Illustrative Example):
| Analyte | Purity Before Distillation (%) | Purity After Distillation (%) |
| This compound | 85.2 | 99.1 |
| Resorcinol | 10.5 | < 0.1 |
| 1,3-Diethoxybenzene | 4.3 | 0.8 |
Recrystallization is suitable for removing impurities with different solubility profiles from this compound.
Experimental Protocol:
-
Solvent Selection: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures. Based on the properties of similar phenolic compounds, a mixed solvent system is often effective. A good starting point would be a mixture of a solvent in which this compound is soluble (e.g., toluene (B28343) or diethyl ether) and a solvent in which it is less soluble (e.g., hexane (B92381) or heptane).[6][7][8]
-
Dissolution: In an Erlenmeyer flask, dissolve the impure this compound in a minimum amount of the hot primary solvent.
-
Induce Crystallization: While the solution is still warm, slowly add the second (less soluble) solvent until the solution becomes slightly turbid. If it becomes too cloudy, add a small amount of the primary hot solvent to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.
Purity Improvement Data (Illustrative Example):
| Analyte | Purity Before Recrystallization (%) | Purity After Recrystallization (%) |
| This compound | 90.1 | 98.7 |
| Resorcinol | 8.5 | 0.5 |
| 1,3-Diethoxybenzene | 1.4 | 0.8 |
Column chromatography is a powerful technique for separating compounds with different polarities.[9][10] Since this compound is a phenolic compound, it is relatively polar.
Experimental Protocol:
-
Stationary Phase: Silica (B1680970) gel is a commonly used and effective stationary phase for the separation of phenolic compounds.[9][10][11]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used. The optimal ratio will depend on the specific impurities. A good starting point is a gradient elution, beginning with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the chromatography column and allow it to pack evenly.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the mobile phase, starting with the low-polarity mixture.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Gradually increase the polarity of the mobile phase to elute the more polar compounds. 1,3-diethoxybenzene (less polar) will elute first, followed by this compound, and finally resorcinol (most polar).
-
-
Solvent Removal: Combine the fractions containing pure this compound and remove the solvent using a rotary evaporator.
Purity Improvement Data (Illustrative Example):
| Analyte | Purity Before Chromatography (%) | Purity After Chromatography (%) |
| This compound | 88.6 | > 99.5 |
| Resorcinol | 7.9 | < 0.1 |
| 1,3-Diethoxybenzene | 3.5 | < 0.1 |
Visualization of Purification Workflow
The following diagram illustrates a general workflow for the purification of synthesized this compound.
Caption: General workflow for the purification of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. US4239921A - Process for purification of crude resorcinol - Google Patents [patents.google.com]
- 8. GB2028804A - Process for the purification of crude resorcinol - Google Patents [patents.google.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Scale-Up of 3-Ethoxyphenol Production
Welcome to the technical support center for the production of 3-Ethoxyphenol. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth guidance on navigating the complexities of scaling up the synthesis of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you optimize your production process, ensure reproducibility, and achieve high-yield, high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially viable method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of a phenol, in this case, resorcinol (B1680541) (benzene-1,3-diol), to form a phenoxide ion, which then acts as a nucleophile and attacks an ethylating agent, such as diethyl sulfate (B86663) or an ethyl halide.[1][4]
Q2: What are the primary challenges encountered when scaling up this compound production?
A2: Scaling up the synthesis of this compound often presents challenges such as difficulty in reproducing yields obtained at the lab scale, formation of byproducts, and purification hurdles.[5] Key issues include incomplete reaction, over-ethylation to form 1,3-diethoxybenzene (B1583337), and competing C-alkylation of the resorcinol ring.[3]
Q3: How can the selectivity of the mono-ethylation of resorcinol be improved?
A3: Improving the selectivity for this compound over the di-substituted byproduct can be achieved by carefully controlling the stoichiometry of the reactants, the reaction temperature, and the rate of addition of the ethylating agent. Using a phase transfer catalyst can also enhance the selective mono-alkylation of resorcinol.[5]
Q4: What are the common impurities found in crude this compound?
A4: Common impurities include unreacted resorcinol, the over-ethylated byproduct 1,3-diethoxybenzene, and potentially C-alkylated resorcinol isomers.[3][6] Residual solvents from the reaction and workup are also common.
Q5: What purification methods are most effective for obtaining high-purity this compound?
A5: Fractional distillation under reduced pressure is a common and effective method for purifying this compound, separating it from the less volatile resorcinol and the more volatile 1,3-diethoxybenzene.[4] Recrystallization can also be employed, though challenges such as the product "oiling out" may occur.[6]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low product yield is a frequent challenge during the scale-up of this compound synthesis. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions | Expected Outcome |
| Incomplete Deprotonation of Resorcinol | - Use a stronger base or a slight excess of the base. - Ensure anhydrous reaction conditions as water can consume the base. | Increased concentration of the reactive phenoxide, leading to higher conversion. |
| Slow Reaction Rate | - Increase the reaction temperature in small increments (e.g., 5-10 °C). - Consider using a more reactive ethylating agent (e.g., ethyl iodide instead of ethyl chloride). - Employ a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) to facilitate the reaction between the aqueous and organic phases.[5] | Faster reaction kinetics and improved yield within a practical timeframe. |
| Side Reaction: E2 Elimination | - Use a primary ethyl halide (e.g., ethyl bromide or ethyl iodide) as the ethylating agent.[1][3] - Avoid excessively high reaction temperatures. | Minimized formation of ethylene (B1197577) gas and other elimination byproducts. |
| Loss of Product During Workup | - Optimize the extraction procedure by performing multiple extractions with a suitable organic solvent. - Ensure complete acidification of the reaction mixture to precipitate all the phenolic products before extraction. | Improved recovery of the crude product from the reaction mixture. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Issue 2: Poor Selectivity (High Levels of 1,3-Diethoxybenzene)
The formation of the di-substituted byproduct, 1,3-diethoxybenzene, is a common selectivity issue. The following table provides guidance on minimizing its formation.
| Potential Cause | Recommended Solutions | Expected Outcome |
| Excess Ethylating Agent | - Use a precise molar ratio of resorcinol to ethylating agent (e.g., 1:1 to 1:1.2).[5] - Add the ethylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration. | Reduced likelihood of the second hydroxyl group being ethylated. |
| High Reaction Temperature | - Maintain a moderate reaction temperature (e.g., 60-80 °C, depending on the solvent and ethylating agent).[5] | Slower reaction rate for the second ethylation, favoring mono-substitution. |
| Prolonged Reaction Time | - Monitor the reaction progress using TLC or GC and stop the reaction once the resorcinol is consumed to an optimal level. | Minimized opportunity for the desired product to be converted into the byproduct. |
| Inefficient Mixing in a Scaled-Up Reactor | - Ensure efficient agitation to maintain a homogeneous reaction mixture and prevent localized high concentrations of the ethylating agent. | Uniform reaction conditions throughout the reactor, leading to better selectivity. |
Selectivity Optimization Pathway
Caption: A pathway for optimizing the selectivity of this compound synthesis.
Issue 3: Purification Challenges
Obtaining high-purity this compound can be challenging due to the presence of closely related impurities.
| Problem | Potential Cause | Recommended Solutions |
| Difficulty separating this compound from resorcinol and 1,3-diethoxybenzene by distillation | Boiling points are relatively close, especially at atmospheric pressure. Resorcinol has a boiling point of 277 °C, while this compound's is around 247 °C.[7][8][9][10] | - Perform fractional distillation under reduced pressure to increase the difference in boiling points. - Use a fractionating column with a high number of theoretical plates. |
| Product "oils out" during recrystallization | The solvent may be too effective, or the cooling process may be too rapid.[6] | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Use a seed crystal of pure this compound to induce crystallization. - Adjust the solvent system; a less polar co-solvent might be needed.[6] |
| Colored Impurities in the Final Product | Formation of colored byproducts due to oxidation or side reactions at high temperatures. | - Perform an activated carbon treatment of the crude product solution before the final purification step. - Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol is adapted from a reliable method for the synthesis of 3-methoxyphenol (B1666288) and is a good starting point for optimization.[5]
Materials:
-
Resorcinol (1.0 eq)
-
Diethyl Sulfate (1.0-1.2 eq)
-
Sodium Hydroxide (B78521) (2.0 eq)
-
Tetrabutylammonium Bromide (TBAB, phase transfer catalyst, 0.05 eq)
-
Toluene
-
Water
-
Ice-cold dilute Hydrochloric Acid or Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Thermometer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve sodium hydroxide in water. To this solution, add resorcinol and toluene, followed by the phase transfer catalyst (TBAB).
-
Reaction: Heat the mixture to 60-80 °C with vigorous stirring. Slowly add diethyl sulfate dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature.
-
Reaction Monitoring: After the addition is complete, continue stirring at the same temperature for an additional 4-8 hours. Monitor the progress of the reaction by TLC or GC analysis to check for the consumption of resorcinol.
-
Workup: Cool the reaction mixture to room temperature. Carefully acidify the aqueous layer with ice-cold dilute hydrochloric acid or acetic acid to a pH of approximately 5-6.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with toluene.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear to light-yellow liquid.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility in Water |
| Resorcinol | 110.11 | 277 | 110 | Soluble[8][9] |
| This compound | 138.17 | 247 | 28-31 | Sparingly soluble |
| 1,3-Diethoxybenzene | 166.22 | 235 | - | Insoluble |
Table 2: Influence of Reaction Parameters on Yield and Purity (Illustrative Data)
This table provides an illustrative guide to how varying reaction parameters can influence the outcome of the this compound synthesis. Actual results may vary based on specific experimental conditions.
| Parameter | Condition A | Condition B | Condition C | Expected Trend |
| Resorcinol:Diethyl Sulfate Ratio | 1:1 | 1:1.2 | 1:1.5 | Increasing the ratio of ethylating agent may increase conversion but decrease selectivity, leading to more 1,3-diethoxybenzene. |
| Reaction Temperature | 60 °C | 80 °C | 100 °C | Higher temperatures generally increase the reaction rate but can lead to a higher proportion of byproducts. |
| Phase Transfer Catalyst (TBAB) | Absent | Present | - | The presence of a phase transfer catalyst is expected to significantly improve the yield by facilitating the reaction between the two phases.[5] |
| Base | NaOH | K₂CO₃ | Cs₂CO₃ | Stronger bases like NaOH favor the deprotonation of resorcinol. Carbonates are milder alternatives that can sometimes improve selectivity. |
| Solvent | Toluene/Water | DMF | Acetonitrile (B52724) | Aprotic polar solvents like DMF or acetonitrile can sometimes accelerate SN2 reactions, but a two-phase system with a phase transfer catalyst is often effective and economical.[3] |
| Yield (%) | ~50% | ~65-75% | Variable | Optimal conditions (e.g., Condition B) are expected to provide the best balance of conversion and selectivity. |
| Purity (GC, %) | ~90% | ~95% | <90% | Conditions that favor high selectivity will result in higher purity of the crude product before distillation. |
This technical support center provides a comprehensive guide to overcoming the challenges associated with the scale-up of this compound production. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers and production chemists can achieve high yields of high-purity product in a reproducible manner.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. francis-press.com [francis-press.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 3-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 5. This compound(621-34-1) 13C NMR [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. Resorcinol - Wikipedia [en.wikipedia.org]
- 9. 108-46-3 CAS | RESORCINOL | Laboratory Chemicals | Article No. 05562 [lobachemie.com]
- 10. This compound [stenutz.eu]
Technical Support Center: Optimizing Catalyst Selection for 3-Ethoxyphenol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 3-Ethoxyphenol. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and catalyst selection considerations to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of resorcinol (B1680541) (1,3-dihydroxybenzene) to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as diethyl sulfate (B86663) or ethyl iodide.
Q2: Why is catalyst selection important in this compound synthesis?
A2: Catalyst selection is crucial for maximizing yield and selectivity. In the context of the Williamson ether synthesis, which often involves a two-phase (aqueous-organic) system, a phase-transfer catalyst (PTC) is essential. The PTC facilitates the transfer of the water-soluble phenoxide ion into the organic phase where the ethylating agent is located, thereby accelerating the reaction rate.[1][2] The choice of catalyst can significantly impact reaction time, temperature requirements, and the formation of byproducts.
Q3: What are the main challenges in synthesizing this compound from resorcinol?
A3: The primary challenges include:
-
Controlling selectivity: Resorcinol has two hydroxyl groups, leading to the potential for di-O-ethylation to form 1,3-diethoxybenzene.
-
Preventing C-alkylation: The resorcinol ring is electron-rich and susceptible to electrophilic attack, which can result in the formation of C-alkylated byproducts.[3]
-
Optimizing reaction conditions: Achieving a high yield of the desired mono-ethylated product requires careful control of temperature, stoichiometry, and reaction time.
-
Product purification: Separating this compound from unreacted resorcinol, the di-ethylated byproduct, and other impurities can be challenging.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: I am observing a significantly lower than expected yield of this compound. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
// Incomplete Reaction Branch insufficient_base [label="Insufficient Base"]; inactive_catalyst [label="Inactive Catalyst"]; low_temp [label="Low Reaction Temperature"]; short_time [label="Insufficient Reaction Time"];
// Side Reactions Branch di_ethylation [label="Di-O-ethylation"]; c_alkylation [label="C-alkylation"]; hydrolysis [label="Hydrolysis of Ethylating Agent"];
// Product Loss Branch extraction [label="Inefficient Extraction"]; purification_loss [label="Loss During Purification"]; decomposition [label="Product Decomposition"];
start -> incomplete_reaction; start -> side_reactions; start -> product_loss;
incomplete_reaction -> insufficient_base [label="Check pH"]; incomplete_reaction -> inactive_catalyst [label="Use fresh catalyst"]; incomplete_reaction -> low_temp [label="Increase temperature"]; incomplete_reaction -> short_time [label="Extend reaction time"];
side_reactions -> di_ethylation [label="Adjust stoichiometry"]; side_reactions -> c_alkylation [label="Use milder conditions"]; side_reactions -> hydrolysis [label="Ensure anhydrous conditions"];
product_loss -> extraction [label="Optimize extraction solvent/pH"]; product_loss -> purification_loss [label="Refine purification technique"]; product_loss -> decomposition [label="Check stability"]; }
Caption: Williamson ether synthesis of this compound.
Materials:
-
Resorcinol
-
Diethyl sulfate
-
Sodium hydroxide (B78521) (NaOH)
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Workflow
Caption: General experimental workflow for this compound synthesis.
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, dissolve resorcinol (e.g., 0.1 mol) and sodium hydroxide (e.g., 0.1 mol) in water. Add toluene as the organic solvent and the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, e.g., 1-5 mol%).
-
Addition of Ethylating Agent: Heat the mixture to 60-65°C with vigorous stirring. Slowly add diethyl sulfate (e.g., 0.1 mol) dropwise over a period of 30-60 minutes, maintaining the reaction temperature.
-
Reaction: After the addition is complete, continue to stir the mixture at 60-65°C for 3-4 hours. Monitor the progress of the reaction by TLC until the resorcinol spot has disappeared or significantly diminished.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with 1M NaOH (to remove unreacted resorcinol), water, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.
References
Technical Support Center: Synthesis of 3-Ethoxyphenol via Phase Transfer Catalysis
Welcome to the technical support center for the synthesis of 3-Ethoxyphenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
General Reaction Scheme
The synthesis of this compound from resorcinol (B1680541) is typically achieved via a Williamson ether synthesis under phase transfer catalysis (PTC) conditions. The reaction involves the deprotonation of resorcinol in an aqueous basic phase and its subsequent reaction with an ethylating agent in an immiscible organic phase, facilitated by a phase transfer catalyst.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a common issue in Williamson ether synthesis.[1] Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Inefficient Phase Transfer Catalyst (PTC): The catalyst may not be effectively transporting the resorcinol monoanion from the aqueous phase to the organic phase.
-
Solution: Ensure the PTC is appropriate for the solvent system. Quaternary ammonium (B1175870) salts like Tetrabutylammonium Bromide (TBAB) are commonly used.[2] The lipophilicity of the catalyst is crucial; for very nonpolar organic solvents, a more lipophilic catalyst may be required.[3] Consider screening different catalysts (see Table 1).
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion or the formation of byproducts.
-
Solution: While a 1:1 molar ratio of resorcinol to ethylating agent is the theoretical starting point, using a slight excess of the ethylating agent (e.g., 1:1.2) can sometimes drive the reaction to completion.[2] However, a large excess can promote diether formation.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or prone to side reactions at high temperatures.[1]
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Typical reaction times can range from 1 to 8 hours.[1] Monitor the reaction progress using an appropriate technique (e.g., TLC or GC) to determine the optimal reaction time.
-
-
Poor Mixing: In a biphasic system, vigorous stirring is essential to maximize the interfacial area where the catalyst functions.
-
Solution: Ensure the stirring speed is high enough to create a fine emulsion of the two phases. Mechanical stirring is often more effective than magnetic stirring for larger-scale reactions.
-
Q2: I am forming a significant amount of 1,3-diethoxybenzene. How can I improve the selectivity for the mono-ethylated product?
A2: The formation of the diether byproduct is a classic selectivity challenge in the alkylation of symmetric diols like resorcinol.[4]
Strategies to Enhance Mono-alkylation:
-
Control Stoichiometry: This is the most critical factor. Use resorcinol in molar excess relative to the ethylating agent. This statistically favors the reaction of the ethylating agent with the more abundant resorcinol over the newly formed this compound.
-
Slow Addition of Ethylating Agent: Instead of adding the ethylating agent all at once, add it dropwise over a period of time. This maintains a low concentration of the ethylating agent in the reaction mixture, reducing the probability of the mono-ether product reacting further.[4]
-
Shorter Reaction Times: The desired mono-ether is an intermediate on the pathway to the diether. Stopping the reaction before it reaches full conversion of the starting material can maximize the yield of this compound.[4] Monitor the reaction closely.
Q3: My product is contaminated with C-alkylated isomers. How can I favor O-alkylation?
A3: The phenoxide ion is an ambident nucleophile, meaning it can react on the oxygen (O-alkylation, desired) or on the aromatic ring (C-alkylation, undesired).[1][5] Several factors influence this selectivity.
Factors Favoring O-Alkylation:
-
Solvent Choice: Polar aprotic solvents (e.g., acetonitrile, DMF) are known to favor O-alkylation.[1][6] They solvate the cation, leaving the oxygen anion more exposed and nucleophilic. Protic solvents can hydrogen-bond with the oxygen, hindering its reactivity and relatively favoring C-alkylation.[4]
-
Base and Counter-ion: The use of strong bases like NaOH or KOH in an aqueous phase is standard for PTC. The phase transfer catalyst's cation (e.g., TBA+) effectively shields the phenoxide's charge in the organic phase, promoting O-alkylation.
-
Leaving Group: "Harder" leaving groups on the ethylating agent tend to favor reaction at the "harder" oxygen site. For ethylation, diethyl sulfate (B86663) is often preferred over ethyl iodide for better O-alkylation selectivity.
Q4: The reaction is very slow or stalls before completion. What could be the issue?
A4: A stalled reaction can be frustrating. Beyond the common issues of temperature and mixing, consider the following:
-
Catalyst Deactivation/Poisoning: Some impurities in the reactants or solvent can poison the catalyst. Ensure high-purity reagents and solvents.
-
Choice of Base: A base that is too weak will not sufficiently deprotonate the resorcinol, leading to a low concentration of the active nucleophile. Sodium hydroxide (B78521) or potassium hydroxide are typically sufficient.
-
Solvent System: The organic solvent must be able to dissolve the ethylating agent and the catalyst-phenoxide ion pair, but it should be immiscible with water. Toluene (B28343) is a common and effective choice.[2] Protic or highly polar solvents that are miscible with water are unsuitable for this type of PTC reaction.[1]
Experimental Protocols
Protocol: Synthesis of this compound from Resorcinol
This protocol is adapted from a similar synthesis of 3-methoxyphenol (B1666288) and general Williamson ether synthesis procedures.[2][7]
Materials:
-
Resorcinol
-
Diethyl sulfate (or Ethyl Bromide)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Hydrochloric acid (for workup)
-
Ethyl acetate (B1210297) (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add resorcinol (e.g., 0.1 mol), TBAB (e.g., 0.005 mol, 5 mol%), toluene (e.g., 50 mL), and a 2M NaOH solution (e.g., 50 mL).
-
Initial Reaction: Begin vigorous stirring to create an emulsion and heat the mixture to 70-80°C.
-
Addition of Ethylating Agent: Add diethyl sulfate (e.g., 0.12 mol) dropwise from the dropping funnel over 30-60 minutes, maintaining the reaction temperature.
-
Reaction: After the addition is complete, continue to stir the mixture at 70-80°C for 4-8 hours. Monitor the reaction's progress by TLC or GC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers using a separatory funnel.
-
Extract the aqueous layer with toluene or ethyl acetate (e.g., 2 x 25 mL).
-
Combine all organic layers.
-
Carefully acidify the original aqueous layer with dilute HCl to check for unreacted resorcinol, which can be recovered by extraction if necessary.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Yield in a Representative Phenol Alkylation
The following data, adapted from the synthesis of 3-methoxyphenol, illustrates how optimizing conditions can improve yield.[2] Similar trends are expected for the synthesis of this compound.
| Parameter Varied | Conditions | Yield of Mono-alkylated Product | Purity |
| Catalyst Type | TBAB, 80°C, 8h, 1:1.2 reactant ratio | 66% | >96% |
| No Catalyst, 80°C, 8h, 1:1.2 reactant ratio | Significantly Lower (not specified) | N/A | |
| Reactant Ratio | 1:1.2 (Resorcinol:Alkylating Agent) | 66% | >96% |
| (Resorcinol:Alkylating Agent) | 1:1 | Lower (not specified) | N/A |
| Temperature | 80°C | 66% | >96% |
| 60°C | Lower (not specified) | N/A | |
| Reaction Time | 8 hours | 66% | >96% |
| 4 hours | Lower (not specified) | N/A |
Visualizations
Caption: PTC reaction mechanism for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low product yield.
Caption: Competing reaction pathways in the ethylation of resorcinol.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. guidechem.com [guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. 3-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 3-Ethoxyphenol by Distillation
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the efficiency of 3-ethoxyphenol purification by distillation.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation the recommended method for purifying this compound?
A1: this compound has a high boiling point at atmospheric pressure, approximately 247 °C.[1] Distilling at such a high temperature can lead to thermal decomposition of the compound. Vacuum distillation significantly lowers the boiling point, enabling a safer and more efficient separation at lower temperatures, which preserves the integrity of the this compound.[2]
Q2: What are the common impurities found in commercial this compound?
A2: Commercial this compound is often synthesized through the etherification of resorcinol. Consequently, the primary impurities are typically:
-
Resorcinol: Unreacted starting material.
-
1,3-Diethoxybenzene (B1583337): A byproduct resulting from the over-alkylation of resorcinol.
-
Residual Solvents: Solvents used during the synthesis and initial purification steps.
Q3: How can I assess the purity of my this compound sample before and after distillation?
A3: The purity of this compound can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). These methods are adept at identifying and quantifying volatile and semi-volatile impurities.[3][4]
Q4: What are the optimal storage conditions for purified this compound?
A4: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[5] It is stable under normal temperatures and pressures.
Troubleshooting Guides
Fractional Distillation Issues
Problem: Difficulty in separating this compound from a close-boiling impurity like 1,3-diethoxybenzene.
-
Solution:
-
Increase Column Efficiency: Employ a longer fractionating column or one with more efficient packing material (e.g., structured packing instead of Raschig rings). This increases the number of theoretical plates and enhances separation.
-
Optimize Reflux Ratio: A higher reflux ratio can improve separation, though it will extend the distillation time.[3]
-
Reduce Pressure: Performing the distillation under a deeper vacuum will lower the boiling points of the components, which can sometimes improve separation efficiency.
-
Problem: The product solidifies in the condenser or receiving flask.
-
Solution:
-
Gentle Heating: The melting point of this compound is approximately 30-31 °C.[1] If the laboratory ambient temperature is low, the condenser water can be turned off or slightly warmed to prevent solidification. The receiving flask can also be gently warmed.
-
General Distillation Problems
Problem: The system is not reaching the target vacuum pressure.
-
Solution:
-
System Leaks: This is the most common cause. Inspect all glass joints to ensure they are properly sealed and greased. Check that all tubing is appropriate for vacuum use and securely attached without any cracks.[2]
-
Inefficient Vacuum Pump: The pump oil may be contaminated and require changing, or the pump may not be adequate for the volume of the system.[2]
-
Problem: The liquid in the distillation pot is "bumping" violently.
-
Solution:
-
Lack of Nucleation Sites: Do not use boiling chips for vacuum distillation as they are ineffective under vacuum. A magnetic stir bar should be used to ensure smooth boiling.[2]
-
Heating Too Rapidly: Apply heat to the distillation flask gradually to prevent superheating followed by violent boiling.[2]
-
Problem: The distillation is proceeding too slowly or not at all.
-
Solution:
-
Insufficient Heat Input: Cautiously increase the temperature of the heating mantle.
-
Excessive Reflux: If using a fractional distillation column, excessive condensate may be returning to the column. Insulate the column and still head with glass wool or aluminum foil to minimize heat loss and establish a proper temperature gradient.
-
Data Presentation
Table 1: Estimated Boiling Point of this compound at Various Pressures
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 760 | 247 |
| 100 | 185 |
| 50 | 165 |
| 20 | 142 |
| 10 | 131[6] |
| 5 | 115 |
| 1 | 85 |
Note: These are estimated values based on the known boiling point at 10 mmHg and pressure-temperature nomographs. Actual boiling points should be confirmed experimentally.
Table 2: Comparison of Common Packing Materials for Fractional Distillation
| Packing Material | Advantages | Disadvantages |
| Raschig Rings | Inexpensive, good for general purpose distillations. | Lower efficiency compared to other packings. |
| Glass Beads | Inert, easy to clean. | Lower surface area, less efficient for separating close-boiling compounds. |
| Vigreux Column | Simple design, moderate efficiency. | Lower throughput compared to packed columns. |
| Structured Packing | High efficiency, low pressure drop, high throughput. | More expensive. |
Experimental Protocols
Detailed Methodology for Fractional Vacuum Distillation of this compound
1. Apparatus Setup:
-
Assemble a fractional vacuum distillation apparatus. This should include a round-bottom flask, a fractionating column (a Vigreux or packed column is recommended), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Ensure all glassware is clean and dry.
-
Use a magnetic stir bar in the distillation flask.
-
Lightly grease all ground-glass joints to ensure a good seal under vacuum.
2. Distillation Procedure:
-
Place the crude this compound into the round-bottom flask.
-
Connect the apparatus and start the vacuum pump to reduce the pressure in the system. Check for any leaks.
-
Once a stable vacuum is achieved (e.g., 10 mmHg), begin to gently and gradually heat the distillation flask using a heating mantle.
-
Monitor the temperature at the distillation head. The temperature should remain low as any volatile impurities are removed.
-
As the this compound begins to distill, the temperature at the distillation head will rise and stabilize at its boiling point at the given pressure (e.g., ~131 °C at 10 mmHg).[6]
-
Collect the fraction that distills at a constant temperature. This is the purified this compound.
-
If a higher-boiling impurity like 1,3-diethoxybenzene is present, a gradual increase in temperature will be observed after the main fraction of this compound has been collected. Change the receiving flask to collect this impurity separately.
3. Post-Distillation:
-
Once the distillation is complete, remove the heating source and allow the apparatus to cool to room temperature before releasing the vacuum.
-
The purified this compound should be a clear, colorless to light yellow liquid or solid, depending on the ambient temperature.
Mandatory Visualization
Caption: Workflow for the purification of this compound by fractional vacuum distillation.
Caption: Troubleshooting logic for addressing poor separation during distillation.
References
Optimizing temperature and reaction time for 3-Ethoxyphenol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Ethoxyphenol. The following information is intended to assist in optimizing reaction conditions, particularly temperature and reaction time, to achieve desired product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and versatile method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) (in this case, resorcinol (B1680541) or 3-hydroxyphenol) to form a phenoxide ion, which then acts as a nucleophile and attacks an ethylating agent, such as diethyl sulfate (B86663) or an ethyl halide, via an SN2 reaction.[1][2][3]
Q2: Which starting materials are typically used for the synthesis of this compound?
The synthesis of this compound commonly starts from resorcinol (1,3-dihydroxybenzene).[4] The resorcinol is then reacted with an ethylating agent. Diethyl sulfate is a frequently used ethylating agent for this purpose.[5]
Q3: What are the key reaction parameters to control for a successful synthesis?
The key parameters to control are temperature, reaction time, the choice of base, the solvent, and the stoichiometry of the reactants. Careful optimization of these parameters is crucial for maximizing the yield of the desired mono-ethoxylated product and minimizing the formation of byproducts.
Q4: What are the potential side reactions in the synthesis of this compound?
The primary side reaction of concern is the formation of the diether byproduct, 1,3-diethoxybenzene, due to the over-alkylation of the desired this compound. Another potential, though less common, side reaction is C-alkylation, where the ethyl group attaches to the carbon of the phenol ring instead of the oxygen atom.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to insufficient temperature or reaction time. | Gradually increase the reaction temperature in increments of 10°C or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Suboptimal base strength leading to incomplete deprotonation of resorcinol. | Ensure the base used (e.g., sodium hydroxide) is of the correct concentration and is used in the appropriate stoichiometric ratio to effectively deprotonate the phenolic hydroxyl group. | |
| Formation of Significant Amounts of 1,3-Diethoxybenzene | Reaction temperature is too high or the reaction time is too long, promoting the second etherification. | Reduce the reaction temperature and/or shorten the reaction time. Close monitoring of the reaction progress is essential to stop the reaction once the formation of the desired product is maximized. |
| Excess of the ethylating agent. | Use a stoichiometric amount or a slight excess of resorcinol relative to the ethylating agent to favor mono-alkylation. | |
| Presence of Unreacted Resorcinol in the Final Product | Insufficient amount of the ethylating agent or incomplete reaction. | Ensure the correct stoichiometry of the ethylating agent is used. If the reaction is incomplete, consider moderately increasing the temperature or extending the reaction time. |
| Difficulty in Product Purification | Formation of closely related byproducts. | Utilize fractional distillation under reduced pressure for purification. Alternatively, column chromatography can be employed for more precise separation. The crude product can also be washed with a dilute base to remove any unreacted phenol.[6] |
Data Presentation
Table 1: Effect of Temperature on Product Distribution (Fixed Reaction Time)
| Temperature (°C) | Relative Yield of this compound | Relative Amount of 1,3-Diethoxybenzene | Relative Amount of Unreacted Resorcinol |
| 40 | Low | Very Low | High |
| 60 | Moderate | Low | Moderate |
| 80 | High | Moderate | Low |
| 100 | Moderate-High | High | Very Low |
Table 2: Effect of Reaction Time on Product Distribution (Fixed Temperature)
| Reaction Time (hours) | Relative Yield of this compound | Relative Amount of 1,3-Diethoxybenzene | Relative Amount of Unreacted Resorcinol |
| 1 | Low | Very Low | High |
| 3 | Moderate | Low | Moderate |
| 6 | High | Moderate | Low |
| 12 | Moderate | High | Very Low |
Experimental Protocols
The following is a detailed methodology for the synthesis of this compound, adapted from a similar synthesis of 3-Methoxyphenol.[4]
Materials:
-
Resorcinol
-
10% Sodium Hydroxide (B78521) Solution
-
Diethyl Sulfate
-
Diethyl Ether
-
Dilute Sodium Carbonate Solution
-
Anhydrous Calcium Chloride
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Stirrer
-
Internal thermometer
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Deprotonation of Resorcinol: In a three-necked flask equipped with a stirrer, reflux condenser, internal thermometer, and dropping funnel, rapidly add 1.25 moles of 10% sodium hydroxide solution to 1 mole of resorcinol with stirring.
-
Addition of Ethylating Agent: With vigorous stirring, add 1 mole of diethyl sulfate through the dropping funnel at a rate that maintains the reaction temperature below 40°C. Use a water bath for cooling if necessary.
-
Reaction Completion: To ensure the reaction goes to completion and to destroy any unreacted diethyl sulfate, heat the mixture on a boiling water bath for 30 minutes.
-
Workup:
-
After cooling, separate the organic layer.
-
Extract the aqueous solution several times with diethyl ether.
-
Combine the organic phases and wash with dilute sodium carbonate solution, followed by a water wash.
-
Dry the combined organic phases with anhydrous calcium chloride.
-
-
Purification:
-
Fractionally distill the dried organic phase to obtain pure this compound.
-
To recover unreacted resorcinol, acidify the aqueous reaction solution and wash water, then extract with ether.
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical steps for troubleshooting low product yield.
References
- 1. scholarship.richmond.edu [scholarship.richmond.edu]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. 3-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 5. tdcommons.org [tdcommons.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting guide for the derivatization of 3-Ethoxyphenol
Welcome to the technical support center for the derivatization of 3-Ethoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental workflow for analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for analysis?
A1: this compound, like other phenolic compounds, can exhibit poor chromatographic behavior and detection sensitivity in its native form. Derivatization is often essential for:
-
GC Analysis: To increase volatility and thermal stability, preventing peak tailing and decomposition in the hot injector and column.[1][2][3]
-
HPLC Analysis: To introduce a UV-absorbing or fluorescent tag for enhanced detection, especially at low concentrations.[3]
Q2: What are the common derivatization strategies for this compound?
A2: The primary strategies involve targeting the active hydrogen of the phenolic hydroxyl group. The most common methods are:
-
Silylation: Replacement of the active hydrogen with a trimethylsilyl (B98337) (TMS) group. This is a widely used method for GC analysis.[1][2]
-
Acylation: Reaction with an acylating agent (e.g., an anhydride) to form an ester. This is suitable for both GC and HPLC analysis.[3][4]
-
Alkylation: Introduction of an alkyl group to form an ether. This method can also be used for both GC and HPLC.[3][4]
Q3: Which derivatization reagent should I choose?
A3: The choice of reagent depends on the analytical technique and the desired properties of the derivative.
| Derivatization Method | Common Reagents | Primary Application | Key Advantages |
| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), MTBSTFA (N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide) | GC-MS | Increases volatility and thermal stability, often results in clean reactions.[1][2][5] |
| Acylation | Acetic Anhydride, Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA) | GC-ECD, HPLC-UV | Introduces electron-capturing groups for sensitive detection (GC-ECD), or a chromophore for UV detection (HPLC).[3][6] |
| Alkylation | Benzyl Bromide, Pentafluorobenzyl Bromide (PFBBr) | GC-ECD, HPLC-UV | Forms stable ether derivatives, can introduce UV-active or electrophoric tags. |
Troubleshooting Guide
Issue 1: Low or No Derivative Peak in Chromatogram
Possible Causes & Solutions:
-
Incomplete Reaction: The derivatization reaction may not have gone to completion.
-
Optimization of Reaction Conditions: Systematically vary the reaction temperature, time, and reagent-to-analyte molar ratio. Phenols are generally easier to derivatize than more hindered alcohols or amines, but optimization is still crucial.[1]
-
Use of a Catalyst: For silylation, a catalyst like trimethylchlorosilane (TMCS) can be added to increase the reactivity of the silylating reagent, especially for hindered phenols.[1][2] For acylation, a base catalyst like pyridine (B92270) or triethylamine (B128534) is often used.[6]
-
-
Presence of Moisture: Water in the sample or solvent can hydrolyze the derivatizing reagent and the formed derivative.[1][7]
-
Drying of Sample and Solvent: Ensure that the sample extract is completely dry before adding the derivatization reagent. Use anhydrous solvents. Store derivatization reagents in a desiccator.[1]
-
-
Degradation of the Derivative: The derivative may be unstable under the analytical conditions.
-
Check GC Inlet Temperature: High inlet temperatures can cause degradation of thermally labile derivatives. Try lowering the injector temperature.
-
Column Choice: For silylated derivatives, avoid using columns with active hydrogen groups (e.g., polyethylene (B3416737) glycol phases) as they can react with the derivatives.[2][4]
-
Issue 2: Multiple or Unexpected Peaks in the Chromatogram
Possible Causes & Solutions:
-
Byproduct Formation: The derivatizing reagent can react with itself or with residual solvent to form byproducts.
-
Reagent Blank: Always run a reagent blank (all components except the analyte) to identify peaks originating from the derivatization reagent and solvent.
-
Purification of the Reagent: If the reagent is old or has been exposed to moisture, it may contain impurities. Consider using a fresh vial of high-purity reagent.
-
-
Side Reactions: The derivatizing reagent may react with other functional groups if present in the sample matrix.
-
Sample Cleanup: Employ a suitable sample preparation technique (e.g., solid-phase extraction) to remove interfering compounds before derivatization.
-
-
Incomplete Derivatization of Multiple Sites: If the analyte has more than one active site, incomplete derivatization can lead to a mixture of partially and fully derivatized products.[8][9] (Note: this compound has only one phenolic hydroxyl group, so this is more relevant for other analytes in the sample).
Experimental Protocols (General Examples)
These are general protocols that should be optimized for your specific application.
Protocol 1: Silylation of this compound for GC-MS Analysis
-
Sample Preparation: Evaporate a known amount of the this compound solution to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Add 100 µL of a suitable solvent (e.g., acetonitrile, pyridine).
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
-
Analysis: Cool the vial to room temperature and inject 1 µL into the GC-MS.
Protocol 2: Acylation of this compound for HPLC-UV Analysis
-
Sample Preparation: Dissolve a known amount of this compound in 100 µL of acetonitrile.
-
Derivatization:
-
Add 50 µL of pyridine (as a catalyst).
-
Add 50 µL of acetic anhydride.
-
Cap the vial and heat at 60°C for 1 hour.
-
-
Quenching: Add 100 µL of methanol (B129727) to react with the excess anhydride.
-
Analysis: Dilute the sample with the mobile phase and inject into the HPLC system.
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: A logical workflow for troubleshooting low derivatization yield.
References
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses [scielo.org.za]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 3-Ethoxyphenol and 4-Ethoxyphenol for Research and Development
An objective guide for researchers, scientists, and drug development professionals on the physicochemical properties, biological activities, and synthesis of 3-Ethoxyphenol and 4-Ethoxyphenol.
This guide provides a comprehensive comparison of the isomeric compounds this compound and 4-Ethoxyphenol. While structurally similar, the positional difference of the ethoxy group on the phenol (B47542) ring influences their physical, chemical, and biological characteristics. This document summarizes available data to facilitate informed decisions in research and development applications.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic properties of this compound and 4-Ethoxyphenol is presented below. These properties are fundamental for their handling, characterization, and application in various experimental settings.
| Property | This compound | 4-Ethoxyphenol |
| CAS Number | 621-34-1[1][2] | 622-62-8[3] |
| Molecular Formula | C₈H₁₀O₂[1][2] | C₈H₁₀O₂[3] |
| Molecular Weight | 138.16 g/mol [2] | 138.16 g/mol [3] |
| Appearance | Clear brown or light yellow to brown liquid[1] | Beige crystalline powder or chunks[4] |
| Melting Point | Not applicable (liquid at room temperature) | 64-67 °C[4] |
| Boiling Point | 121 °C at 9 mmHg | 131 °C at 9 mmHg[4] |
| Solubility | Insoluble in water; soluble in ethanol (B145695) and ether[1] | Slightly soluble in water; soluble in alcohol and oils[4] |
| pKa | 9.655 at 25°C[1] | 10.44 (Predicted)[4] |
| ¹H NMR | Data available[2] | Data available[4][5] |
| ¹³C NMR | Data available[6] | Data available[5] |
| IR Spectrum | Data available[2] | Data available[5][7][8] |
| Mass Spectrum | Data available[2] | Data available[5][9] |
Biological Activities: A Comparative Overview
While direct comparative studies on the biological activities of this compound and 4-Ethoxyphenol are limited in publicly available literature, existing data suggests distinct profiles for each isomer.
4-Ethoxyphenol has garnered interest for its potential as a tyrosinase inhibitor .[10] Tyrosinase is a key enzyme in melanin (B1238610) synthesis, making its inhibitors valuable in cosmetics for skin lightening and in medicine for treating hyperpigmentation disorders.[4][6] Additionally, some sources suggest that 4-Ethoxyphenol may inhibit the mitochondrial membrane potential, although peer-reviewed experimental data to substantiate this claim is scarce.[11]
Experimental Protocols
To facilitate further comparative research, detailed experimental protocols for key biological assays are provided below.
Mushroom Tyrosinase Inhibition Assay
This protocol is widely used to screen for potential tyrosinase inhibitors.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound and 4-Ethoxyphenol
-
Phosphate (B84403) Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds (this compound and 4-Ethoxyphenol) and a positive control (e.g., Kojic acid) in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of the test compounds, 140 µL of phosphate buffer, and 20 µL of mushroom tyrosinase solution (in phosphate buffer).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome (B613829) formation.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compounds.
-
Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Materials:
-
DPPH
-
Methanol (B129727) or Ethanol
-
This compound and 4-Ethoxyphenol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare stock solutions of the test compounds and a positive control in a suitable solvent.
-
In a 96-well plate, add a specific volume of the test compound solutions at various concentrations.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated based on the reduction of absorbance.
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
Synthesis of Ethoxyphenol Isomers
The synthesis of this compound and 4-Ethoxyphenol typically involves the etherification of the corresponding dihydroxybenzene (resorcinol for the 3-isomer and hydroquinone (B1673460) for the 4-isomer).
A general procedure for the synthesis of 4-Ethoxyphenol involves the mono-ethylation of hydroquinone.[1] One reported method utilizes the reaction of p-benzoquinone with an alcohol in the presence of an acid catalyst like Amberlyst-15, followed by purification.[1]
For this compound, synthesis often starts from resorcinol (B1680541). While specific, detailed protocols for its ethylation are less commonly published in readily accessible literature, the general principles of Williamson ether synthesis would apply, involving the reaction of resorcinol with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base.
Signaling Pathways and Mechanisms of Action
The biological activities of phenolic compounds are often attributed to their interaction with cellular signaling pathways.
Antioxidant Activity: Phenolic compounds can exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways such as the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.
Caption: General signaling pathway of phenolic antioxidants.
Tyrosinase Inhibition: Tyrosinase inhibitors can act through different mechanisms, including competitive, non-competitive, or mixed-type inhibition, by binding to the active site of the enzyme or an allosteric site.[5][6] This prevents the conversion of tyrosine to melanin.
Caption: Mechanism of tyrosinase inhibition.
Conclusion
This compound and 4-Ethoxyphenol, while isomeric, exhibit different physical properties and have been investigated for distinct applications. 4-Ethoxyphenol shows promise as a tyrosinase inhibitor, a property that warrants further investigation, particularly in direct comparison to its 3-isomer. The lack of comprehensive, direct comparative studies on their biological activities represents a significant knowledge gap. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a foundation for researchers to conduct such comparative analyses, ultimately enabling a more complete understanding of the structure-activity relationships of these ethoxyphenol isomers.
References
- 1. biofor.co.il [biofor.co.il]
- 2. benchchem.com [benchchem.com]
- 3. 4-Ethoxyphenol | C8H10O2 | CID 12150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Tyrosinase Inhibitors [614beauty.com]
- 6. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validating the Purity of 3-Ethoxyphenol: A Comparative Guide to HPLC-DAD and GC-FID Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in ensuring the safety and efficacy of the final product. 3-Ethoxyphenol, a key building block in the synthesis of pharmaceuticals and other fine chemicals, is no exception.[1][2] This guide provides a comprehensive comparison of two common analytical techniques for validating the purity of this compound: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and Gas Chromatography with a Flame Ionization Detector (GC-FID).
This document presents detailed experimental protocols for both methods, a comparative analysis of their performance based on hypothetical experimental data, and a clear workflow to guide researchers in selecting the most appropriate method for their needs.
Comparative Workflow for Purity Validation
The following diagram outlines the general workflow for validating the purity of a this compound sample using either HPLC-DAD or GC-FID.
Caption: Comparative workflow for this compound purity validation.
Experimental Protocols
Detailed methodologies for both HPLC-DAD and an alternative GC-FID method are provided below. These protocols are based on established methods for the analysis of phenols and other aromatic compounds.[3][4][5][6]
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the separation and quantification of this compound and its potential non-volatile or thermally labile impurities.
a. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
b. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Potential impurity standards (e.g., resorcinol, 1,3-diethoxybenzene)
c. Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of 60% methanol and 40% water.[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
DAD Wavelength: Monitoring at 275 nm for quantification, with spectra collected from 200-400 nm for peak purity analysis.
d. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard and each potential impurity standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust alternative, particularly for volatile impurities, and is noted for providing good resolution of phenolic isomers.[3] Several suppliers of this compound use GC to determine its purity.[8]
a. Instrumentation and Columns:
-
Gas chromatograph equipped with a flame ionization detector, split/splitless injector, and autosampler.
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a stationary phase suitable for polar compounds (e.g., 5% phenyl-methylpolysiloxane).
b. Reagents and Standards:
-
Methanol (GC grade)
-
Helium or Nitrogen (carrier gas, high purity)
-
Hydrogen (for FID, high purity)
-
Air (for FID, high purity)
-
This compound reference standard
-
Potential impurity standards
c. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
d. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard and each potential impurity standard in methanol (e.g., 1 mg/mL).
-
Sample Solution: Prepare a solution of the this compound sample in methanol at a concentration of approximately 1 mg/mL.
Comparative Data Summary
The following table summarizes hypothetical data from the analysis of a single batch of this compound using both methods. The primary impurity identified is resorcinol, a potential starting material.
| Parameter | HPLC-DAD Result | GC-FID Result |
| Retention Time of this compound | 5.8 min | 10.2 min |
| Purity of this compound (Area %) | 99.5% | 99.6% |
| Major Impurity (Resorcinol) | 0.3% | 0.25% |
| Other Impurities (Total) | 0.2% | 0.15% |
| Limit of Detection (LOD) for Resorcinol | 0.01% | 0.02% |
| Limit of Quantification (LOQ) for Resorcinol | 0.03% | 0.06% |
| Total Run Time | 15 min | 21 min |
Method Comparison
-
Selectivity and Resolution: Both methods demonstrate the ability to separate the main component from its potential impurities. GC-FID may offer superior resolution for closely related isomers if they were present.[3] The HPLC-DAD method provides the added advantage of spectral analysis, which can aid in peak identification and the assessment of peak purity.
-
Sensitivity: In this hypothetical scenario, the HPLC-DAD method shows slightly better sensitivity (lower LOD and LOQ) for the key impurity, resorcinol.
-
Analysis Time: The HPLC-DAD method has a shorter run time, allowing for higher sample throughput.
References
- 1. nbinno.com [nbinno.com]
- 2. guidechem.com [guidechem.com]
- 3. osha.gov [osha.gov]
- 4. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. This compound | 621-34-1 | TCI AMERICA [tcichemicals.com]
A Comparative Guide to 3-Ethoxyphenol and Other Resorcinol Ethers in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, resorcinol (B1680541) ethers serve as versatile intermediates and key structural motifs. Among these, 3-ethoxyphenol and its counterparts, such as 3-methoxyphenol (B1666288), are frequently employed. This guide provides an objective comparison of this compound with other common resorcinol ethers, focusing on their synthesis, performance, and applications, supported by experimental data.
Synthetic Performance: A Comparative Analysis
The synthesis of resorcinol monoalkyl ethers, such as this compound and 3-methoxyphenol, is primarily achieved through O-alkylation of resorcinol. The Williamson ether synthesis is a classical and widely used method.[1] However, achieving high yields of the mono-etherified product can be challenging due to the potential for di-alkylation.
To provide a clear comparison, the following table summarizes quantitative data for the synthesis of this compound and 3-methoxyphenol via the Williamson ether synthesis.
| Product | Alkylating Agent | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| 3-Methoxyphenol | Dimethyl sulfate (B86663) | Sodium hydroxide (B78521) | Toluene/Water | 80°C, 8 hours (with phase transfer catalyst) | 66 | [2] |
| 3-Methoxyphenol | Dimethyl sulfate | Sodium hydroxide | Water | <40°C, 30 min reflux | 50 | [3] |
The choice of alkylating agent, base, solvent, and reaction conditions significantly influences the yield and selectivity of the mono-alkylation. For instance, the use of a phase transfer catalyst in a biphasic system has been shown to improve the yield of 3-methoxyphenol.[2]
Advanced Synthetic Methodologies
Beyond the classical Williamson ether synthesis, other methods have been developed to improve the synthesis of resorcinol monoalkyl ethers, offering higher yields and milder reaction conditions.
Mitsunobu Reaction
The Mitsunobu reaction provides an alternative route for the synthesis of ethers from alcohols and phenols.[4] This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4] It proceeds with inversion of stereochemistry at the alcohol carbon.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are protocols for the synthesis of 3-methoxyphenol, providing a basis for comparison with potential syntheses of this compound.
Protocol 1: Synthesis of 3-Methoxyphenol via Williamson Ether Synthesis[3]
Materials:
-
Resorcinol (1 mole)
-
10% Sodium hydroxide solution (1.25 mole)
-
Dimethyl sulfate (1 mole)
-
Ether
-
Dilute sodium carbonate solution
-
Calcium chloride
Procedure:
-
In a three-necked flask equipped with a reflux condenser, stirrer, internal thermometer, and dropping funnel, rapidly treat 1 mole of resorcinol with 1.25 mole of 10% sodium hydroxide with stirring.
-
With vigorous stirring, add 1 mole of dimethyl sulfate dropwise, maintaining the temperature below 40°C using a water bath.
-
After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to complete the reaction and decompose any unreacted dimethyl sulfate.
-
After cooling, separate the organic layer. Extract the aqueous solution several times with ether.
-
Combine the organic phases and wash with dilute sodium carbonate solution, followed by water.
-
Dry the organic phase with calcium chloride and fractionate to obtain 3-methoxyphenol.
Reported Yield: 50%[3]
Protocol 2: Optimized Synthesis of 3-Methoxyphenol with Phase Transfer Catalyst[2]
Materials:
-
Resorcinol (0.1 mol)
-
Tetrabutylammonium bromide (TBAB, 0.5g)
-
Toluene (50 mL)
-
2 mol/L Sodium hydroxide solution (50 mL)
-
Dimethyl sulfate (0.12 mol)
-
Ice acetic acid
-
Anhydrous sodium sulfate
Procedure:
-
In a 250 mL three-necked flask, add 11g (0.1 mol) of resorcinol, 0.5g of TBAB, 50 mL of toluene, and 50 mL of 2 mol/L sodium hydroxide solution.
-
Stir the mixture and heat to 80°C.
-
Add 15.1 g (0.12 mol) of dimethyl sulfate dropwise.
-
After the addition, continue the reaction for 8 hours.
-
Cool the reaction mixture and adjust to a weak acidity with ice acetic acid.
-
Separate the organic phase and extract the aqueous phase with 25 mL of toluene.
-
Combine the organic phases, wash with water and saturated sodium chloride solution, and dry with anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and perform distillation to collect the 3-methoxyphenol fraction.
Reported Yield: 66%[2]
Application in Drug Development: Inhibition of the PD-1/PD-L1 Pathway
Resorcinol ethers have emerged as a promising scaffold in the design of small molecule inhibitors targeting the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway.[2] This pathway is a critical regulator of T-cell activation and is often exploited by cancer cells to evade the immune system.
The following diagram illustrates the general mechanism of the PD-1/PD-L1 signaling pathway and the role of inhibitors.
Caption: PD-1/PD-L1 signaling pathway and inhibition by resorcinol ethers.
Studies have shown that various resorcinol dibenzyl and biphenyl (B1667301) ether derivatives can effectively inhibit the PD-1/PD-L1 interaction, with some compounds exhibiting IC₅₀ values in the nanomolar range.[2] The structure of the ether substituent plays a crucial role in the inhibitory activity, highlighting the importance of structure-activity relationship (SAR) studies in this area.
The following diagram outlines a general experimental workflow for evaluating the efficacy of these small molecule inhibitors.
Caption: Workflow for evaluating PD-1/PD-L1 inhibitors.
Conclusion
This compound and other resorcinol ethers are valuable building blocks in organic synthesis, with significant applications in medicinal chemistry. While direct comparative data on the synthesis of this compound versus other simple resorcinol ethers is limited, established methods like the Williamson ether synthesis and the Mitsunobu reaction provide viable synthetic routes. The optimization of reaction conditions, including the use of phase transfer catalysts, can significantly improve yields. The resorcinol ether scaffold has proven to be a potent core for the development of PD-1/PD-L1 inhibitors, offering a promising avenue for cancer immunotherapy research. Further comparative studies are warranted to fully elucidate the performance differences between this compound and its analogs in various synthetic and biological contexts.
References
A Researcher's Guide to the Comparative Analysis of Ethoxyphenol Isomers' Antioxidant Activity
For Immediate Release
This guide offers a comprehensive framework for the comparative study of the antioxidant activities of ethoxyphenol isomers: 2-ethoxyphenol, 3-ethoxyphenol, and 4-ethoxyphenol. While direct, head-to-head comparative studies on these specific isomers are limited in publicly available literature, this document provides researchers, scientists, and drug development professionals with the necessary experimental protocols and data presentation templates to conduct their own rigorous evaluations. The antioxidant capacity of phenolic compounds is a critical area of research, with implications for mitigating oxidative stress, a factor implicated in numerous chronic diseases.[1]
Comparative Efficacy Data
To facilitate a direct comparison, the following tables are provided as templates for summarizing quantitative data obtained from various antioxidant assays. It is crucial to perform these assays under identical experimental conditions to ensure the validity of the comparison.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) |
| 2-Ethoxyphenol | ||
| This compound | ||
| 4-Ethoxyphenol | ||
| Trolox (Standard) | ||
| BHT (Standard) |
Table 2: ABTS Radical Cation Scavenging Activity
| Compound | IC50 (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) |
| 2-Ethoxyphenol | ||
| This compound | ||
| 4-Ethoxyphenol | ||
| Trolox (Standard) |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (mM Fe(II)/g) |
| 2-Ethoxyphenol | |
| This compound | |
| 4-Ethoxyphenol | |
| Trolox (Standard) |
Table 4: Hydroxyl Radical Scavenging Activity
| Compound | IC50 (µg/mL) |
| 2-Ethoxyphenol | |
| This compound | |
| 4-Ethoxyphenol | |
| Gallic Acid (Standard) |
Table 5: Superoxide (B77818) Radical Scavenging Activity
| Compound | IC50 (µg/mL) |
| 2-Ethoxyphenol | |
| This compound | |
| 4-Ethoxyphenol | |
| Gallic Acid (Standard) |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on established methods and should be followed closely to ensure reproducibility and accuracy.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[2] This neutralization of the radical leads to a color change from violet to yellow, which is measured spectrophotometrically.[2][3]
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.[2]
-
Test Samples: Prepare stock solutions of the ethoxyphenol isomers and standards (e.g., Trolox, BHT) in a suitable solvent like methanol. Create a series of dilutions from these stock solutions.
Assay Procedure (96-well plate format):
-
Add 20 µL of the diluted test sample or standard to the wells of a 96-well plate.
-
Add 180 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging activity (%) = [(absorbance of control – absorbance of sample) / absorbance of control] × 100
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[2]
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[2]
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[1][2] Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm before use.[1]
Assay Procedure (96-well plate format):
-
Add 20 µL of the test sample or standard at various concentrations to the wells.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate at room temperature for 5-7 minutes.[2]
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated using the formula: Inhibition (%) = [(Control absorbance - Sample absorbance) / Control absorbance] × 100[4]
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[5][6] This assay is based on a single electron transfer mechanism.[1][7]
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.[2]
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-Tri(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.[2]
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.[2]
-
FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[2][4]
Assay Procedure (96-well plate format):
-
Add 20 µL of the test sample, standard (ferrous sulfate), or blank to the wells.
-
Add 180 µL of the FRAP working reagent to each well.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using ferrous sulfate, and the results are expressed as mM Fe(II) equivalents per gram of the sample.
Hydroxyl Radical (•OH) Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge hydroxyl radicals, which are highly reactive oxygen species. The Fenton reaction (Fe²⁺ + H₂O₂) is commonly used to generate hydroxyl radicals.
Reagent Preparation:
-
Phosphate (B84403) Buffer (0.1 M, pH 7.4)
-
FeSO₄ Solution (10 mM)
-
EDTA Solution (10 mM)
-
2-Deoxyribose Solution (10 mM)
-
H₂O₂ Solution (10 mM)
-
Trichloroacetic Acid (TCA) Solution (2.8% w/v)
-
Thiobarbituric Acid (TBA) Solution (1% w/v in 50 mM NaOH)
Assay Procedure:
-
In a tube, mix 0.5 mL of the test sample at various concentrations with 1 mL of the reaction mixture containing FeSO₄, EDTA, and 2-deoxyribose in phosphate buffer.
-
Add 0.5 mL of H₂O₂ to initiate the reaction.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding 1 mL of TCA solution and 1 mL of TBA solution.
-
Heat the mixture in a boiling water bath for 15 minutes.
-
Cool the tubes and measure the absorbance of the pink chromogen at 532 nm.
-
The scavenging activity is calculated based on the reduction in absorbance compared to the control.
Superoxide Radical (O₂•⁻) Scavenging Assay
Principle: This assay evaluates the capacity of an antioxidant to scavenge superoxide radicals, which can be generated by systems such as the phenazine (B1670421) methosulfate-NADH system. The reduction of nitroblue tetrazolium (NBT) by superoxide radicals to form a colored formazan (B1609692) product is inhibited in the presence of an antioxidant.
Reagent Preparation:
-
Tris-HCl Buffer (16 mM, pH 8.0)
-
NBT Solution (50 µM)
-
NADH Solution (78 µM)
-
Phenazine Methosulfate (PMS) Solution (10 µM)
Assay Procedure:
-
Mix 1 mL of the test sample at various concentrations with 1 mL of NBT solution and 1 mL of NADH solution.
-
Start the reaction by adding 1 mL of PMS solution.
-
Incubate the mixture at room temperature for 5 minutes.
-
Measure the absorbance at 560 nm.
-
The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample to that of the control.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comparative assessment of the antioxidant activity of ethoxyphenol isomers.
Caption: General workflow for assessing the antioxidant activity of ethoxyphenol isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cropj.com [cropj.com]
- 7. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 3-Ethoxyphenol in a Reaction Mixture
For researchers and professionals in drug development and chemical synthesis, accurate quantification of products and intermediates is paramount. This guide provides a detailed comparison of four common analytical techniques for the quantification of 3-ethoxyphenol in a reaction mixture: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data for a hypothetical reaction mixture containing this compound, as determined by each of the four analytical methods. This allows for a direct comparison of their performance in terms of accuracy, precision, and other key metrics.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Concentration of this compound (mg/mL) | 5.22 | 5.15 | 5.25 | 5.8 (as Total Phenols) |
| Standard Deviation (mg/mL) | ± 0.08 | ± 0.12 | ± 0.07 | ± 0.35 |
| Relative Standard Deviation (%) | 1.53 | 2.33 | 1.33 | 6.03 |
| Limit of Detection (LOD) (µg/mL) | ~10 | ~1 | ~0.1 | ~5 |
| Limit of Quantitation (LOQ) (µg/mL) | ~30 | ~3 | ~0.3 | ~15 |
| Analysis Time per Sample (minutes) | ~10 | ~20 | ~30 | ~5 |
| Specificity | High | High | Very High | Low |
| Sample Preparation Complexity | Low | Medium | High (derivatization may be needed) | Low |
| Absolute Quantification | Yes (with internal standard) | No (requires calibration curve) | No (requires calibration curve) | No (requires calibration curve) |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR provides a primary measurement of the molar concentration of a substance by comparing the integral of a specific resonance signal from the analyte to that of a certified internal standard of known concentration. The signal intensity is directly proportional to the number of protons contributing to it.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a vial.
-
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same vial. The internal standard should have a known purity and signals that do not overlap with the analyte or other components in the mixture.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Key Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (for both analyte and standard). A typical starting value is 30 seconds to ensure full relaxation.
-
Number of Scans (NS): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.
-
Acquisition Time (AQ): At least 3 seconds.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
-
-
Data Processing and Quantification:
-
Apply a line broadening of 0.3 Hz.
-
Carefully phase the spectrum and correct the baseline.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., one of the aromatic protons) and a well-resolved signal of the internal standard.
-
Calculate the concentration of this compound using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
C = Concentration/Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte = this compound
-
IS = Internal Standard
-
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For quantification, the area under the chromatographic peak of the analyte is compared to a calibration curve generated from standards of known concentrations.
Experimental Protocol:
-
Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the mobile phase.
-
Calibration Standards: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute an accurately weighed amount of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 275 nm.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and semi-volatile compounds in a gaseous mobile phase. The separated components are then detected and identified by a mass spectrometer based on their mass-to-charge ratio. Quantification is achieved by comparing the peak area of the analyte to a calibration curve.
Experimental Protocol:
-
Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like ethyl acetate.
-
Calibration Standards: Prepare a series of dilutions from the stock solution.
-
Sample Preparation: Dilute the reaction mixture in ethyl acetate. If necessary, perform a liquid-liquid extraction to isolate the analyte from non-volatile components. Derivatization (e.g., with BSTFA) may be required to improve volatility and peak shape.
-
-
GC-MS Conditions:
-
GC Column: HP-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Create a calibration curve using the peak areas of the this compound standards.
-
Quantify this compound in the sample using the calibration curve.
-
UV-Vis Spectrophotometry
Principle: This technique measures the absorbance of light by a sample at a specific wavelength. For phenolic compounds, the Folin-Ciocalteu method is often used, which relies on the reduction of the Folin-Ciocalteu reagent by phenols in an alkaline medium, resulting in a colored product whose absorbance is proportional to the total phenolic content.
Experimental Protocol:
-
Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of a standard phenol, such as gallic acid, in water.
-
Calibration Standards: Prepare a series of dilutions of the gallic acid stock solution.
-
Sample Preparation: Dilute the reaction mixture in water to a concentration that falls within the linear range of the assay.
-
-
Assay Procedure:
-
To 100 µL of each standard or sample, add 500 µL of Folin-Ciocalteu reagent (diluted 1:10 with water).
-
After 5 minutes, add 400 µL of 7.5% (w/v) sodium carbonate solution.
-
Incubate the mixture at room temperature in the dark for 1 hour.
-
Measure the absorbance at 765 nm using a spectrophotometer.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the gallic acid standards against their concentrations.
-
Determine the total phenolic content in the sample, expressed as gallic acid equivalents (GAE), from the calibration curve.
-
Mandatory Visualizations
Experimental Workflow for qNMR Quantification
3-Ethoxyphenol as an Internal Standard for Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative analysis by mass spectrometry, the selection of an appropriate internal standard is a critical determinant of data quality and reliability. An internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for variations in sample preparation, injection volume, and instrument response. This guide provides a comprehensive comparison of 3-ethoxyphenol as a potential internal standard against commonly used alternatives, supported by experimental principles and data, to facilitate an informed choice for your analytical assays.
The Role of Internal Standards in Mass Spectrometry
In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), variability can be introduced at multiple stages of the analytical workflow. Internal standards are essential for mitigating these variabilities, ensuring accurate and precise quantification. The ideal internal standard should mimic the physicochemical properties of the analyte of interest, be absent in the sample matrix, and be chromatographically resolved from the analyte.
Performance Comparison: this compound vs. Alternatives
The choice of an internal standard significantly impacts the accuracy and precision of quantitative results. While specific performance data for this compound as an internal standard is not extensively documented in publicly available literature, we can infer its potential performance based on the principles of internal standard selection and compare it with well-established alternatives for the analysis of phenolic compounds. The primary alternatives considered here are deuterated (isotopically labeled) analogs and other structurally similar non-deuterated compounds.
Table 1: Performance Comparison of Internal Standards for Phenolic Compound Analysis
| Internal Standard Type | Example(s) | Key Performance Characteristics | Advantages | Disadvantages |
| Structurally Similar (Non-Deuterated) | This compound , 4-Chlorophenol, Salicylic Acid | Moderate correction for extraction and chromatographic variability. May exhibit different ionization efficiency compared to the analyte. | Cost-effective, readily available. | May not perfectly co-elute with the analyte, leading to incomplete correction of matrix effects. Different ionization response can introduce bias. |
| Isotopically Labeled (Deuterated) | Phenol-d5, Phenol-d6 | Near-identical chemical and physical properties to the analyte. Co-elutes with the analyte, providing excellent correction for matrix effects, extraction losses, and instrument variability. | "Gold Standard" for accuracy and precision. Effectively compensates for matrix effects.[1] | Higher cost, may require custom synthesis. |
Experimental Protocols
To ensure the suitability of any internal standard, a thorough method validation is essential. Below are detailed methodologies for key experiments in the analysis of phenolic compounds using an internal standard.
Sample Preparation (Water Sample)
-
Sample Collection: Collect 1-liter water samples in clean glass containers.
-
Preservation: Add a dechlorinating agent (e.g., sodium thiosulfate) and acidify to pH < 2 with a suitable acid.
-
Fortification: Spike the sample with a known and consistent amount of the chosen internal standard (e.g., this compound, phenol-d6) at the beginning of the sample preparation process.[1]
-
Solid Phase Extraction (SPE): Pass the fortified water sample through an SPE cartridge (e.g., C18) to extract the analyte and the internal standard.
-
Elution: Elute the trapped compounds from the SPE cartridge with a suitable organic solvent (e.g., dichloromethane (B109758) or methanol).[1]
-
Concentration: Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of phenolic compounds.
-
Mobile Phase: A gradient elution with a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed for phenols.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: For many phenolic compounds, a derivatization step (e.g., silylation) is required to increase their volatility and improve chromatographic performance.
-
Injection: Inject 1-2 µL of the final extract in splitless mode.
-
Oven Temperature Program: A programmed temperature gradient is used to ensure the separation of the target analytes from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to quantify the characteristic ions of the analyte and the internal standard.
Data Presentation: Illustrative Performance Data
While direct comparative data for this compound is limited, the following table illustrates the typical performance improvements observed when using a deuterated internal standard compared to a non-deuterated one for the analysis of a phenolic compound. This data is representative of the principles discussed and highlights the importance of choosing an internal standard that closely mimics the analyte's behavior.
Table 2: Illustrative Method Validation Data for Phenol Analysis
| Parameter | Non-Deuterated IS (e.g., a structurally similar phenol) | Deuterated IS (e.g., Phenol-d6) |
| Linearity (r²) | > 0.995 | > 0.999 |
| Accuracy (% Recovery) | 85 - 115% | 95 - 105% |
| Precision (% RSD) | < 15% | < 5% |
| Matrix Effect (% Suppression/Enhancement) | Variable, can be significant | Minimal, effectively compensated |
This data is illustrative and represents typical performance improvements observed when using a deuterated internal standard.[1]
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale behind internal standard selection, the following diagrams are provided.
Conclusion
While this compound presents a cost-effective and readily available option as a structurally similar internal standard for the analysis of phenolic compounds, its performance may not match that of a deuterated internal standard. The "gold standard" for achieving the highest accuracy and precision in quantitative mass spectrometry is the use of a stable isotope-labeled internal standard, which co-elutes with the analyte and effectively compensates for matrix effects and other sources of analytical variability.[1]
For researchers in drug development and other regulated environments where data integrity is paramount, the investment in a deuterated internal standard is highly recommended. However, for less stringent research applications or when a deuterated standard is unavailable, a structurally similar compound like this compound could be a viable alternative, provided that a thorough method validation is performed to demonstrate its suitability for the specific application. This validation should include a careful assessment of linearity, accuracy, precision, and potential matrix effects.
References
A Comparative Analysis of the Biological Activity of 3-Ethoxyphenol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 3-Ethoxyphenol and its selected derivatives. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate further research and drug discovery efforts in the field of phenolic compounds.
Introduction
This compound, an aromatic organic compound, and its derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications.[1] The phenolic hydroxyl group and the ether linkage are key structural features that contribute to a range of biological activities, including antioxidant, antimicrobial, and enzyme inhibitory effects.[1][2] This guide focuses on a comparative analysis of this compound and two representative derivatives: 4-Nitro-3-ethoxyphenol , featuring an electron-withdrawing nitro group, and 3-Ethoxy-4-hydroxybenzaldehyde , which includes an aldehyde group. These derivatives have been selected to illustrate the impact of structural modifications on biological efficacy.
Data Presentation
The following tables summarize the quantitative data on the biological activities of this compound and its derivatives. The data presented is a representative compilation based on trends observed in scientific literature for similar phenolic compounds and is intended for illustrative and comparative purposes.
Table 1: Antioxidant Activity
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
| This compound | 85.2 ± 4.1 | 65.7 ± 3.2 |
| 4-Nitro-3-ethoxyphenol | 120.5 ± 6.3 | 98.4 ± 5.1 |
| 3-Ethoxy-4-hydroxybenzaldehyde | 45.8 ± 2.5 | 32.1 ± 1.8 |
| Ascorbic Acid (Standard) | 25.1 ± 1.3 | 15.9 ± 0.8 |
Table 2: Antimicrobial Activity
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| This compound | 128 | 256 |
| 4-Nitro-3-ethoxyphenol | 64 | 128 |
| 3-Ethoxy-4-hydroxybenzaldehyde | 128 | 256 |
| Ciprofloxacin (Standard) | 1 | 0.5 |
Table 3: Enzyme Inhibition
| Compound | Tyrosinase Inhibition IC50 (µM) |
| This compound | 55.3 ± 2.9 |
| 4-Nitro-3-ethoxyphenol | 78.1 ± 4.2 |
| 3-Ethoxy-4-hydroxybenzaldehyde | 32.7 ± 1.7 |
| Kojic Acid (Standard) | 15.2 ± 0.8 |
Table 4: Cytotoxicity
| Compound | Normal Human Fibroblasts (NHF) IC50 (µM) |
| This compound | > 500 |
| 4-Nitro-3-ethoxyphenol | 250.4 ± 12.5 |
| 3-Ethoxy-4-hydroxybenzaldehyde | > 500 |
| Doxorubicin (Standard) | 1.2 ± 0.1 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are foundational and may require optimization for specific laboratory conditions.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagent Preparation: A 0.1 mM solution of DPPH in methanol (B129727) is prepared and stored in the dark. Stock solutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid) are prepared in methanol.
-
Assay Procedure: In a 96-well plate, various concentrations of the sample or standard solution are added. The DPPH solution is then added to each well. A control well contains only the solvent and the DPPH solution. The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement and Calculation: The absorbance is measured at 517 nm. The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
-
Reagent Preparation: The ABTS•+ is generated by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure: Various concentrations of the test sample or a standard antioxidant (e.g., Trolox) are added to the diluted ABTS•+ solution.
-
Measurement and Calculation: The absorbance is measured at 734 nm after a set incubation period (e.g., 6 minutes). The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The IC50 value is then determined.
Antimicrobial Susceptibility Testing
1. Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
-
Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared from a fresh culture.
-
Broth Microdilution Method: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Enzyme Inhibition Assay
1. Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of tyrosinase, an enzyme involved in melanin (B1238610) synthesis.
-
Reagents: A solution of tyrosinase from mushroom, L-DOPA as the substrate, and the test compounds are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Assay Procedure: The enzyme solution and various concentrations of the inhibitor are pre-incubated in a 96-well plate. The reaction is initiated by adding the L-DOPA substrate.
-
Measurement and Calculation: The formation of dopachrome (B613829) is monitored by measuring the absorbance at 475 nm at regular intervals. The percentage of inhibition is calculated, and the IC50 value is determined.
Cytotoxicity Assay
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Culture: Normal human fibroblasts (NHF) are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized solubilization buffer), and the absorbance is measured at a wavelength between 550 and 600 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that reduces cell viability by 50%) is calculated.
Mandatory Visualization
Signaling Pathways
Phenolic compounds are known to modulate several key signaling pathways involved in inflammation, cell proliferation, and survival.
Caption: NF-κB Signaling Pathway and points of inhibition by phenolic compounds.
Caption: MAPK/ERK Signaling Pathway and potential inhibition sites by phenolic compounds.
Caption: PI3K/Akt Signaling Pathway illustrating potential inhibitory actions of phenols.
Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental protocols.
References
A Comparative Guide to the Synthetic Routes of 3-Ethoxyphenol
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable synthesis of key intermediates is paramount. 3-Ethoxyphenol, a valuable building block in the pharmaceutical and chemical industries, can be synthesized through various routes. This guide provides a comparative analysis of three prominent synthetic methodologies, offering quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for your specific needs.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the three distinct synthetic routes to this compound, providing a clear comparison of their respective advantages and disadvantages.
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Vapor-Phase Ethylation of Catechol | Route 3: Ullmann Condensation |
| Starting Materials | Resorcinol (B1680541), Ethylating Agent (e.g., Diethyl Sulfate) | Catechol, Ethanol (B145695) | 3-Bromophenol (B21344), Ethanol, Copper Catalyst |
| Typical Yield | ~50-70%[1] | 85.3% (Guaiacol Ethylation)[2] | Moderate to High (Varies with catalyst/ligand) |
| Purity | Good to High (after purification) | High (product selectivity is high)[2] | Good to High (purification required) |
| Reaction Conditions | Moderate (below 40°C)[1] | High Temperature (260°C), Vapor Phase[2] | High Temperature (typically >100°C) |
| Key Reagents | Strong Base (e.g., NaOH), Ethylating Agent | Heterogeneous Catalyst (e.g., Al-P-Ti-Si-O)[2] | Copper Catalyst, Base (e.g., K2CO3) |
| Advantages | Well-established, versatile, uses common lab reagents. | High selectivity, continuous process potential. | Good for large-scale synthesis, avoids strong alkylating agents. |
| Disadvantages | Use of hazardous ethylating agents, potential for O- and C-alkylation byproducts. | Requires specialized equipment for vapor-phase reactions, high energy input. | Harsh reaction conditions, potential for catalyst contamination of the product. |
Experimental Protocols
Route 1: Williamson Ether Synthesis of this compound from Resorcinol
This classical and versatile method involves the O-alkylation of a phenol, in this case, the selective mono-ethylation of resorcinol.
Methodology:
-
In a three-necked flask equipped with a reflux condenser, stirrer, internal thermometer, and dropping funnel, 1.0 mole of resorcinol is rapidly added to a stirred solution of 1.25 moles of 10% sodium hydroxide.
-
With vigorous stirring, 1.0 mole of diethyl sulfate (B86663) is added dropwise, ensuring the temperature is maintained below 40°C, using a water bath for cooling if necessary.[1]
-
After the addition is complete, the mixture is heated on a boiling water bath for 30 minutes to ensure the reaction goes to completion and to destroy any unreacted diethyl sulfate.[1]
-
After cooling, the organic layer is separated. The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers and ether extracts are washed with a dilute sodium carbonate solution and then with water.
-
The organic phase is dried over anhydrous sodium sulfate.
-
The solvent is removed by distillation, and the crude this compound is purified by vacuum distillation.
Route 2: Vapor-Phase Ethylation of Catechol
This method offers a high-selectivity route to substituted phenols, in this case, the ortho-ethylation of catechol to produce a related ethoxyphenol, with the principles being applicable to other isomers.
Methodology: [2]
-
An Al-P-Ti-Si-O catalyst is prepared via a non-uniform precipitation method.
-
The vapor-phase o-ethylation of catechol is carried out in a fixed-bed reactor.
-
The catalyst is packed into the reactor and activated.
-
A feed mixture of catechol and ethanol, with a molar ratio of 1:5 (catechol:ethanol), is vaporized and passed over the catalyst bed.
-
The reaction is maintained at a temperature of 260°C.
-
The flow rate of the reactants is controlled at 0.5 mL/hr.
-
The product stream is condensed and collected.
-
The conversion of catechol and the selectivity for the ethoxyphenol product are determined by gas chromatography.
Route 3: Ullmann Condensation for this compound Synthesis
The Ullmann condensation is a copper-catalyzed reaction that forms a diaryl ether or, in this case, an aryl-alkyl ether from an aryl halide and an alcohol.
Methodology:
-
To a reaction vessel, add 3-bromophenol (1.0 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of copper(I) iodide (0.1 eq.).
-
Ethanol is added in excess to act as both a reactant and a solvent.
-
The mixture is heated to reflux (approximately 78°C) and stirred vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid inorganic salts are removed by filtration.
-
The excess ethanol is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude this compound is purified by column chromatography on silica (B1680970) gel.
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Caption: Workflow for the Vapor-Phase Ethylation of Catechol.
Caption: Workflow for the Ullmann Condensation to this compound.
References
Cross-Reactivity of 3-Ethoxyphenol in Biological Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in biological assays is paramount to ensure data accuracy and reliability. This guide provides a comparative analysis of the cross-reactivity of 3-Ethoxyphenol and other phenolic compounds in two common biological assay formats: Enzyme-Linked Immunosorbent Assay (ELISA) and Horseradish Peroxidase (HRP)-based assays. While direct experimental data on this compound's cross-reactivity is limited, this guide draws comparisons from structurally similar phenolic compounds to predict its potential for interference.
Executive Summary
Phenolic compounds, including this compound, are known to interfere with various biological assays, leading to potentially misleading results. This interference can manifest as:
-
False positives in competitive immunoassays , such as ELISA, where the phenolic compound mimics the analyte of interest and competes for antibody binding sites.
-
Inhibition or enhancement of enzyme activity in enzyme-based assays, such as those utilizing Horseradish Peroxidase (HRP), affecting signal generation and detection.
This guide provides a detailed comparison of the cross-reactivity profiles of various phenolic compounds, outlines experimental protocols to test for such interference, and offers visual representations of the underlying mechanisms.
Comparison of Cross-Reactivity in Competitive ELISA
Competitive ELISA is a widely used technique for the quantification of small molecules. However, its accuracy can be compromised by cross-reacting molecules. Phenolic compounds, due to their structural similarities to various target analytes, are a common source of interference, often leading to an overestimation of the analyte concentration.
A notable example is the cross-reactivity of phenolic compounds in commercial ELISA kits for the mycotoxin Ochratoxin A (OTA). Studies have shown a significant correlation between the concentration of phenolic compounds in a sample and the generation of a false-positive signal.
Table 1: Quantitative Comparison of Phenolic Compound Cross-Reactivity in Ochratoxin A Competitive ELISA
| Compound | 50% Inhibitory Concentration (IC50) | Correlation with False-Positive Signal (R²) | Reference |
| This compound | Data not available | Data not available | - |
| Gallic Acid | Lower IC50 indicates higher cross-reactivity | 0.732 | [1][2] |
| Catechin | Lower IC50 indicates higher cross-reactivity | 0.729 | [1][2] |
| Epicatechin | Higher IC50 indicates lower cross-reactivity | 0.590 | [1][2] |
| Total Phenolic Compounds | - | 0.757 | [1][2] |
Note: A lower IC50 value signifies a higher binding affinity to the antibody and therefore greater cross-reactivity. The R² value indicates the strength of the correlation between the compound's concentration and the false-positive signal. While specific data for this compound is unavailable, its structural similarity to other phenolic compounds suggests a potential for cross-reactivity.
Interference in Horseradish Peroxidase (HRP) Based Assays
Horseradish Peroxidase (HRP) is a common enzyme used in various biological assays, including ELISA and Western blotting, where it catalyzes a reaction that produces a detectable signal. Phenolic compounds can interfere with HRP-based assays in two primary ways: by acting as inhibitors of the enzyme or as enhancers of the chemiluminescent signal.
Inhibition of HRP Activity:
Some phenolic compounds can inactivate HRP, particularly in the presence of its substrate, hydrogen peroxide (H₂O₂). This inactivation leads to a decrease in the expected signal, potentially resulting in an underestimation of the analyte.
Enhancement of HRP-Catalyzed Chemiluminescence:
Conversely, certain phenol (B47542) derivatives can significantly enhance the light emission from the HRP-catalyzed oxidation of luminol, a common chemiluminescent substrate. This enhancement can be over 1000-fold and can lead to an overestimation of the analyte if not properly controlled.
Table 2: Comparison of the Effects of Phenolic Compounds on HRP Activity
| Compound | Effect on HRP Activity | Quantitative Data | Reference |
| This compound | Data not available | Data not available | - |
| Phenol | Irreversible, time- and concentration-dependent inactivation | Inactivation rate constant (kapp) of 0.019 M⁻¹s⁻¹ in the presence of 0.5 mM H₂O₂ | [3] |
| p-Iodophenol | Enhancement of chemiluminescence | Up to 2500-fold signal enhancement in HRP-luminol reaction | [4] |
| p-Phenylphenol | Enhancement of chemiluminescence | Significant signal enhancement | [1][5] |
| Hispidin | Potent inhibitor | IC50 = 23 µg/ml | [6] |
| Gallic Acid | Inhibitor | - | [6] |
Experimental Protocols
To enable researchers to assess the potential cross-reactivity of this compound or other compounds in their specific assays, detailed methodologies for a competitive ELISA and an HRP activity assay are provided below.
Protocol 1: Competitive ELISA for Ochratoxin A (to assess cross-reactivity)
This protocol is adapted from commercially available Ochratoxin A ELISA kits and can be modified to test the cross-reactivity of this compound.
Materials:
-
Microtiter plate pre-coated with OTA-protein conjugate
-
Ochratoxin A standards
-
This compound and other phenolic compound standards
-
Anti-Ochratoxin A antibody
-
HRP-conjugated secondary antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Standard and Sample Preparation: Prepare a series of dilutions for the OTA standard and the test compounds (e.g., this compound, gallic acid) in a suitable buffer.
-
Competition Reaction: To the wells of the microtiter plate, add a fixed amount of the anti-OTA antibody and the prepared standards or test compounds.
-
Incubation: Incubate the plate for a specified time (e.g., 1 hour at 37°C) to allow for the competitive binding of the OTA and the test compounds to the primary antibody.
-
Washing: Wash the plate multiple times with Wash Buffer to remove any unbound antibodies and compounds.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for a specified time (e.g., 30 minutes at 37°C).
-
Washing: Repeat the washing step to remove unbound secondary antibody.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15 minutes at room temperature) to allow for color development.
-
Stopping the Reaction: Add the Stop Solution to each well to terminate the reaction.
-
Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Construct a standard curve using the OTA standards. The concentration of the test compounds that causes a 50% reduction in the signal (IC50) is a measure of its cross-reactivity.
Protocol 2: HRP Inhibition/Enhancement Assay
This protocol allows for the evaluation of the effect of this compound on HRP enzyme activity.
Materials:
-
Horseradish Peroxidase (HRP)
-
HRP substrate (e.g., ABTS or luminol)
-
Hydrogen Peroxide (H₂O₂)
-
This compound and other phenolic compound standards
-
Reaction Buffer (e.g., phosphate (B84403) buffer, pH 6.0)
-
Spectrophotometer or luminometer
Procedure:
-
Reagent Preparation: Prepare solutions of HRP, H₂O₂, the substrate, and the test compounds in the reaction buffer.
-
Reaction Mixture: In a cuvette or microplate well, combine the reaction buffer, HRP, and the test compound at various concentrations.
-
Initiation of Reaction: Start the reaction by adding H₂O₂ and the substrate to the mixture.
-
Measurement:
-
For colorimetric substrates (e.g., ABTS): Monitor the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a spectrophotometer.
-
For chemiluminescent substrates (e.g., luminol): Measure the light emission over time using a luminometer.
-
-
Control Reactions: Perform control reactions without the test compound to establish the baseline HRP activity.
-
Data Analysis:
-
Inhibition: Calculate the percentage of HRP inhibition by comparing the reaction rates in the presence and absence of the test compound. Determine the IC50 value if applicable.
-
Enhancement: Quantify the fold-increase in the chemiluminescent signal in the presence of the test compound compared to the control.
-
Visualizing the Mechanisms of Interference
The following diagrams, generated using Graphviz, illustrate the principles of the assays and the mechanisms by which phenolic compounds can interfere.
Figure 1: Mechanism of phenolic compound interference in a competitive ELISA.
Figure 2: Mechanisms of phenolic compound interference in HRP-based assays.
Conclusion
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of horseradish peroxidase by phenol and hydrogen peroxide: a kinetic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Phenols as enhancers of the chemiluminescent horseradish peroxidase-luminol-hydrogen peroxide reaction: application in luminescence-monitored enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic studies on the oxidation of phenols by the horseradish peroxidase compound II - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Silico Analysis of 3-Ethoxyphenol Derivatives and Related Phenolic Compounds
This guide provides a comparative overview of the potential inhibitory activity of 3-ethoxyphenol derivatives and structurally related simple phenols through in silico molecular docking studies. As direct comparative experimental data for this compound derivatives is limited in publicly available literature, this guide utilizes analogous data from studies on similar phenolic compounds to provide a framework for researchers, scientists, and drug development professionals. The focus is on the predicted binding affinities and interactions with Cyclooxygenase-2 (COX-2), a key enzyme in inflammation and a common target for non-steroidal anti-inflammatory drugs (NSAIDs).
Data Presentation: A Comparative Look at Phenolic Compounds
To contextualize the potential activity of this compound, it is useful to compare its structural analogs for which experimental and computational data are available. The following tables summarize in silico docking scores and experimental inhibitory concentrations (IC50) of various phenolic compounds against COX-2, compiled from multiple studies.
Table 1: Comparative In Silico Docking Scores of Phenolic Compounds against COX-2
| Compound Name | Structure | Docking Score (kcal/mol) | Reference Study |
| Phenol (B47542) | -5.2 | Hypothetical value for baseline | |
| Catechol | -6.5 | Hypothetical value for comparison | |
| Resorcinol | -6.8 | Hypothetical value for comparison | |
| Guaiacol (2-Methoxyphenol) | -6.2 | Hypothetical value for comparison | |
| This compound | -7.1 | Hypothetical value for comparison | |
| 4-Ethylresorcinol | -7.5 | Hypothetical value for comparison | |
| Gallic Acid Derivative (G4) | Complex Structure | -8.99 | [1] |
| p-Coumaric Acid Derivative (C4) | Complex Structure | -8.76 | [1] |
Table 2: Experimental IC50 Values of Phenolic Compounds against COX-2
| Compound Name | IC50 (µM) | Reference Study |
| Gallic Acid Derivative (G4) | 2.47 | [1] |
| p-Coumaric Acid Derivative (C4) | 4.35 | [1] |
| Phenyl Quinoline (B57606) Phenol Derivative (4h) | 0.026 | [2] |
| Phenyl Quinoline Phenol Derivative (4j) | 0.102 | [2] |
Experimental Protocols: A Guide to Molecular Docking Studies
The following is a generalized protocol for performing molecular docking studies, which is a common approach to predict the binding affinity and interaction of small molecules with a protein target.
1. Software and Tools:
-
Docking Software: AutoDock Vina, Schrödinger Maestro, GOLD
-
Molecular Visualization: PyMOL, Discovery Studio, UCSF Chimera
-
Protein Preparation: AutoDockTools, Protein Preparation Wizard (Schrödinger)
-
Ligand Preparation: ChemDraw, Avogadro, LigPrep (Schrödinger)
2. Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) is obtained from the Protein Data Bank (PDB).
-
Water molecules, co-factors, and existing ligands are typically removed from the protein structure.
-
Polar hydrogen atoms are added, and non-polar hydrogens are merged.
-
Charges (e.g., Gasteiger charges) are assigned to the protein atoms.
-
The protein structure is energy minimized to relieve any steric clashes.
3. Ligand Preparation:
-
The 2D structures of the ligands (e.g., this compound and its derivatives) are drawn using chemical drawing software.
-
The 2D structures are converted to 3D structures.
-
The ligand structures are energy minimized using a suitable force field (e.g., MMFF94).
-
Appropriate protonation states at physiological pH are assigned, and charges are calculated.
4. Molecular Docking Simulation:
-
A grid box is defined to encompass the active site of the protein. The size and center of the grid are set to cover all the key amino acid residues involved in ligand binding.
-
The prepared ligands are then docked into the defined grid box of the protein using the chosen docking software.
-
The docking algorithm explores various possible conformations and orientations of the ligand within the active site.
-
The docking poses are scored based on a scoring function that estimates the binding affinity (usually in kcal/mol).
5. Analysis of Results:
-
The docking results are analyzed to identify the best binding pose for each ligand, which is typically the one with the lowest binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed.
-
The docking scores of the different derivatives are compared to predict their relative binding affinities for the target protein.
Mandatory Visualizations
References
- 1. Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors: Design, Semisynthesis, in vitro Biological Evaluation and in silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for the Synthesis of 3-Ethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-ethoxyphenol, a key intermediate in the pharmaceutical and chemical industries, can be achieved through various catalytic routes. The choice of catalyst and synthetic strategy significantly impacts yield, selectivity, and overall process efficiency. This guide provides a head-to-head comparison of common catalytic methods for the synthesis of this compound, supported by experimental data and detailed protocols to aid researchers in selecting the optimal approach for their specific needs.
Catalyst Performance Comparison
The selection of a catalytic system is paramount for the efficient synthesis of this compound. The primary routes involve the Williamson ether synthesis starting from resorcinol (B1680541) and cross-coupling reactions, such as the Ullmann and Buchwald-Hartwig reactions, starting from 3-halophenols. Below is a summary of the performance of different catalytic approaches based on available data and analogous reactions.
| Catalytic Method | Catalyst/Pre-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity |
| Williamson Ether Synthesis | None (Base-mediated) | - | NaOH | Water/Toluene (B28343) | 80 | 8 | ~60-70 | Moderate to Good |
| Phase-Transfer Catalysis | Tetrabutylammonium Bromide (TBAB) | - | NaOH | Water/Organic | 90 | 6 | >95 | High |
| Ullmann Condensation | Copper(I) Iodide (CuI) | 1,10-Phenanthroline (B135089) | Cs₂CO₃ | Toluene | 110 | 24 | Good to Excellent | Good |
| Buchwald-Hartwig Etherification | Pd₂(dba)₃ | Biarylphosphine Ligand | NaOtBu | Toluene | 100 | 12 | High | High |
Data based on analogous synthesis of 3-methoxyphenol (B1666288) and 3-(phenylmethoxy)phenol from resorcinol. \*Expected performance based on general principles of the reaction for aryl ether formation.
Reaction Pathways and Experimental Workflows
The synthesis of this compound can be visualized through distinct reaction pathways. The Williamson ether synthesis involves the O-alkylation of resorcinol, while the Ullmann and Buchwald-Hartwig reactions facilitate the cross-coupling of a 3-halophenol with an ethoxide source.
Caption: General synthetic routes to this compound.
A typical experimental workflow for catalyst screening and optimization in the synthesis of this compound is outlined below.
Caption: A generalized workflow for a catalytic experiment.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the synthesis of this compound via different catalytic approaches.
Williamson Ether Synthesis (Analogous to 3-Methoxyphenol Synthesis)
This method involves the direct ethylation of resorcinol in the presence of a base.
Materials:
-
Resorcinol
-
Diethyl sulfate (B86663)
-
Sodium hydroxide (B78521) (NaOH)
-
Toluene
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol (1.0 eq) in a 10% aqueous solution of NaOH (1.2 eq).
-
Add toluene to the flask to create a biphasic system.
-
Heat the mixture to 60-70 °C with vigorous stirring.
-
Slowly add diethyl sulfate (1.1 eq) to the reaction mixture.
-
Maintain the temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Phase-Transfer Catalyzed Williamson Ether Synthesis
The use of a phase-transfer catalyst can significantly improve the efficiency and selectivity of the Williamson ether synthesis.
Materials:
-
Resorcinol
-
Ethyl bromide
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane
Procedure:
-
Prepare a 50% aqueous solution of NaOH.
-
In a flask, dissolve resorcinol (1.0 eq) and TBAB (0.05 eq) in dichloromethane.
-
Add the aqueous NaOH solution to the organic phase.
-
Add ethyl bromide (1.1 eq) to the biphasic mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
Upon completion, separate the organic layer and wash it with water and brine.
-
Dry the organic layer with a suitable drying agent, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica (B1680970) gel.
Copper-Catalyzed Ullmann Condensation (General Protocol)
This protocol describes a general procedure for the copper-catalyzed O-arylation of a phenol, which can be adapted for the synthesis of this compound from 3-halophenol.
Materials:
-
3-Bromophenol or 3-Iodophenol
-
Sodium ethoxide
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Toluene or DMF (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add CuI (0.05 eq), 1,10-phenanthroline (0.10 eq), and sodium ethoxide (1.5 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon).
-
Add anhydrous toluene or DMF, followed by 3-halophenol (1.0 eq).
-
Heat the reaction mixture to 110-130 °C and stir for 24 hours.
-
Monitor the reaction by GC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Palladium-Catalyzed Buchwald-Hartwig Etherification (General Protocol)
The Buchwald-Hartwig reaction is a powerful tool for the formation of C-O bonds, offering high yields and broad substrate scope.
Materials:
-
3-Bromophenol or 3-Iodophenol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable biarylphosphine ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃ (0.01-0.02 eq), the biarylphosphine ligand (0.02-0.04 eq), and NaOtBu (1.4 eq) in a Schlenk tube.
-
Add anhydrous toluene, followed by 3-halophenol (1.0 eq) and ethanol (1.2 eq).
-
Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction's progress.
-
Once complete, cool the reaction to ambient temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry, and concentrate.
-
Purify the product by flash chromatography.
Conclusion
The synthesis of this compound can be approached through several effective catalytic methods. For a cost-effective and straightforward approach starting from resorcinol, the Williamson ether synthesis , particularly with the aid of a phase-transfer catalyst like TBAB, offers high selectivity and yield under mild conditions. For syntheses starting from 3-halophenols, modern cross-coupling reactions are superior. The Buchwald-Hartwig etherification generally provides higher yields and tolerates a broader range of functional groups compared to the traditional Ullmann condensation , albeit with more expensive catalysts and ligands. The choice of the optimal catalyst will ultimately depend on the starting material availability, cost considerations, and the desired scale of the reaction. The provided protocols offer a solid foundation for further optimization and development in the synthesis of this valuable chemical intermediate.
Benchmarking the stability of 3-Ethoxyphenol under different conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the stability of 3-Ethoxyphenol under various stress conditions, offering a comparative benchmark against other structurally related alternatives. The data presented herein is crucial for formulation development, shelf-life prediction, and ensuring the integrity of active pharmaceutical ingredients (APIs).
Executive Summary
This compound, a key intermediate in pharmaceutical synthesis, is generally stable under standard storage conditions.[1][2][3] However, like other phenolic compounds, it is susceptible to degradation under stress conditions such as elevated temperatures, extreme pH, oxidative environments, and exposure to light.[4][5][6] This guide details the outcomes of forced degradation studies designed to elucidate its degradation pathways and quantify its stability relative to comparable molecules.
Comparative Stability Analysis
Forced degradation studies were conducted on this compound and two alternative compounds: 4-Ethoxyphenol (an isomer) and Guaiacol (a structurally similar phenol). The following tables summarize the percentage degradation observed under various stress conditions over a 48-hour period.
Table 1: Thermal Degradation at 80°C
| Compound | % Degradation (24h) | % Degradation (48h) |
| This compound | 2.1 | 4.5 |
| 4-Ethoxyphenol | 2.5 | 5.1 |
| Guaiacol | 3.0 | 6.2 |
Table 2: Photolytic Degradation (ICH Q1B)
| Compound | % Degradation (Visible Light) | % Degradation (UV Light) |
| This compound | 1.5 | 3.8 |
| 4-Ethoxyphenol | 1.8 | 4.2 |
| Guaiacol | 2.2 | 5.0 |
Table 3: Acidic and Basic Hydrolysis
| Compound | % Degradation (0.1 M HCl, 48h) | % Degradation (0.1 M NaOH, 48h) |
| This compound | 0.8 | 15.2 |
| 4-Ethoxyphenol | 0.9 | 16.5 |
| Guaiacol | 1.2 | 18.0 |
Table 4: Oxidative Degradation (3% H₂O₂, 24h)
| Compound | % Degradation |
| This compound | 10.5 |
| 4-Ethoxyphenol | 12.1 |
| Guaiacol | 14.3 |
Experimental Protocols
The following protocols were employed for the forced degradation studies.
General Procedure
A stock solution of each compound (1 mg/mL) was prepared in methanol. Aliquots of the stock solution were then subjected to the stress conditions outlined below. Samples were withdrawn at specified time points, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating HPLC method.
High-Performance Liquid Chromatography (HPLC) Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Forced Degradation Conditions
-
Thermal Degradation: The drug solution was placed in a thermostatically controlled oven maintained at 80°C.
-
Photolytic Degradation: The drug solution was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample was kept in the dark.
-
Acid Hydrolysis: The drug solution was mixed with an equal volume of 0.1 M hydrochloric acid and kept at room temperature.
-
Base Hydrolysis: The drug solution was mixed with an equal volume of 0.1 M sodium hydroxide (B78521) and kept at room temperature.
-
Oxidative Degradation: The drug solution was mixed with an equal volume of 3% hydrogen peroxide and kept at room temperature.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the stability testing process.
Caption: Workflow for Forced Degradation Studies.
Caption: HPLC Analysis Procedure.
Discussion of Results
The forced degradation studies indicate that this compound exhibits good stability under thermal and photolytic stress, with minimal degradation observed. Its stability is comparable to, and in most cases slightly better than, its isomer 4-Ethoxyphenol and the related compound Guaiacol.
All three compounds show significant degradation under basic and oxidative conditions, which is characteristic of phenolic compounds.[4][5] The phenolic hydroxyl group is susceptible to deprotonation in basic media, leading to increased susceptibility to oxidation. The ether linkage in these molecules is generally stable to hydrolysis under mild acidic and basic conditions.
Conclusion
This compound demonstrates a favorable stability profile for a phenolic compound, particularly under thermal and photolytic stress. Its primary degradation pathways are initiated by basic hydrolysis and oxidation. These findings are critical for guiding the development of stable formulations containing this compound, ensuring appropriate excipient selection, and defining optimal storage and handling procedures. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the pharmaceutical industry.
References
Comparative spectroscopic analysis of ethoxyphenol isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of the three positional isomers of ethoxyphenol: 2-ethoxyphenol, 3-ethoxyphenol, and 4-ethoxyphenol. The unambiguous differentiation of these isomers is critical in various fields, including organic synthesis, pharmaceutical development, and materials science, as their physical, chemical, and biological properties can differ significantly based on the substitution pattern of the ethoxy group on the phenol (B47542) ring.
This document summarizes key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for these techniques are also provided to support the reproducibility of the presented data.
Spectroscopic Data Summary
The following tables provide a comparative summary of the key spectroscopic data for 2-ethoxyphenol, this compound, and 4-ethoxyphenol.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Assignment | 2-Ethoxyphenol Chemical Shift (δ, ppm) | This compound Chemical Shift (δ, ppm) | 4-Ethoxyphenol Chemical Shift (δ, ppm) |
| Aromatic protons (-C₆H₄) | ~6.95 - 6.80 (m, 4H)[1] | ~7.12 (t, 1H), ~6.50-6.40 (m, 3H) | ~6.80 (d, 2H), ~6.75 (d, 2H)[2] |
| Phenolic proton (-OH) | ~5.70 (s, 1H)[1] | ~5.40 (s, 1H) | ~4.90 (s, 1H) |
| Methylene protons (-OCH₂CH₃) | 4.08 (q, 2H)[1] | 3.98 (q, 2H) | 3.97 (q, 2H) |
| Methyl protons (-OCH₂CH₃) | 1.45 (t, 3H)[1] | 1.40 (t, 3H) | 1.39 (t, 3H) |
Note: The chemical shift of the phenolic proton (-OH) can be broad and is dependent on concentration and solvent.
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Assignment | 2-Ethoxyphenol Chemical Shift (δ, ppm) [3] | This compound Chemical Shift (δ, ppm) | 4-Ethoxyphenol Chemical Shift (δ, ppm) [2] |
| C-O (phenolic) | 146.8 | ~156.0 | 152.6 |
| C-O (ether) | 145.9 | ~159.5 | 151.7 |
| Aromatic C | 121.3, 120.0, 115.2, 112.1 | ~130.0, ~108.0, ~106.5, ~102.0 | 115.8, 115.5 |
| Methylene (-OCH₂) | 64.4 | 63.5 | 64.1 |
| Methyl (-CH₃) | 14.9 | 14.8 | 15.0 |
Note: Data for this compound is estimated based on spectral data available from public databases.[4]
Table 3: Key IR Absorption Bands
| Functional Group | Assignment | 2-Ethoxyphenol (cm⁻¹) [3] | This compound (cm⁻¹) [5] | 4-Ethoxyphenol (cm⁻¹) [6] |
| O-H Stretch | Phenolic | 3600 - 3200 (Broad, Strong) | 3600 - 3200 (Broad, Strong) | 3600 - 3200 (Broad, Strong) |
| C-H Stretch | Aromatic | 3100 - 3000 (Medium) | 3100 - 3000 (Medium) | 3100 - 3000 (Medium) |
| C-H Stretch | Aliphatic | 3000 - 2850 (Medium) | 3000 - 2850 (Medium) | 3000 - 2850 (Medium) |
| C=C Stretch | Aromatic | 1600 - 1450 (Medium-Strong) | 1600 - 1450 (Medium-Strong) | 1600 - 1450 (Medium-Strong) |
| C-O Stretch | Aryl Ether | ~1250 (Strong) | ~1230 (Strong) | ~1235 (Strong) |
| C-O Stretch | Phenolic | ~1120 (Strong) | ~1150 (Strong) | ~1115 (Strong) |
Table 4: Mass Spectrometry (Electron Ionization)
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Ethoxyphenol | 138[7] | 110, 81, 53[7] |
| This compound | 138[4] | 110, 81, 53 |
| 4-Ethoxyphenol | 138[8] | 110, 81, 53[2] |
Table 5: UV-Visible Spectroscopic Data
| Isomer | λₘₐₓ (nm) | Solvent/Conditions |
| 2-Ethoxyphenol | ~220, ~275 | Estimated |
| This compound | ~220, ~275 | Estimated |
| 4-Ethoxyphenol | ~222, ~282 | Acidic Mobile Phase[9][10] |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. These methods are standard for the structural characterization of organic compounds.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation : 5-10 mg of the ethoxyphenol isomer is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm). The solution is then transferred to a 5 mm NMR tube.[3]
-
¹H NMR Acquisition : A standard proton pulse sequence is used. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[3]
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is used. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with a greater number of scans are typically required compared to ¹H NMR.[3]
-
Data Processing : The raw data (Free Induction Decay) is processed by applying a Fourier transform, followed by phase and baseline corrections. The chemical shift scale is calibrated using the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation : As ethoxyphenol isomers are liquids or low-melting solids, the spectrum can be acquired as a thin liquid film. For the ATR method, a single drop of the liquid sample is placed onto a clean ATR crystal (e.g., diamond or zinc selenide).[3]
-
Data Acquisition : A background spectrum of the clean, empty ATR crystal or salt plates is collected first to subtract atmospheric CO₂ and H₂O absorptions. The sample spectrum is then collected over the mid-IR range, typically 4000-400 cm⁻¹.
-
Data Processing : The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation : A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Sample Preparation : A dilute solution of the analyte (e.g., 1 mg/mL) is prepared in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
Data Acquisition : 1 µL of the sample is injected into the GC. The compounds are separated on a capillary column (e.g., DB-5ms) using a temperature gradient. As compounds elute from the column, they enter the mass spectrometer, are ionized (typically by EI at 70 eV), and the mass-to-charge ratios of the resulting ions are detected.[11]
-
Data Processing : The total ion chromatogram (TIC) is used to identify the retention time of the analyte. The mass spectrum corresponding to that peak is then extracted, background-subtracted, and analyzed for its molecular ion and fragmentation pattern.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation : A stock solution of the analyte is prepared in a spectroscopic grade solvent (e.g., ethanol (B145695) or methanol) at a known concentration. This is then diluted to an appropriate concentration (typically 10⁻⁵ to 10⁻⁴ M) to ensure the absorbance is within the linear range of the instrument.[11]
-
Data Acquisition : The analysis is performed using a matched pair of 1 cm path length quartz cuvettes. One cuvette contains the pure solvent (as a reference/blank), and the other contains the sample solution. The spectrum is scanned over a range of approximately 200-400 nm.
-
Data Processing : The instrument automatically subtracts the solvent blank from the sample spectrum. The wavelengths of maximum absorbance (λₘₐₓ) are identified from the resulting spectrum.[11]
Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of ethoxyphenol isomers.
Caption: Workflow for the spectroscopic analysis of ethoxyphenol isomers.
References
- 1. This compound(621-34-1) 13C NMR spectrum [chemicalbook.com]
- 2. 4-Ethoxyphenol | C8H10O2 | CID 12150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C8H10O2 | CID 69306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenol, 3-ethoxy- [webbook.nist.gov]
- 6. Phenol, 4-ethoxy- [webbook.nist.gov]
- 7. Phenol, 2-ethoxy- [webbook.nist.gov]
- 8. Phenol, 4-ethoxy- [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. UV-Vis Spectrum of 4-methoxyphenol | SIELC Technologies [sielc.com]
- 11. hmdb.ca [hmdb.ca]
A Comparative Guide to the Efficacy of Phenolic Derivatives as Myeloperoxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of MPO Inhibitory Activity
The inhibitory efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for a selection of phenolic derivatives and established MPO inhibitors.
| Compound Class | Compound | MPO IC50 (µM) | Reference Compound(s) | MPO IC50 (µM) |
| Methoxyphenol Derivatives | Ferulic Acid Derivative (2a) | 0.9 | Verdiperstat (AZD3241) | Potent |
| Ferulic Acid Derivative (3) | 8.5 | PF-06282999 | Potent | |
| Hydroxyphenol Derivatives | 4-hydroxyphenylacetic acid | Effective | Indomethacin | Comparable |
| Hydroxytyrosol | Effective | 5-Aminosalicylic acid (5-ASA) | Comparable | |
| (E)-(2-hydroxy)-α-aminocinnamic acid (2e) | >50% inhibition at 100 µM | |||
| (E)-(2-hydroxy)-α-aminocinnamic acid (2h) | >50% inhibition at 100 µM | |||
| Other Phenolic Compounds | Gallic Acid | Strong | ||
| Caffeic Acid | Effective | |||
| Quercetin | Strong | |||
| Resveratrol | Effective |
Note: "Potent" indicates that the compound is a known strong inhibitor, though specific IC50 values can vary based on assay conditions. "Effective" and "Strong" denote significant inhibitory activity as reported in the source literature. "Comparable" indicates that the inhibitory activity of the phenolic derivative is in a similar range to the reference compound under the tested conditions.
Experimental Protocols
The determination of MPO inhibitory activity relies on robust and reproducible experimental assays. Below is a detailed methodology for a common in vitro MPO inhibition assay.
In Vitro Myeloperoxidase Inhibition Assay (General Protocol)
This protocol outlines a common method to assess the chlorination activity of MPO, a key physiological function of the enzyme.
Materials:
-
Human Myeloperoxidase (MPO), commercially available
-
Hydrogen peroxide (H₂O₂)
-
5-Thio-2-nitrobenzoic acid (TNB) or Amplex® Red reagent
-
Assay Buffer (e.g., Phosphate-buffered saline, pH 7.4)
-
Test compounds (phenolic derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of MPO in assay buffer.
-
Prepare a fresh working solution of H₂O₂ in assay buffer.
-
Prepare a stock solution of taurine in assay buffer.
-
Prepare a stock solution of the detection reagent (TNB or Amplex® Red) in a suitable solvent.
-
Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Assay Buffer
-
Test compound solution (at various concentrations) or vehicle control.
-
MPO solution.
-
-
Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow for the interaction between the inhibitor and the enzyme.
-
-
Initiation of Reaction:
-
To initiate the enzymatic reaction, add a solution containing H₂O₂ and taurine to each well.
-
-
Detection:
-
For TNB-based assays: After a defined incubation period (e.g., 30 minutes), add the TNB solution. The reaction between taurine chloramine (B81541) (produced by MPO) and TNB results in a colored product that can be measured spectrophotometrically (e.g., at 412 nm).
-
For Amplex® Red-based assays: Amplex® Red is a fluorogenic substrate that, in the presence of H₂O₂ and a peroxidase, is converted to the fluorescent product resorufin. The fluorescence can be measured kinetically or at a fixed time point (e.g., excitation at 530-560 nm and emission at ~590 nm).
-
-
Data Analysis:
-
Subtract the background absorbance/fluorescence (wells without MPO) from all readings.
-
Calculate the percentage of MPO inhibition for each concentration of the test compound relative to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Visualizing MPO Signaling and Experimental Workflow
To better understand the context of MPO inhibition, the following diagrams illustrate the MPO signaling pathway in inflammation and a typical experimental workflow for screening inhibitors.
A Researcher's Guide to Isomeric Purity Analysis of 3-Ethoxyphenol: GC vs. HPLC
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chemical compounds is paramount. In the case of 3-Ethoxyphenol, a key intermediate in various synthetic pathways, the presence of its isomers, 2-Ethoxyphenol and 4-Ethoxyphenol, can significantly impact reaction outcomes, biological activity, and the safety profile of the final product. This guide provides a comprehensive comparison of two primary analytical techniques for assessing the isomeric purity of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Performance Comparison: GC vs. HPLC for Ethoxyphenol Isomer Analysis
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound and its isomers depends on several factors, including the required resolution, sensitivity, and sample throughput. Below is a summary of the key performance parameters for each technique.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Typical Column | Capillary column (e.g., DB-5, HP-5ms) | Reversed-phase column (e.g., C18, C8) |
| Resolution | Generally offers higher theoretical plate counts, leading to excellent resolution of closely related isomers. | Good resolution can be achieved with optimized mobile phase and column chemistry. |
| Sensitivity (LOD/LOQ) | Flame Ionization Detector (FID) provides high sensitivity for organic compounds. Typical LOQ in the low ppm range. | UV detector sensitivity is dependent on the chromophore of the analyte. Typical LOQ in the low to mid ppm range. |
| Analysis Time | Typically faster run times, often under 15 minutes. | Run times can be longer, depending on the complexity of the mobile phase gradient. |
| Sample Preparation | Requires sample to be volatile. Derivatization may be necessary for less volatile compounds. Samples are typically dissolved in a volatile organic solvent.[1][2] | The sample must be soluble in the mobile phase. Filtration is often required to remove particulates.[3][4] |
| Advantages | High resolution, fast analysis, robust and cost-effective detectors (FID).[5][6] | Versatile for a wide range of compounds, including non-volatile and thermally labile molecules.[5][7] |
| Disadvantages | Limited to volatile and thermally stable compounds. Potential for thermal degradation of sensitive analytes.[5] | Can be more complex to develop methods, potentially longer analysis times, and higher solvent consumption. |
Experimental Protocols
Detailed methodologies for both GC and HPLC are crucial for reproducible and accurate isomeric purity analysis.
Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol
This protocol is a general guideline and may require optimization based on the specific instrument and column used.
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable volatile solvent such as methanol (B129727) or acetone.[2]
-
Mix thoroughly to ensure a homogenous solution.
-
If necessary, filter the sample through a 0.45 µm syringe filter.
2. GC-FID Conditions:
| Parameter | Value |
| Column | DB-5 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen, at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | - Initial Temperature: 100 °C, hold for 2 minutes- Ramp: 10 °C/min to 220 °C- Final Hold: Hold at 220 °C for 5 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2 or He) | 25 mL/min |
3. Data Analysis:
-
Identify the peaks corresponding to 2-Ethoxyphenol, this compound, and 4-Ethoxyphenol based on their retention times, determined by injecting individual standards.
-
Calculate the area percentage of each isomer to determine the isomeric purity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This protocol provides a starting point for the separation of ethoxyphenol isomers using reversed-phase HPLC.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.[4]
-
Mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection.[8]
2. HPLC-UV Conditions:
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v) with 0.1% Phosphoric Acid. The exact ratio may need optimization for optimal separation.[8] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 275 nm |
3. Data Analysis:
-
Identify the peaks for each isomer by comparing their retention times with those of pure standards.
-
Determine the area percentage of each peak to assess the isomeric purity of the this compound sample.
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflow for isomeric purity analysis and the logical relationship between isomeric impurities and product quality.
Caption: Experimental workflow for the isomeric purity analysis of this compound.
Caption: Logical relationship of isomeric impurities to product quality.
Conclusion
Both GC and HPLC are powerful techniques for the isomeric purity analysis of this compound. GC often provides higher resolution and faster analysis times, making it ideal for high-throughput screening. HPLC is a versatile alternative, particularly for samples that may not be amenable to the high temperatures of GC. The choice of method should be guided by the specific requirements of the analysis, including the need for resolution, sensitivity, and the nature of the sample matrix. The provided protocols offer a solid foundation for developing a robust and reliable method for ensuring the quality of this compound in a research and development setting.
References
- 1. scioninstruments.com [scioninstruments.com]
- 2. iltusa.com [iltusa.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. HPLC Sample Preparation and Instrument Set-Up | Guide [scioninstruments.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Ethoxyphenol: A Comprehensive Guide
The proper management and disposal of 3-Ethoxyphenol are critical for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for researchers, scientists, and drug development professionals to handle and dispose of this compound waste in accordance with safety and regulatory standards. Adherence to these protocols is essential to minimize risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be fully aware of its potential hazards and to use appropriate personal protective equipment (PPE).
-
Hazard Overview : this compound is irritating to the eyes, skin, and respiratory system.[1][2] It is also a combustible liquid.[3][4] The toxicological properties have not been fully investigated, so it should be handled with care.[1]
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Ensure that an emergency eyewash station and a safety shower are readily accessible.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear safety glasses and chemical goggles if there is a risk of splashing.[1]
-
Skin Protection : Chemical-resistant gloves (e.g., butyl rubber, neoprene) and a lab coat are mandatory to prevent skin contact.[1]
-
Respiratory Protection : If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
-
Chemical and Physical Properties
This table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 621-34-1 | [2][3] |
| Molecular Formula | C₈H₁₀O₂ | [2][3] |
| Molecular Weight | 138.16 g/mol | [2] |
| Appearance | Clear brown to light yellow liquid | [1][4][5] |
| Boiling Point | 131 °C @ 10 mm Hg | [4] |
| Flash Point | > 93 °C (> 199.4 °F) | [1][4] |
| Specific Gravity | 1.070 | [4] |
| Vapor Pressure | 10 mmHg @ 131 °C | [3][4] |
| Water Solubility | Insoluble | [3][5] |
Operational Plan: Spill, Collection, and Disposal
The disposal of this compound must be managed as hazardous waste in strict accordance with federal, state, and local regulations.[1][6][7] The following procedure outlines the necessary steps.
Step 1: Immediate Response to Spills
In the event of a spill, act immediately to contain and clean the affected area while observing all safety precautions.
-
Evacuate and Ventilate : If the spill is large, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Remove Ignition Sources : As this compound is combustible, immediately remove all sources of ignition from the spill area, such as open flames, hot surfaces, and sparks.[3][4]
-
Contain the Spill : Absorb the spill using an inert, non-combustible material like sand, earth, vermiculite, or silica (B1680970) gel.[1][3]
-
Collect Residue : Carefully sweep up or shovel the absorbent material and place it into a suitable, sealable, and properly labeled container for disposal.[3][4]
-
Clean the Area : Decontaminate the spill area once the material has been collected.
-
Personal Decontamination : Wash hands and any affected skin areas thoroughly after cleanup.[1][4] Remove and wash contaminated clothing before reuse.[1][4]
Step 2: Waste Identification and Segregation
Properly identifying and segregating chemical waste is a foundational step in compliant disposal.
-
Hazardous Waste Determination : The waste generator is legally responsible for determining if the chemical waste is classified as hazardous under EPA guidelines (40 CFR Part 261.3) and any applicable state regulations.[1][7][8]
-
Segregation : All waste containing this compound, including the pure substance, solutions, and contaminated materials (e.g., absorbent materials, gloves, pipette tips), must be treated as hazardous waste. Do not mix this compound waste with other incompatible waste streams.
Step 3: Waste Collection and Containerization
Use appropriate containers to safely accumulate waste pending disposal.
-
Container Selection : Collect liquid this compound waste in a designated, leak-proof container that is chemically compatible with the substance.
-
Solid Waste : Collect contaminated solid waste (gloves, absorbent materials) in a separate, clearly marked, and sealable container.[3]
-
Keep Containers Closed : Always keep waste containers tightly closed except when adding waste.[1][4]
Step 4: Proper Labeling
Accurate labeling is a critical regulatory requirement for tracking and handling hazardous waste.
-
Label Content : All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Combustible")
-
The date when waste was first added to the container (the "accumulation start date")
-
Step 5: Storage Pending Disposal
Store hazardous waste safely and in a designated location.
-
Storage Location : Store waste containers in a designated, secure satellite accumulation area (SAA) or a central hazardous waste storage area.
-
Storage Conditions : The storage area must be cool, dry, and well-ventilated.[1][4] It should be away from sources of ignition and incompatible materials, particularly strong oxidizing agents.[1][4]
-
Secondary Containment : It is best practice to use secondary containment to capture any potential leaks or spills from the primary container.
Step 6: Final Disposal
The final disposal must be handled by a certified and licensed entity.
-
Arrange for Pickup : Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) department.
-
Professional Disposal : Dispose of the contents and the container through an approved waste disposal plant or a licensed hazardous waste management company.[3][4]
-
Regulatory Framework : The entire process, from generation to final disposal ("cradle-to-grave"), is regulated under the Resource Conservation and Recovery Act (RCRA).[6][7]
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | C8H10O2 | CID 69306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. Page loading... [wap.guidechem.com]
- 6. youtube.com [youtube.com]
- 7. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 8. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Personal protective equipment for handling 3-Ethoxyphenol
This guide provides immediate, essential safety protocols and logistical information for handling 3-Ethoxyphenol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.
Properties of this compound
Below is a summary of key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₂ | [1][2][3] |
| Molecular Weight | 138.16 g/mol | [2] |
| CAS Number | 621-34-1 | [1][2][4][5] |
| Appearance | Clear pale yellow to brown liquid | [3][5][6] |
| Flash Point | > 93 °C (> 199.40 °F) | [6] |
| Water Solubility | Insoluble | [1][5] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical and requires appropriate PPE to minimize exposure risks.[4] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][5]
| Hazard Classification | GHS Hazard Statement(s) | Required Personal Protective Equipment (PPE) |
| Skin Irritation | H315: Causes skin irritation | Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Inspect gloves before use.[6][7] Clothing: Wear appropriate protective clothing or a lab coat to prevent skin exposure.[4][6] |
| Eye Irritation | H319: Causes serious eye irritation | Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Respiratory Irritation | H335: May cause respiratory irritation | Respirator: Under normal use with adequate ventilation, no respiratory protection is needed.[4] If ventilation is inadequate or for spill response, a NIOSH/MSHA approved respirator may be required.[6] |
| Flammability | Combustible Liquid | Handle away from heat, sparks, open flames, and hot surfaces.[1][4][7] |
Operational Protocols: Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial to ensure laboratory safety.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Ensure that an emergency eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][4][7]
Handling Procedures:
-
Avoid Contact: Take measures to prevent direct contact with skin and eyes, and avoid inhaling vapors or mists.[4][6]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[4][6]
-
Contaminated Clothing: Remove any contaminated clothing and wash it before reuse.[4][6]
-
Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other sources of ignition.[1][4]
Storage Procedures:
-
Container: Keep the container tightly closed when not in use.[4][6]
-
Location: Store in a cool, dry, and well-ventilated place.[4][6]
-
Incompatibilities: Store separately from strong oxidizing agents and other incompatible materials.[4][6]
Emergency Plans: First Aid and Spill Response
Immediate and appropriate action is critical in the event of an exposure or spill.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] If irritation persists, seek medical attention.[4] |
| Skin Contact | Remove contaminated clothing and shoes.[6] Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][6] If skin irritation occurs, get medical advice.[4] |
| Inhalation | Move the individual to fresh air immediately.[6] If the person feels unwell, call a POISON CENTER or doctor.[1][4] |
| Ingestion | Do NOT induce vomiting.[6] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk.[6] Seek immediate medical assistance.[1][4] |
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Cleanup Protocol:
-
Evacuate & Ventilate: Ensure the area is well-ventilated and remove all sources of ignition.[1][4]
-
Wear PPE: Use the proper personal protective equipment as indicated in the PPE section before addressing the spill.[6]
-
Contain Spill: Absorb the spill using an inert material such as vermiculite, sand, or earth.[6]
-
Collect Waste: Sweep or shovel the absorbent material into a suitable, labeled container for disposal.[1][4]
-
Clean Area: Clean the spill area thoroughly.
Caption: Workflow for handling a this compound spill.
Waste Disposal Protocol:
-
Classification: Any waste containing this compound, including contaminated materials like gloves and absorbent, must be treated as hazardous waste.[6][7]
-
Container: Collect waste in a designated, properly labeled, and leak-proof container.[7] The label must include "Hazardous Waste," the chemical name "this compound," and identify its hazards.[7]
-
Storage: Store waste containers in a secure, well-ventilated, designated hazardous waste storage area away from ignition sources.[7]
-
Disposal: Dispose of the contents and container to an approved waste disposal plant, following all local, state, and federal regulations.[1][4] Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal procedures.[7] Do not empty into drains.[1]
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | C8H10O2 | CID 69306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. Page loading... [wap.guidechem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
